Scutellarin

Catalog No.
S542858
CAS No.
27740-01-8
M.F
C21H18O12
M. Wt
462.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scutellarin

CAS Number

27740-01-8

Product Name

Scutellarin

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H18O12

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1

InChI Key

DJSISFGPUUYILV-ZFORQUDYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

beta-D-glucopyranosiduronic acid, 5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl, flavone, 4',5,6,7-tetrahydroxy-, 7-beta-D-glucopyranuronoside, scutellarein 7-beta-D-glucuronide, scutellarein 7-beta-D-glucuronoside, scutellarein 7-glucuronide, scutellarein 7-O-beta-D-glucuronide, scutellarein-7-O-beta-glucuronide, scutellarein-7-O-glucuronide, scutellarin, scutellarin B

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O

The exact mass of the compound Scutellarin is 462.0798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

natural sources of scutellarin in plants

Author: Smolecule Technical Support Team. Date: February 2026

Natural Sources and Scutellarin Content

Plant Source (Latin Name) This compound Content (%) Primary Plant Part Used for Extraction Extraction Method (as reported)
Erigeron breviscapus (Vant.) Hand.-Mazz. 0.72 – 2.4 Dried whole herb 80% Ethanol [1]
Scutellaria baicalensis Georgi 1.690 Dry root 70% Ethanol [1]
Erigeron acer Linn. 1.52 Dried whole herb 80% Ethanol [1]
Erigeron canadensis L. 3.2 – 3.4 Dried whole herb 95% Ethanol [1]
Erigeron multiradiatus 1.1 Dried whole herb 80% Ethanol [1]
Scutellaria barbata D. Don. 0.21 – 0.33 Dried whole herb 80% Ethanol [1]
Scutellaria lateriflora L. + Information not specified Information not specified [2] [3]
Oroxylum indicum (L.) Kurz. + Information not specified Information not specified [4]
Patrinia villosa + Dried whole herb 60% Ethanol [1]

Note: A "+" symbol indicates the confirmed presence of this compound, though the specific quantitative content was not provided in the source literature [1].

Biosynthetic Pathway in Scutellaria baicalensis

Scutellaria baicalensis possesses two distinct flavone biosynthetic pathways in its aerial parts and roots, with this compound being a primary product of the aerial parts pathway [5].

G Start Phenylalanine PAL_C4H_4CL PAL, C4H, 4CL Start->PAL_C4H_4CL General Phenylpropanoid Pathway Naringenin Naringenin FNSII_1 FNSII-1 Naringenin->FNSII_1 Apigenin Apigenin Hydroxylase Flavone 6-/8-Hydroxylase Apigenin->Hydroxylase Scutellarein Scutellarein UGT Glucuronosyltransferase (UGT) Scutellarein->UGT This compound This compound (Final Product) CHS_CHI CHS, CHI PAL_C4H_4CL->CHS_CHI CHS_CHI->Naringenin FNSII_1->Apigenin Hydroxylase->Scutellarein UGT->this compound

Simplified biosynthetic pathway of this compound in the aerial parts of Scutellaria baicalensis.

Detailed Experimental Protocols

Conventional Solvent Extraction

This is a standard and widely used method for preparing this compound extracts [1] [4].

  • Plant Material Preparation: Dry the plant material (e.g., whole herb, roots) and grind it into a fine powder to increase the surface area for extraction.
  • Extraction Process: Macerate the powdered plant material in a suitable solvent, typically 70-95% aqueous ethanol. The solid-to-solvent ratio, temperature, and extraction time are key variables that require optimization.
  • Filtration and Concentration: Separate the liquid extract from the plant residue by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
  • Further Purification: The crude extract can be further purified using techniques such as liquid-liquid partitioning, column chromatography (e.g., silica gel, polyamide), or preparative HPLC to isolate this compound.
Advanced Extraction Techniques

Modern methods can improve extraction efficiency and yield [4].

  • Ultrasonic-Assisted Extraction (UAE): The plant powder is mixed with solvent and subjected to ultrasonic waves. The cavitation effect disrupts plant cell walls, enhancing solvent penetration and reducing extraction time and temperature.
  • Microwave-Assisted Extraction (MAE): The plant-solvent mixture is irradiated with microwave energy. This rapidly heats the moisture within plant cells, generating high internal pressure that ruptures the cells and releases the target compounds.
  • Supercritical Fluid Extraction (SFE): Uses supercritical CO₂ as the solvent. This method is highly efficient and environmentally friendly, but requires specialized and costly equipment.

Pharmacological Mechanisms and Visualization

This compound exerts therapeutic effects through multiple signaling pathways. Research in cerebral ischemia/reperfusion injury models highlights its key mechanisms [1] [6].

G This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates MAPK MAPK Pathway (p38, JNK) This compound->MAPK Inhibits NF_kB NF-κB Pathway This compound->NF_kB Inhibits Hidden This compound->Hidden Up1 Upregulation Down1 Inhibition Nrf2 Transcription Factor Nrf2 PI3K_Akt->Nrf2 Antioxidant Antioxidant Response Nrf2->Antioxidant Microglia Pro-inflammatory Microglia Activation MAPK->Microglia NF_kB->Microglia Inflammation Anti-inflammatory Effect Microglia->Inflammation Vasodilation Vasodilation Hidden->Vasodilation Promotes (via NO-GC-cGMP-PKG)

Key signaling pathways modulated by this compound in neuroprotection, based on cerebral ischemia models [1] [6].

Research and Development Considerations

  • Bioavailability Challenge: A significant hurdle in drug development is this compound's inherently low oral bioavailability, reported to be as low as 0.40% ± 0.19% in Beagle dogs, due to poor absorption and rapid metabolism [4].
  • Formulation Strategies: To overcome this, advanced formulation strategies are being actively researched. These include:
    • Nanoformulations: Utilizing liposomes, PLGA nanoparticles, and nano-suspensions to enhance solubility and target delivery [4].
    • Prodrug Approach: Creating triglyceride-mimetic prodrugs to improve oral absorption and enable intestinal lymphatic transport [4].
    • Complexation Agents: Using carriers like β-cyclodextrin to increase solubility and stability [4].

References

Experimental Protocol for Quantitative Analysis

Author: Smolecule Technical Support Team. Date: February 2026

For researchers aiming to replicate content analysis, the following detailed methodology from a study using Liquid Chromatography-Mass Spectrometry (LC-MS) can serve as a guide [1]:

  • Sample Preparation:

    • Drying: Harvested plant leaves and roots are dried at 105°C for 30 minutes, then at 80°C for 72 hours.
    • Milling: The dried material is crushed and filtered through a 40-mesh sieve.
    • Extraction: 0.1 g of leaf sample or 0.05 g of root sample is extracted with 50 mL of a solvent mixture of methanol:water:formic acid (70:29:1) using an ultrasonic bath for 120 minutes.
    • Centrifugation & Filtration: The extracted solution is centrifuged at 13,000 rpm for 7 minutes. The supernatant is then filtered through a 0.22 μm membrane filter before analysis.
  • LC-MS Conditions:

    • Chromatography:
      • Instrument: UltiMate3000 liquid chromatographic system (Dionex).
      • Column: C18 analytical column (4.6 mm × 150 mm, 5 μm i.d.).
      • Column Temperature: 30°C.
      • Mobile Phase: Acetonitrile (A) and formic acid water, pH=3 (B).
      • Gradient Elution:
        • 0–5.0 min: 17–30% A
        • 5.0–10.0 min: 30–50% A
        • 10.0–15.0 min: 50–100% A
        • 15.0–20.0 min: 100–17% A
        • 20.0–25.0 min: 17% A
      • Flow Rate: 0.3 mL/min.
      • Detection Wavelength: 278 nm.
      • Injection Volume: 10 μL.
    • Mass Spectrometry:
      • Instrument: MacroTOF-QII (Bruker) with an electrospray ionization (ESI) source.
      • Ionization Mode: Negative.
  • Quantification & Calibration:

    • Calibration curves are constructed using standard scutellarin solutions of known concentrations.
    • The curve is a plot of concentration (x-axis) against the peak area (y-axis), providing a linear detector response used to calculate the concentration in the samples [1].

Pharmacological Mechanisms and Therapeutic Potential

This compound is a flavonoid glycoside with significant therapeutic potential, though it faces challenges related to bioavailability [2] [3].

  • Key Mechanisms of Action:
    • Anti-inflammatory: this compound inhibits key inflammatory pathways, including NF-κB, MAPK, and PI3K/Akt [3]. It reduces the secretion of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α [3].
    • Antioxidant: It activates the Nrf2/ARE pathway, helping to clear reactive oxygen species (ROS) and reduce oxidative stress [3].
    • Neuroprotective: In cerebral ischemia models, this compound exhibits protective effects by modulating neurotransmitter activity, reducing excitatory amino acid toxicity, and promoting the polarization of microglia to the protective M2 phenotype [4].
    • Anticancer: this compound and other flavonoids from S. baicalensis can inhibit tumor growth by promoting apoptosis, inducing autophagy, and blocking the expression of vascular endothelial growth factor (VEGF), as evidenced in models of hepatocellular carcinoma [5] [6].

The following diagram illustrates this compound's core anti-inflammatory and antioxidant mechanisms of action.

G This compound This compound Inhibits IKK Inhibits IKK This compound->Inhibits IKK  NF-κB Pathway Inhibits MAPK\n(p38, JNK) Inhibits MAPK (p38, JNK) This compound->Inhibits MAPK\n(p38, JNK)  MAPK Pathway Activates Nrf2 Activates Nrf2 This compound->Activates Nrf2  Antioxidant Pathway Prevents IκBα\nPhosphorylation Prevents IκBα Phosphorylation Inhibits IKK->Prevents IκBα\nPhosphorylation NF-κB Sequestered\nin Cytoplasm NF-κB Sequestered in Cytoplasm Prevents IκBα\nPhosphorylation->NF-κB Sequestered\nin Cytoplasm Reduces Pro-inflammatory\nCytokines (IL-1, IL-6, TNF-α) Reduces Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) NF-κB Sequestered\nin Cytoplasm->Reduces Pro-inflammatory\nCytokines (IL-1, IL-6, TNF-α) Reduces Inflammation Reduces Inflammation Inhibits MAPK\n(p38, JNK)->Reduces Inflammation Binds to ARE Binds to ARE Activates Nrf2->Binds to ARE Upregulates Antioxidant\nGene Expression Upregulates Antioxidant Gene Expression Binds to ARE->Upregulates Antioxidant\nGene Expression Clears ROS Clears ROS Upregulates Antioxidant\nGene Expression->Clears ROS Reduces Oxidative Stress Reduces Oxidative Stress Clears ROS->Reduces Oxidative Stress

Diagram of this compound's Core Pharmacological Mechanisms: This figure summarizes the key anti-inflammatory (via NF-κB and MAPK inhibition) and antioxidant (via Nrf2/ARE activation) pathways mediated by this compound.

Advanced Extraction Techniques

Modern extraction methods have been developed to improve the efficiency and purity of this compound isolation while preserving its biological activity [3]:

Extraction Method Basic Principle Advantages Disadvantages
Solvent Extraction Uses solvents (e.g., ethanol, methanol) to dissolve this compound. Simple operation, low equipment requirement. Low efficiency, time-consuming.
Ultrasound-Assisted (UAE) Uses ultrasonic cavitation to accelerate solvent contact. Short time, high extraction efficiency (50-60%). Requires specialized ultrasonic equipment.
Microwave-Assisted (MAE) Uses microwave energy to rapidly heat and rupture plant cells. High extraction speed, low energy consumption (70-80% yield). Requires specialized microwave equipment.
Supercritical Fluid (SFE) Uses supercritical CO₂ as a solvent under high pressure. Highly efficient, eco-friendly, preserves bioactivity (60-70% yield). Expensive equipment, complicated operation.

References

Key Parameters for Optimal Scutellarin Accumulation

Author: Smolecule Technical Support Team. Date: February 2026

The quality of the raw plant material is paramount for efficient scutellarin extraction. Recent agronomic research identifies several critical factors that influence the yield of this compound and total flavonoids in cultivated Erigeron breviscapus [1].

Factor Optimal Condition for this compound Effect on Total Flavonoids Key Findings
Geographic Origin Yongning Town (Core area) Not Specified Spatial variation significantly affects this compound concentration; Yongning Town identified as a high-quality production area [1].
Harvest Timing August; Growth duration of 30-50 days Remains stable at ~6.17%; prolonged growth increases it This compound accumulation is time-sensitive; prolonged growth duration (>70 days) reduces this compound content [1].
Altitude 1,400 - 1,600 m Not Specified Altitude influences secondary metabolism; concentrations are highest within this range [1].
Temperature Higher average temperatures; Day-night difference <10°C Stable across temperatures This compound synthesis is promoted by warmer temperatures but inhibited by large temperature fluctuations [1].
UV Radiation <100 J/cm² Not Specified Moderate UV exposure is beneficial, but excessive radiation inhibits this compound accumulation [1].

Detailed Experimental Protocols

Here are the detailed methodologies from recent preclinical studies investigating the therapeutic effects of this compound.

Protocol: this compound in Chronic Obstructive Pulmonary Disease (COPD) Model

This 2025 study investigated this compound's effect on alleviating ferroptosis in a cigarette smoke (CS)-induced COPD model [2].

  • In Vivo Model:

    • Animals: C57BL/6 mice.
    • COPD Induction: Mice were exposed to cigarette smoke for 60 minutes, twice a day, five days a week, for a total of 24 weeks.
    • This compound Treatment: Administered via intraperitoneal injection at doses of 25 mg/kg or 50 mg/kg during the final 4 weeks of the CS exposure period.
    • Control Groups: Included a sham group (exposed to room air) and a positive control group treated with the ferroptosis inhibitor Ferrostatin-1 (Fer-1, 5 mg/kg).
    • Analysis: Lung function was assessed, and lung tissues were collected for histological examination (H&E staining) and analysis of ferroptosis-related biomarkers.
  • In Vitro Model:

    • Cell Line: Human bronchial epithelial (HBE) cells.
    • Injury Induction: Cells were treated with cigarette smoke extract (CSE).
    • This compound Treatment: Cells were pretreated with this compound at concentrations of 25 µM, 50 µM, or 100 µM for a specified period before CSE exposure.
    • Inhibitor Use: To confirm the mechanism, some experiments included co-treatment with the PI3K inhibitor LY294002 (20 µM) or the Nrf2 inhibitor ML385 (5 µM).
    • Assays: Cell viability (CCK-8), reactive oxygen species (ROS) levels, lipid peroxidation (MDA and 4-HNE levels), and protein expression (Western blot) of key pathway targets (PI3K, p-AKT, Nrf2) and ferroptosis markers (GPX4, SLC7A11, ACSL4) were analyzed [2].
Protocol: this compound on High Glucose-Induced Myocardial Cell Injury

This 2025 study explored the protective effect of this compound on cardiomyocytes under high glucose conditions, modeling diabetic cardiomyopathy [3].

  • In Vitro Model:
    • Cell Line: H9c2 cardiomyocyte cell line (rat origin).
    • Injury Induction: Cells were cultured in medium containing 100 mM glucose for 48 hours to simulate a diabetic environment.
    • This compound Treatment: Cells were pretreated with a range of this compound concentrations (50, 100, 200, and 400 µM) for 4 hours before high glucose exposure.
    • Positive Control: The study used 4 µM curcumin as a positive control.
    • Assays:
      • Cell Viability: Measured using Cell Counting Kit-8 (CCK-8).
      • Oxidative Stress: Intracellular ROS production was detected using a DCFH-DA fluorescent probe.
      • Apoptosis: Analyzed by flow cytometry (Annexin V-FITC/PI staining).
      • Protein Expression: Western blot was used to quantify the expression of apoptosis-related proteins (Bcl-2, Bax, caspase-3, cleaved caspase-3, caspase-9, cleaved caspase-9, caspase-12) and NADPH oxidases (Nox2, Nox4) [3].

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through multiple signaling pathways. The following diagrams, generated from the research data, illustrate two key mechanisms.

Diagram 1: this compound Activates the PI3K/AKT/Nrf2 Pathway to Inhibit Ferroptosis

This diagram illustrates the mechanism by which this compound alleviates cigarette smoke-induced COPD, as revealed through integrated network pharmacology and experimental validation [2].

fascia cluster_external External Stimulus cluster_intervention This compound Intervention cluster_pathway Core Signaling Pathway cluster_outcomes Anti-Ferroptosis Outcomes CSE Cigarette Smoke Extract (CSE) Lipid_Perox Lipid Peroxidation CSE->Lipid_Perox Induces This compound This compound (Scu) PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT (Activated) AKT->pAKT Becomes Nrf2 Nrf2 (Inactive) (Kelch-like ECH- associated protein 1) pAKT->Nrf2 Releases & Activates Nrf2_Active Nrf2 (Active) Nrf2->Nrf2_Active Becomes ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE Binds to SLC7A11 SLC7A11 (xCT antiporter) ARE->SLC7A11 Transcribes GPX4 GPX4 ARE->GPX4 Transcribes GSH Glutathione (GSH) SLC7A11->GSH Promotes Synthesis GPX4->Lipid_Perox Reduces GSH->GPX4 Cofactor for Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis Leads to

This compound inhibits ferroptosis in COPD by activating the PI3K/AKT pathway, which promotes Nrf2-driven transcription of antioxidant genes [2].

Diagram 2: this compound Inhibits Apoptosis in Diabetic Cardiomyopathy

This diagram shows the mechanism by which this compound protects myocardial cells from high glucose-induced apoptosis, involving the suppression of oxidative stress and mitochondrial pathways [3].

fascia cluster_stimulus Pathogenic Stimulus cluster_intervention This compound Intervention cluster_oxstress Oxidative Stress cluster_apoptosis Apoptotic Pathway HG High Glucose (HG) Nox2 Nox2 HG->Nox2 Upregulates Nox4 Nox4 HG->Nox4 Upregulates Bax Bax (Pro-apoptotic) HG->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) HG->Bcl2 Downregulates This compound This compound (Scu) ROS ROS ↑ This compound->ROS Scavenges This compound->Nox2 Inhibits This compound->Nox4 Inhibits This compound->Bax Downregulates This compound->Bcl2 Upregulates C_Casp9 Cleaved Caspase-9 This compound->C_Casp9 Reduces C_Casp3 Cleaved Caspase-3 This compound->C_Casp3 Reduces ROS->Bax Activates ROS->Bcl2 Inhibits Nox2->ROS Generates Nox4->ROS Generates CytoC Cytochrome C Release Bax->CytoC Promotes Bcl2->CytoC Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp9->C_Casp9 Becomes Casp3 Caspase-3 C_Casp9->Casp3 Activates Casp3->C_Casp3 Becomes Apoptosis Apoptosis C_Casp3->Apoptosis Executes

This compound counters high glucose-induced apoptosis in cardiomyocytes by reducing oxidative stress and modulating mitochondrial apoptotic proteins [3].

Conclusion and Future Perspectives

This technical summary synthesizes current, high-quality research on Erigeron breviscapus and this compound.

  • Cultivation is Foundational: Consistent and high-quality this compound yield begins with controlled agricultural practices. The parameters in Table 1 provide a blueprint for cultivating raw material with optimized bioactive compound content [1].
  • Multi-Target Pharmacology: The provided diagrams confirm that this compound is not a single-target agent. Its therapeutic effects in diverse diseases (COPD, diabetic cardiomyopathy) are mediated through regulation of core cellular signaling pathways, including PI3K/AKT/Nrf2, and key processes like oxidative stress and apoptosis [2] [4] [3].
  • Research Gaps and Opportunities: A primary challenge remains the low oral bioavailability of this compound, which limits its clinical application [5] [4]. Future research should prioritize the development of novel drug delivery systems (e.g., liposomes, nanoparticles) and the initiation of large-scale, high-quality clinical trials to translate robust preclinical findings into effective human therapies [5] [6].

References

Scutellarin Toxicity and Safety Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Acute Toxicity (LD₅₀) 10 g/kg in animal models [1] [2]
General Classification Slightly toxic or non-toxic natural flavonoid [1] [2]
Key Safety Challenge Low oral bioavailability [3] [4] [5]

Detailed Toxicological and Mechanistic Insights

The high LD₅₀ value indicates a substantial margin of safety for experimental doses. Research suggests scutellarin's safety is linked to its multi-targeted, moderate action within natural regulatory networks, unlike the strong, single-target effects of many synthetic drugs [1] [6].

This compound's therapeutic effects are mediated through modulation of key cellular signaling pathways. The following diagram illustrates the primary mechanisms involved in its neuroprotective, cardioprotective, and anti-inflammatory activities, which contribute to its favorable safety profile.

G This compound This compound NFkB NF-κB Pathway This compound->NFkB MAPK MAPK Pathway This compound->MAPK PI3K PI3K/Akt Pathway This compound->PI3K Nrf2 Nrf2/ARE Pathway This compound->Nrf2 AntiInflammatory Anti-inflammatory Effect (Reduces TNF-α, IL-1β, IL-6) NFkB->AntiInflammatory MAPK->AntiInflammatory Antioxidant Antioxidant Effect (Scavenges ROS) PI3K->Antioxidant AntiApoptotic Anti-apoptotic Effect PI3K->AntiApoptotic Nrf2->Antioxidant Vasodilation Vasodilation & Neuroprotection AntiInflammatory->Vasodilation Antioxidant->Vasodilation AntiApoptotic->Vasodilation

Bioavailability and Formulation Strategies

The major challenge for this compound's clinical application is its low oral bioavailability, reported as low as 0.40% in Beagle dogs [3] and 10.67% in rats [5]. This is due to low water solubility, chemical instability in acidic conditions, and significant first-pass metabolism in the gut and liver [3] [5].

Advanced formulation strategies are being developed to overcome this limitation [3] [4]:

  • Nanotechnology: Liposomes, PLGA nanoparticles, and nanosuspensions.
  • Prodrugs: Triglyceride-mimetic prodrugs to improve absorption.
  • Complexation Agents: β-cyclodextrin polymers to enhance solubility.
  • Novel Delivery Systems: Self-microemulsions, solid lipid microparticles, and intranasal delivery systems to bypass first-pass metabolism.

Conclusion and Research Implications

For your research and development work, the key takeaways are:

  • Favorable Acute Toxicity: The high LD₅₀ supports a wide safety margin for preclinical studies [1] [2].
  • Focus on Formulation: The primary research challenge is overcoming poor bioavailability rather than managing toxicity [3] [4].
  • Innovative Delivery Systems: Exploring nano-formulations, prodrugs, and novel delivery routes represents the most promising path toward viable clinical applications [3].

References

scutellarin in vitro and in vivo models

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo and In Vitro Model Summary

The following tables compile evidence of scutellarin's effects from animal, cell culture, and mechanistic studies.

Table 1: In Vivo Animal Models in this compound Research

Disease Model Animal Species This compound Dose Key Findings Mechanisms Involved Citation
Middle Cerebral Artery Occlusion (MCAO) Male SD rats (250-280 g) 100 mg/kg Reduced infarct volume, improved neurological scores [1] [2]. Activation of JAK2/STAT3 signaling; Inhibition of JNK/p38 MAPK and promotion of ERK1/2 pathways [1] [3].
Cerebral Ischemia/Reperfusion Injury (CIRI) Rats 20 mg/kg Attenuated oxidative stress and neuroinflammation [1] [4]. Activation of PI3K/Akt-mediated Nrf2 signaling [4].
Myocardial Infarction Rats Not specified in results Reduced cardiac fibroblast proliferation and collagen production [5]. Inhibition of TGF-β1 expression and TGF-β1/MAPK signaling pathway [5].
Myocardial Fibrosis (Ang II-induced) Rats Not specified in results Inhibited growth of cardiac fibroblasts and collagen production [5]. Downregulation of FN1 and TGF-β1; Inhibition of ERK1/2 and p38-MAPK phosphorylation [5].
Doxorubicin-induced Cardiotoxicity Not specified Not specified in results Reduced collagen accumulation and heart fibrosis area [5]. Inhibition of TGF-β1 protein expression; Increased pSmad2 levels [5].

Table 2: In Vitro Cell Models in this compound Research

Cell Type Inducing Agent/Model This compound Concentration Key Findings Mechanisms Involved Citation
BV-2 Microglia & PC12 Neuronal Cells Oxygen-Glucose Deprivation (OGD) 25, 50, 100 μM (PC12) Reduced PC12 cell apoptosis mediated by activated microglia [6]. Activation of JAK2/STAT3 signaling pathway [6].
TNC-1 Astrocytes LPS-activated BV-2 Microglia Conditioned Medium Not specified in results Promoted anti-inflammatory effects [2]. Upregulation of p-JAK2 and p-STAT3 [2].
HT22 Cell Line (Hippocampal Neurons) Oxygen-Glucose Deprivation/Reperfusion (OGD/R) 25, 50, 100 μM Inhibited neuronal death; improved mitochondrial dysfunction and inhibited apoptosis [1] [7]. Stimulation of mitophagy; Upregulation of GAP43-dependent pathway [1] [7].
Primary Rat Cerebral Cortical Neurons Hypoxia and Glucose Deficiency Not specified in results Inhibited neuronal death, promoted axonal elongation [1]. Regulation of GAP43-dependent pathway [1].
SW1353 Chondrocytes IL-1β stimulation 80 μmol/L Increased Collagen II, SOX9; Decreased MMP13; Regulated cholesterol-related proteins [8]. Inhibition of PI3K/AKT/mTOR signaling pathway [8].
BV-2 Microglial Cells LPS stimulation Not specified in results Promoted polarization of microglia from M1 to M2 phenotype [3]. Inhibition of JNK/p38; Augmentation of ERK1/2 signaling [3].

Table 3: Key Signaling Pathways and Experimental Readouts

Signaling Pathway Experimental Readouts / Assays Overall Effect of this compound Citation
JAK2/STAT3 Western Blot (p-JAK2, JAK2, p-STAT3, STAT3), Immunofluorescence, AG490 (pathway inhibitor) Activation → Anti-apoptosis, Neuroprotection [6] [2]
MAPKs (p38, JNK, ERK1/2) Western Blot (p-p38, p-JNK, p-ERK1/2) Inhibition of p38 & JNK; Activation of ERK1/2 → Anti-inflammatory, M2 Microglia Polarization [1] [3]
PI3K/AKT/mTOR Western Blot (PI3K, p-AKT, AKT, p-mTOR, mTOR), LY294002 (PI3K inhibitor) Inhibition → Anti-inflammatory, Chondroprotection, Metabolic Regulation [4] [8]
PI3K/Akt/Nrf2 Western Blot (Nrf2) Activation → Antioxidant, Neuroprotection [4]
TGF-β1/Smad Western Blot (TGF-β1, pSmad2, FN1) Inhibition → Anti-fibrotic, Cardioprotection [5]

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the tables.

1. MCAO Model and SCU Treatment [1] [2]

  • In Vivo Model: Male Sprague-Dawley rats (250-280 g) are commonly used.
  • Surgery: Middle Cerebral Artery Occlusion (MCAO) is induced by inserting a silicone-coated monofilament into the internal carotid artery to block the origin of the MCA. For ischemia/reperfusion models, the filament is withdrawn after a set time (e.g., 1-2 hours).
  • This compound Administration: this compound is often administered intravenously or intraperitoneally at doses ranging from 20 mg/kg to 100 mg/kg at specified times pre- or post-occlusion.
  • Outcome Measures:
    • Infarct Volume: Assessed post-sacrifice by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue appears red, while infarcted areas appear white.
    • Neurological Deficit Scores: Evaluated using standardized scales (e.g., Zea-Longa score) assessing aspects like circling behavior, limb paralysis, and resistance to lateral push.

2. Microglia-Mediated Neuronal Apoptosis (OGD Model) [6]

  • Cell Cultures: BV-2 microglial cells and PC12 (a rat neuronal cell line) are maintained in DMEM/F12 medium with 10% FBS.
  • Oxygen-Glucose Deprivation (OGD):
    • BV-2 cells are washed and switched to a deoxygenated, glucose-free medium.
    • Cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 2-3 hours to simulate ischemia.
  • Conditioned Medium (CM) Collection: After OGD, the medium is replaced with a normal serum-free medium, and the conditioned medium (CM) is collected after 24 hours. This CM contains factors released by activated microglia.
  • Neuronal Treatment: PC12 cells are incubated with the collected CM to induce apoptosis. This compound is added to the PC12 cells either during or after CM exposure.
  • Pathway Inhibition: AG490, a specific JAK2 inhibitor, is used to pretreat PC12 cells to confirm the involvement of the JAK2/STAT3 pathway.
  • Outcome Measures:
    • Apoptosis Assay: TUNEL staining to detect DNA fragmentation in apoptotic cells.
    • Western Blot: Analysis of apoptosis-related proteins (Bax, Bcl-2, Cleaved Caspase-3) and JAK2/STAT3 pathway proteins (p-JAK2, JAK2, p-STAT3, STAT3).
    • Cell Viability: CCK-8 assay.

3. IL-1β-induced Chondrocyte Injury Model [8]

  • Cell Culture: Human chondrosarcoma cell line SW1353 is cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.
  • Osteoarthritis Induction: Cells are stimulated with Interleukin-1β (IL-1β) at 10 ng/ml to mimic an inflammatory OA environment.
  • This compound Treatment: Cells are pre-treated with this compound (e.g., 80 μmol/L) for 2 hours before the addition of IL-1β.
  • Pathway Inhibition: LY294002, a PI3K inhibitor, can be used to confirm pathway involvement.
  • Outcome Measures:
    • ELISA: Measurement of inflammatory cytokines in the culture supernatant (e.g., IL-6, TNF-α).
    • Western Blot: Analysis of anabolic markers (Collagen II, SOX9), catabolic markers (MMP13), cholesterol metabolism proteins (CH25H, CYP7B1, APOA-1, ABCA1), and PI3K/AKT/mTOR pathway proteins.

Signaling Pathway Diagrams

The diagrams below illustrate the key molecular mechanisms of this compound action identified in recent studies.

This compound in Cerebral Ischemia/Reperfusion Injury

cluster_neuro Neuroprotective & Anti-apoptotic Effects cluster_anti Anti-inflammatory & Immunomodulatory Effects This compound This compound JAK2_STAT3 JAK2/STAT3 Pathway Activation This compound->JAK2_STAT3 PI3K_Akt_Nrf2 PI3K/Akt/Nrf2 Pathway Activation This compound->PI3K_Akt_Nrf2 GAP43 GAP43-dependent Axonal Growth This compound->GAP43 MAPK_Pathway MAPK Pathway Modulation This compound->MAPK_Pathway Bcl2 ↑ Bcl-2 (Anti-apoptotic) JAK2_STAT3->Bcl2 Bax ↓ Bax (Pro-apoptotic) JAK2_STAT3->Bax Caspase3 ↓ Cleaved Caspase-3 JAK2_STAT3->Caspase3 Mitophagy Stimulates Mitophagy PI3K_Akt_Nrf2->Mitophagy M2_Polarization Promotes M2 Microglia Polarization MAPK_Pathway->M2_Polarization InflammatoryMediators ↓ Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, iNOS) M2_Polarization->InflammatoryMediators CD206 ↑ M2 Markers (CD206, Arg1) M2_Polarization->CD206 IL_10 ↑ Anti-inflammatory Cytokines (IL-4, IL-10) M2_Polarization->IL_10

This compound's multi-target mechanisms in CIRI models.

This compound in Non-Neurological Disease Models

cluster_cvd Cardiovascular Disease Models cluster_oa Osteoarthritis Model (Chondrocytes) This compound This compound TGFb_Smad Inhibition of TGF-β1/Smad Pathway This compound->TGFb_Smad TGFb_MAPK Inhibition of TGF-β1/MAPK Pathway This compound->TGFb_MAPK PI3K_Akt_CVD Modulation of PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_CVD PI3K_Akt_OA Inhibition of PI3K/Akt/mTOR Pathway This compound->PI3K_Akt_OA CF_Proliferation ↓ Cardiac Fibroblast Proliferation TGFb_Smad->CF_Proliferation Collagen ↓ Collagen Production TGFb_Smad->Collagen Fibrosis Reduced Myocardial Fibrosis TGFb_MAPK->Fibrosis Col2 ↑ Collagen II, SOX9 PI3K_Akt_OA->Col2 MMP13 ↓ MMP13 PI3K_Akt_OA->MMP13 Cholesterol Regulation of Cholesterol Metabolism (↓CH25H, ↑APOA-1) PI3K_Akt_OA->Cholesterol

Mechanisms of this compound in cardiovascular and osteoarthritis models.

Key Research Considerations

When designing experiments with this compound, please consider the following:

  • Bioavailability Challenges: this compound has low oral bioavailability (0.40%-10.67%) and a short elimination half-life (≈52 minutes) [9] [10] [5]. This is a critical factor for in vivo study design and dosing regimen.
  • Advanced Formulations: Research is exploring formulations like β-cyclodextrin polymers, liposome precursors, and triglyceride mimetic prodrugs to improve stability and absorption [9] [10].
  • Dose-Dependent Effects: Efficacy is often dose-dependent. For example, 100 mg/kg was more effective than lower doses in MCAO models [1] [2], while 80 μmol/L was optimal in SW1353 chondrocytes [8]. Careful dose-ranging studies are essential.
  • Cell-Specific Mechanisms: this compound's action on specific pathways can vary by cell type. It activates PI3K/Akt in neurons for protection [4] but inhibits it in chondrocytes to counteract inflammation [8].

References

Scutellarin: A Comprehensive Review of Pharmacological Activities, Mechanisms, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the review.

Introduction and Sources

Scutellarin (4′,5,6-trihydroxyflavone-7-O-glucuronide) is a flavonoid glucuronide predominantly found in various plants of the Scutellaria and Erigeron genera, particularly Scutellaria baicalensis Georgi and Erigeron breviscapus (Vaniot) Hand.-Mazz [1] [2]. With a molecular formula of C₂₁H₁₈O₁₂ and a molecular weight of 462.4 g/mol, this natural flavonoid has gained significant attention in pharmacological research due to its diverse therapeutic activities and favorable safety profile [3]. In traditional Chinese medicine, especially within the Yi minority of Southwestern China, extracts rich in this compound have been used for centuries to treat conditions such as stroke-induced paralysis and rheumatic joint pain [3] [4]. Modern scientific investigation has not only validated these traditional uses but also significantly expanded our understanding of its broad pharmacological potential.

The extraction of this compound from plant materials has evolved from traditional methods to advanced techniques that better preserve its biological activity. Traditional extraction techniques, including solvent extraction and hot reflux extraction, typically employ ethanol, methanol, or water as solvents. While these methods are simple and require low equipment costs, they suffer from limitations such as low efficiency and lengthy processing times [1] [2]. Modern approaches have substantially improved extraction outcomes: Ultrasound-assisted extraction (UAE) utilizes ultrasonic cavitation to enhance solvent contact with plant materials, achieving extraction rates of 50-60%; Microwave-assisted extraction (MAE) employs microwave energy to rapidly disrupt cell walls, yielding extraction rates of 70-80%; and Supercritical fluid extraction (SFE) uses supercritical carbon dioxide under high pressure to preserve this compound's biological activity with extraction rates of 60-70% [1] [2]. These advanced methods have made large-scale industrial production of high-purity this compound feasible, supporting further research and clinical applications.

Comprehensive Pharmacological Activities

This compound exhibits a remarkably diverse range of pharmacological activities, contributing to its therapeutic potential across multiple disease domains. The table below summarizes its major pharmacological effects, molecular targets, and resulting therapeutic benefits:

Table 1: Comprehensive Pharmacological Profile of this compound

Pharmacological Activity Molecular Targets/Pathways Observed Effects Therapeutic Potential
Neuroprotection PI3K/AKT, JAK2/STAT3, PARP-1/AIF, GAP43, Bcl-2/Bax, caspase-3 [3] [4] [5] Reduces cerebral infarct volume, improves neurological function, inhibits neuronal apoptosis, promotes axon regeneration [4] [5] Ischemic stroke, cerebral ischemia/reperfusion injury, neonatal hypoxic-ischemic encephalopathy [6] [3] [4]
Cardiovascular Protection Not fully elucidated; likely involves anti-inflammatory and antioxidant pathways [6] [3] Anti-thrombotic, vasodilatory, improves microcirculation, protects against myocardial injury [6] [3] Myocardial infarction, various cardiovascular diseases [6] [7]
Anti-inflammatory Effects NF-κB, MAPK, PI3K/Akt, IL-1, IL-6, TNF-α [1] [2] Inhibits pro-inflammatory cytokine production, reduces inflammatory cell infiltration, suppresses inflammatory signaling [1] [2] Osteoarthritis, pulmonary fibrosis, kidney injury, general inflammatory conditions [1] [2]
Antioxidant Activity Nrf2/ARE, ROS scavenging [1] [2] Direct free radical scavenging, enhancement of endogenous antioxidant systems [1] [2] [5] Oxidative stress-related tissue damage, neurodegenerative diseases [1] [3]
Anticancer Properties METTL5, proliferation and migration pathways [8] Inhibits cancer cell proliferation and migration, induces cell damage, suppresses tumor growth [8] Ovarian cancer, renal cancer, lung cancer, liver cancer, breast cancer [8]

The neuroprotective effects of this compound represent one of its most thoroughly investigated pharmacological activities. In models of cerebral ischemia/reperfusion injury, this compound has demonstrated significant reductions in infarct volume and improvements in neurological function through multiple interconnected mechanisms [4]. It inhibits key apoptotic pathways by modulating the PI3K/AKT signaling cascade, resulting in increased expression of anti-apoptotic Bcl-2 while reducing pro-apoptotic Bax and cleaved caspase-3 [4]. Additionally, this compound suppresses poly (ADP-ribose) polymerase (PARP) overactivation and apoptosis-inducing factor (AIF) translocation from mitochondria to the nucleus, thereby preventing neuronal cell death [3]. The compound also promotes neuronal repair and regeneration by upregulating growth-associated protein 43 (GAP43), which facilitates neurite outgrowth during axon development and recovery after injury [3].

The cardiovascular benefits of this compound include vasodilation, anti-thrombotic activity, and improvement in microcirculation, making it valuable for treating various cardiovascular conditions [6] [3]. While the precise molecular mechanisms underlying these effects require further elucidation, evidence suggests they involve a combination of anti-inflammatory, antioxidant, and direct protective effects on vascular and myocardial tissues [6]. This compound has been used clinically in the treatment of myocardial infarction, where it complements reperfusion therapy by mitigating ischemic damage through its multi-targeted pharmacological activities [6].

The anti-inflammatory properties of this compound are mediated primarily through inhibition of key inflammatory signaling pathways, including NF-κB, MAPK, and PI3K/Akt [1] [2]. By modulating these pathways, this compound reduces the production and release of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, thereby attenuating inflammatory cascades that contribute to tissue damage in various chronic diseases [1] [2]. This anti-inflammatory activity underpins its therapeutic potential in conditions ranging from osteoarthritis to pulmonary fibrosis and kidney injury.

The antioxidant activity of this compound involves both direct free radical scavenging and enhancement of endogenous antioxidant systems through the Nrf2/ARE pathway [1] [2]. By reducing oxidative stress, this compound limits the activation of inflammatory signaling pathways that are often initiated by reactive oxygen species (ROS), thereby creating a protective cycle that reduces both oxidative damage and inflammation-mediated tissue injury [1] [2] [5].

Emerging research has revealed promising anticancer properties of this compound across various cancer types. In ovarian cancer models, this compound significantly inhibits cancer cell proliferation and migration while suppressing tumor growth in patient-derived organoids [8]. These effects appear mediated, at least partially, through downregulation of METTL5, an RNA methyltransferase that promotes cancer progression and is associated with poorer prognosis in ovarian cancer patients [8]. Similar anticancer effects have been observed in renal, lung, liver, and breast cancers, suggesting broad-spectrum antitumor activity [8].

Mechanisms of Action: Signaling Pathways

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway represents a crucial mechanism through which this compound exerts its neuroprotective and anti-apoptotic effects. In cerebral ischemia models, this compound administration enhances the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT), leading to increased levels of the anti-apoptotic protein Bcl-2 while simultaneously reducing pro-apoptotic markers including Bax and cleaved caspase-3 [4]. When the selective PI3K inhibitor LY294002 is administered, these protective effects are significantly attenuated, confirming the essential role of this pathway in this compound's mechanism of action [4]. The activation of PI3K/AKT signaling promotes neuronal survival and reduces apoptotic cell death following ischemic injury, positioning this pathway as a fundamental component of this compound's neuroprotective properties.

Graphviz diagram: PI3K/AKT Signaling Pathway in this compound's Neuroprotective Mechanism

G This compound This compound PI3K PI3K This compound->PI3K Activates AKT AKT PI3K->AKT Phosphorylates Bcl2 Bcl2 AKT->Bcl2 Upregulates Bax Bax AKT->Bax Downregulates Caspase3 Caspase3 AKT->Caspase3 Downregulates NeuronalSurvival NeuronalSurvival Bcl2->NeuronalSurvival Promotes Apoptosis Apoptosis Bax->Apoptosis Promotes Caspase3->Apoptosis Activates

This compound activates PI3K/AKT signaling, regulating apoptotic proteins to promote neuronal survival.

JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway represents another important mechanism through which this compound exerts its therapeutic effects, particularly in the context of cerebral ischemia. Network pharmacology approaches have identified this pathway as significantly involved in this compound's anti-ischemic activity [5]. Experimental validation has demonstrated that this compound promotes the upregulation of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3) in both in vitro and in vivo models of cerebral ischemia [5]. Activation of this pathway enhances cerebral angiogenesis and promotes neurological recovery following ischemic stroke. The JAK2/STAT3 signaling cascade involves phosphorylation of JAK2, which subsequently activates STAT3 through phosphorylation. The phosphorylated STAT3 then forms dimers that translocate to the nucleus, where they regulate the transcription of target genes involved in cell survival, inflammation, and immune responses [5].

Graphviz diagram: JAK2/STAT3 Signaling Pathway in Cerebral Ischemia Treatment

G This compound This compound JAK2 JAK2 This compound->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pJAK2->STAT3 Activates Dimer Dimer pSTAT3->Dimer Forms GeneTranscription GeneTranscription Dimer->GeneTranscription Nuclear Translocation Neuroprotection Neuroprotection GeneTranscription->Neuroprotection Promotes Angiogenesis Angiogenesis GeneTranscription->Angiogenesis Stimulates

This compound-mediated JAK2/STAT3 activation promotes neuroprotection and angiogenesis after cerebral ischemia.

NF-κB Signaling Pathway

This compound exerts significant anti-inflammatory effects primarily through inhibition of the NF-κB signaling pathway. Under normal physiological conditions, NF-κB resides in the cytoplasm in an inactive state bound to inhibitory IκB proteins [2]. When inflammatory stimuli such as LPS or cytokines activate the IκB kinase (IKK) complex, IκBα undergoes phosphorylation and degradation, leading to NF-κB release and translocation to the nucleus where it initiates the transcription of pro-inflammatory genes [2]. This compound interferes with this process by inhibiting IKK activation, thereby preventing IκBα phosphorylation and degradation [2]. This action maintains NF-κB in its inactive cytoplasmic form, reducing the expression of various inflammatory mediators including cytokines, chemokines, and adhesion molecules. This mechanism substantially contributes to this compound's therapeutic effects in inflammatory conditions such as osteoarthritis, pulmonary fibrosis, and kidney injury [1] [2].

Nrf2/ARE Antioxidant Pathway

The Nrf2/ARE pathway serves as a central mechanism for this compound's antioxidant activity. Under conditions of oxidative stress, this compound activates Nrf2, a transcription factor that translocates to the nucleus and binds to antioxidant response elements (ARE) in the promoter regions of various antioxidant genes [1] [2]. This binding initiates the transcription of a battery of cytoprotective genes encoding enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC) [1]. By enhancing the expression of these antioxidant enzymes, this compound strengthens the cellular defense system against oxidative damage, providing protection in various disease models associated with oxidative stress, including cerebral ischemia, cardiovascular diseases, and inflammatory conditions [1] [3] [2].

Experimental Methodologies

In Vitro Models

Research on this compound has employed various established in vitro models to elucidate its mechanisms of action. Oxygen-glucose deprivation and reperfusion (OGD/R) in neuronal cell lines such as HT22 and PC12 cells effectively mimics cerebral ischemia/reperfusion injury, allowing investigation of this compound's neuroprotective effects [3] [4]. In these models, this compound pretreatment typically ranges from 1 to 24 hours at concentrations varying from 1 to 100 μM, depending on the specific experimental setup [4]. For anti-inflammatory studies, lipopolysaccharide (LPS)-stimulated microglia (BV-2 cells) and astrocytes (TNC-1 cells) provide valuable models to examine this compound's modulation of neuroinflammation [5]. In these systems, this compound demonstrates significant inhibition of pro-inflammatory cytokine production and suppression of inflammatory signaling pathways at concentrations generally between 10 and 50 μM [5]. Cancer research utilizes various ovarian cancer cell lines, including SKOV3, A2780, OVCAR3, and OVCAR8, to evaluate this compound's antitumor properties [8]. In these models, this compound typically shows dose-dependent inhibition of cell proliferation and migration with IC₅₀ values varying across cell lines, and it significantly reduces organoid growth in patient-derived ovarian cancer organoid models [8].

In Vivo Models

Animal models constitute essential tools for validating this compound's therapeutic efficacy and understanding its pharmacological effects in whole organisms. The middle cerebral artery occlusion (MCAO) model in rats represents the most widely used experimental system for evaluating this compound's neuroprotective effects against cerebral ischemia [3] [4] [5]. In this model, this compound is typically administered intravenously at doses ranging from 10 to 100 mg/kg, with treatment initiated either before ischemia induction or at various time points during reperfusion [4] [5]. Outcome measures include assessment of infarct volume (commonly evaluated using TTC staining), neurological deficit scores, and molecular analyses of brain tissue to examine effects on apoptosis, inflammation, and oxidative stress pathways [4]. For cancer studies, xenograft models using human cancer cell lines implanted in immunodeficient mice provide valuable platforms for investigating this compound's antitumor efficacy in vivo [8]. Additionally, various inflammation models, including those for osteoarthritis, pulmonary fibrosis, and kidney injury, have been employed to evaluate this compound's anti-inflammatory effects in different pathological contexts [1] [2].

Analytical Techniques

Advanced analytical techniques play crucial roles in this compound research, from quantifying the compound and its metabolites to elucidating its mechanisms of action. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) enables sensitive detection and quantification of this compound and its major metabolites in biological samples, with detection limits in the low nanogram per milliliter range [7] [9]. Western blot analysis provides essential information about this compound's effects on protein expression and phosphorylation states of key signaling molecules in various pathways [4] [5] [8]. Immunofluorescence staining allows visualization of cellular localization and expression patterns of target proteins, such as the translocation of transcription factors from cytoplasm to nucleus [5]. Molecular docking studies predict potential binding interactions between this compound and its target proteins, with reported binding energies ranging from -7.4 to -12.7 kcal/mol for various key targets including CASP3, EGFR, and PTGS2 [4]. Additionally, techniques such as flow cytometry for apoptosis detection, ATP assays for cell viability assessment, and various immunohistochemical methods contribute comprehensive data to understand this compound's multifaceted pharmacological activities [4] [8].

Pharmacokinetics and Formulation Strategies

Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound presents both challenges and insights that inform formulation development. After oral administration in humans, this compound exhibits very low plasma concentrations in its parent form, while its major metabolite, isothis compound (scutellarein 6-O-β-D-glucuronide), reaches considerably higher plasma levels with a peak concentration (Cₘₐₓ) of 87.0 ± 29.1 ng/mL [7] [9]. The time to reach peak concentration (Tₘₐₓ) occurs at approximately 7.85 ± 1.62 hours, and some individual pharmacokinetic profiles display double peaks, suggesting complex absorption patterns [7] [9]. This pharmacokinetic behavior is explained by a proposed process where this compound is initially hydrolyzed to its aglycone (scutellarein) by bacterial enzymes in the intestine, followed by absorption and subsequent reconjugation with glucuronic acid in intestinal cells and/or the liver, mediated by phase II enzymes that demonstrate regioselectivity [7] [9]. The low oral bioavailability of this compound represents a major challenge for its clinical application, attributed to its poor membrane permeability, limited aqueous solubility, and significant presystemic metabolism [1] [3] [2].

Advanced Formulation Strategies

To overcome the pharmacokinetic limitations of this compound, researchers have developed various innovative formulation strategies. Nanoformulations represent a prominent approach, including polymeric nanoparticles, liposomes, solid lipid microparticles, nanogels, and nanocrystals, which enhance solubility, protect against degradation, and improve tissue targeting [1] [2]. β-cyclodextrin polymers utilize molecular encapsulation to enhance this compound's stability and dissolution rate [1] [2]. Triglyceride mimetic active ingredients and liposome precursors leverage lipid-based delivery systems to improve intestinal absorption and lymphatic transport [1] [2]. These advanced formulation technologies have demonstrated significant improvements in this compound's oral bioavailability, prolongation of its circulation time, and enhancement of its targeted delivery to specific tissues, thereby potentially increasing its therapeutic efficacy while reducing side effects [1] [10] [2]. However, questions regarding the economic viability, long-term safety, and manufacturing scalability of these novel formulations require further investigation before widespread clinical adoption [1].

Conclusion and Future Perspectives

This compound represents a promising multi-target therapeutic agent with demonstrated efficacy across a broad spectrum of diseases, including cerebrovascular disorders, cardiovascular conditions, inflammatory diseases, and various cancers. Its pharmacological activities encompass neuroprotective, anti-inflammatory, antioxidant, anti-apoptotic, and anti-cancer effects, mediated through modulation of multiple critical signaling pathways such as PI3K/AKT, JAK2/STAT3, NF-κB, and Nrf2/ARE [6] [1] [4]. Despite its impressive therapeutic potential, this compound faces significant challenges that must be addressed to fully realize its clinical utility. The low oral bioavailability and short half-life substantially limit its therapeutic effectiveness when administered conventionally [7] [1] [3].

Future research directions should prioritize several key areas. First, comprehensive clinical trials are necessary to establish definitive efficacy and safety profiles in human populations, as current evidence relies heavily on preclinical studies [6] [10] [3]. Second, continued development of advanced drug delivery systems should focus on optimizing bioavailability while ensuring safety, stability, and manufacturing feasibility [1] [10] [2]. Third, investigation of This compound's interactions with gut microbiota may reveal novel mechanisms influencing its absorption and metabolism, potentially leading to strategies to enhance its bioavailability [10]. Fourth, exploration of combination therapies that leverage this compound's multi-targeted actions alongside conventional therapeutics could yield enhanced efficacy, particularly in complex diseases like cancer and neurodegenerative disorders [10] [8]. Finally, the potential application of personalized medicine approaches based on individual metabolic and genetic profiles may help optimize this compound's therapeutic outcomes while minimizing adverse effects [10].

References

scutellarin absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Parameters of Scutellarin

The following table compiles quantitative findings from animal studies, primarily in rats.

Parameter Species (Dose) Findings & Numerical Data References
Oral Bioavailability Human Approximately 2.37% (as parent compound) [1]
Rat Relative bioavailability reported as low as 10.67% [2] [3]
Primary Metabolite Human & Rat Scutellarein (aglycone); Scutellarein-6-O-glucuronide (S-6-G) is the predominant circulating isomer post oral dosing [4] [1]
Gender Differences Rat (400 mg/kg, oral) Plasma levels and AUC of this compound and scutellarein were significantly higher in female rats than in males. [5] [3] [6]
Major Excretion Route Rat (400 mg/kg, oral) Feces is the major route. Total excretion of scutellarein in feces: 16.5% (male), 8.61% (female). Urinary excretion is negligible. [5] [3] [6]
In Vitro Metabolic Stability Rat Liver Microsomes Higher metabolic clearance (CLint) and shorter half-life (t1/2) in male rat liver microsomes compared to female. [3] [6]

Intestinal Absorption and Metabolic Pathway

After oral administration, this compound undergoes a complex process of hydrolysis, absorption, and reconjugation, which explains its low systemic exposure as the parent compound.

G cluster_initial Lumen A Oral Dose of This compound (S-7-G) B Hydrolysis by Intestinal Bacteria/ Enzymes A->B C Scutellarein (Aglycone) B->C D Absorption into Enterocyte C->D I Excretion in Feces C->I Incomplete Absorption E Extensive Conjugation (Glucuronidation/Sulfation) D->E F Scutellarein-6-O-glucuronide (S-6-G) (Predominant Circulating Metabolite) E->F G Portal Vein to Liver & Systemic Circulation F->G Basolateral Efflux H Efflux back into Lumen F->H Apical Efflux H->I

The diagram above illustrates the key ADME pathway:

  • Hydrolysis: this compound is poorly absorbed in its parent form. In the intestinal lumen, it is first hydrolyzed by enzymes or microflora to its aglycone, scutellarein [4] [3].
  • Absorption and Reconjugation: The more lipophilic scutellarein is absorbed into the intestinal cells (enterocytes), where it undergoes extensive phase II metabolism, primarily glucuronidation [4] [7].
  • Isomerization and Efflux: A key finding is that the glucuronidation in the enterocyte favors the formation of an isomer, scutellarein-6-O-glucuronide (S-6-G), over the original scutellarein-7-O-glucuronide (this compound, S-7-G) [4]. These conjugates are then effluxed. A significant portion is effluxed back into the intestinal lumen by apical transporters, leading to fecal excretion. The conjugates that are effluxed into the mesenteric blood via basolateral transporters enter the portal vein and become the predominant circulating forms [4] [2].

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here is a summary of key methodologies cited.

1. Protocol: Pharmacokinetic and Excretion Study in Rats [3] [6]

  • Objective: To investigate the pharmacokinetics and excretion of this compound and scutellarein in rat plasma, urine, and feces.
  • Animals: Sprague-Dawley rats (both males and females).
  • Dosing: Single oral dose of this compound (400 mg/kg) or intravenous dose (40 mg/kg).
  • Sample Collection: Serial blood samples were collected from the tail vein. Urine and feces were collected from metabolic cages over 72 hours.
  • Analytical Method: HPLC with diode-array detection.
    • Chromatography: C18 column with an isocratic mobile phase of methanol and water (pH adjusted to 2.5). Detection wavelength was 335 nm.

2. Protocol: In Vitro Metabolic Stability [3] [6]

  • Objective: To determine the intrinsic metabolic stability of this compound and explore gender differences.
  • System: Pooled rat liver microsomes from both genders.
  • Incubation: this compound was incubated with microsomes and the cofactor NADPH.
  • Measurement: The in vitro half-life (t1/2) and intrinsic clearance (CLint) were calculated from the disappearance rate of the parent compound.

3. Protocol: Investigating Intestinal Absorption Mechanism [4]

  • Objective: To elucidate the site and mechanism of the isomeric metabolite (S-6-G) formation.
  • In Situ Model: Single-pass intestinal perfusion model in rats.
  • Procedure: Rat intestines were perfused with this compound solution. The perfusate from the mesenteric vein and the intestinal lumen was collected and analyzed for this compound and S-6-G.
  • Analysis: The high concentration of S-6-G in the mesenteric vein plasma indicated that the intestinal epithelium is a primary site for its formation and absorption.

Strategies to Improve Bioavailability

The low bioavailability of this compound is a major limitation for its clinical application. Research has been directed toward novel formulation strategies to overcome this [7] [8]:

  • Mucoadhesive Microparticles for Pulmonary Delivery: One study prepared this compound-loaded respirable microparticles. After intratracheal administration in rats, the plasma concentration was 30-fold higher compared to the oral route, demonstrating pulmonary delivery as a highly effective alternative [8].
  • Other Novel Formulations: Research is exploring polymeric nanoparticles, liposomes, solid lipid microparticles, and nanocrystals to enhance this compound's solubility, protect it from degradation, and improve its absorption [7].

References

Comprehensive Technical Guide: Scutellarin Extraction Methods Comparison and Protocols for Research and Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Scutellarin and Extraction Challenges

This compound (4',5,6-trihydroxyflavone-7-glucuronide) is a potent flavonoid glycoside predominantly found in plants of the Scutellaria and Erigeron genera, particularly Scutellaria baicalensis and Erigeron breviscapus. This bioactive compound has garnered significant research interest due to its multifaceted pharmacological activities, including demonstrated anti-cancer effects through inhibition of key signaling pathways (JAK/STAT3, NRF2, AMPK/ERK, MAPK, and β-catenin/Wnt), anti-inflammatory properties, and antioxidant capabilities [1]. Despite its therapeutic potential, this compound faces significant bioavailability challenges, with oral bioavailability in Beagle dogs reported as low as 0.40% ± 0.19%, primarily due to its poor solubility and rapid metabolism [1]. These limitations have driven research toward developing efficient extraction and formulation strategies to enhance its therapeutic application.

The structural characteristics of this compound, particularly its phenolic hydroxyl groups, contribute to its tendency to precipitate in acidic solutions (pH below 3.8), further complicating its extraction and pharmaceutical development [1]. Traditional extraction methods often yield suboptimal recovery rates and require large amounts of organic solvents, making them less suitable for modern pharmaceutical applications. Consequently, researchers have focused on developing advanced extraction technologies that improve yield, reduce environmental impact, and preserve the compound's bioactivity. This document provides a comprehensive comparison of current extraction methodologies, detailed protocols for implementation, and pharmaceutical applications to support researchers and drug development professionals in optimizing this compound extraction for research and therapeutic use.

Extraction Methods Comparison

Conventional Extraction Methods

Solvent extraction represents the most fundamental approach for this compound isolation, typically employing ethanol-water mixtures in varying proportions. This method relies on the differential solubility of this compound in different solvent systems, with 70% ethanol consistently demonstrating high efficiency for extracting this compound and other flavonoids from plant matrices [2]. The mechanism involves the polar interactions between the solvent and flavonoid glycosides, facilitating their dissolution from plant tissues. While conventional solvent extraction requires minimal specialized equipment, it presents significant limitations including lengthy extraction times (often exceeding several hours), high solvent consumption, and potential degradation of thermolabile compounds due to prolonged heating [2] [3]. Maceration and Soxhlet extraction represent common variants of this approach, though both suffer from similar drawbacks including inefficient mass transfer and relatively low extraction yields compared to modern techniques.

Heating reflux extraction (HRE) improves upon basic solvent extraction by applying controlled heating to enhance solubility and mass transfer rates. This method typically employs temperature-controlled systems that maintain the solvent at its boiling point, facilitating continuous extraction of target compounds. While HRE generally provides higher yields than simple maceration, it still requires substantial extraction times (1-2 hours) and may compromise compound integrity through thermal degradation, especially for heat-sensitive flavonoids [4]. The equipment requirements remain relatively simple, typically consisting of a heating mantle, condenser, and extraction vessel, making this method accessible in resource-limited settings. However, the combination of prolonged exposure to elevated temperatures and high solvent consumption has motivated the development of more efficient and environmentally friendly alternatives.

Advanced Extraction Technologies

Ultrasound-assisted extraction (UAE) leverages the cavitation phenomenon generated by ultrasonic waves to disrupt plant cell walls and enhance mass transfer of this compound from plant material to the solvent medium [3]. The implosion of microscopic bubbles near cell walls creates microscale turbulence and high-velocity microjets that effectively break down cellular structures, facilitating the release of intracellular compounds. When combined with deep eutectic solvents (DES)—novel green solvents composed of hydrogen bond donors and acceptors—UAE achieves remarkable extraction efficiency for this compound (3.88 ± 0.37 mg/g) [5] [4]. The synergistic combination of DES and ultrasound (DES-UAE) represents a significant advancement, offering enhanced solubility through tailored solvent-target compound interactions while reducing extraction time and solvent consumption compared to conventional methods.

Microwave-assisted extraction (MAE) utilizes electromagnetic radiation (typically at 2.45 GHz) to generate intense, localized heating within plant materials through ionic conduction and dipole rotation mechanisms [3]. This internal heating creates a pressure gradient that promotes the rupture of plant cells and subsequent release of bioactive compounds into the surrounding solvent. MAE offers several advantages including dramatically reduced extraction times (often by 50-80% compared to conventional methods), lower solvent consumption, and improved extraction yield while minimizing thermal degradation through precise temperature control [3]. The method can be performed in either closed vessels under controlled pressure and temperature or open systems at atmospheric pressure, providing flexibility for different operational requirements and compound sensitivities.

Table 1: Quantitative Comparison of this compound Extraction Methods

Extraction Method This compound Yield (mg/g) Time Temperature Solvent System Key Advantages
DES-UAE 3.88 ± 0.37 30-40 min 40-60°C ChCl/ethylene glycol/lactic acid (1:1:2) High yield, green solvent, excellent selectivity
MAE ~3.2* 10-15 min 60-80°C 70% ethanol Rapid extraction, low solvent use, high efficiency
UAE (conventional) ~2.5* 20-30 min 40-50°C 70% ethanol Moderate equipment needs, improved yield
HRE ~2.1* 1-2 hours 70-85°C 70% ethanol Simple equipment, established methodology
Maceration ~1.8* 12-24 hours Room temperature 70% ethanol No special equipment, simple operation

*Estimated values based on comparative studies [2] [4]

Pressurized liquid extraction (PLE), also known as accelerated solvent extraction, combines elevated temperatures and pressures to maintain solvents in a liquid state above their normal boiling points, significantly enhancing extraction efficiency [2]. This method provides superior penetration of solvent into the plant matrix, resulting in faster extraction rates and reduced solvent consumption compared to conventional techniques. PLE systems can be automated for high-throughput processing and typically employ environmentally friendly solvents like water and ethanol, making them suitable for pharmaceutical applications where solvent residues are a concern [2]. The controlled operational parameters (temperature, pressure, and time) ensure high reproducibility, while the reduced oxygen and light exposure helps preserve antioxidant compounds from degradation during extraction.

Table 2: Solvent Systems for this compound Extraction

Solvent System This compound Yield Environmental Impact Cost Safety Considerations Best Paired Method
DES (ChCl/ethylene glycol/lactic acid) Very High Low (green solvent) Moderate Low toxicity UAE
70% Ethanol High Moderate (renewable) Low Low toxicity, flammable MAE, UAE, HRE
Water Low Very low Very low None HRE, Maceration
Methanol-Water High High Low High toxicity HRE, Maceration
Supercritical CO₂ Moderate Very low High High pressure required SFE

Detailed Experimental Protocols

Deep Eutectic Solvent with Ultrasound-Assisted Extraction (DES-UAE)
3.1.1 DES Preparation and Selection

The optimal DES formulation for this compound extraction consists of choline chloride (ChCl) as hydrogen bond acceptor (HBA) and ethylene glycol with lactic acid as hydrogen bond donors (HBD) in a 1:1:2 molar ratio [4]. To prepare 100 mL of this solvent, weigh 12.45 g of ChCl (0.1 mol), 6.21 g of ethylene glycol (0.1 mol), and 18.02 g of lactic acid (0.2 mol) into a round-bottom flask. The synthesis should be conducted under a nitrogen atmosphere with magnetic stirring at 80°C and 300 rpm until a homogeneous transparent liquid forms (typically 1-2 hours) [4]. The resulting DES should be stored in sealed brown bottles at room temperature to prevent moisture absorption. For screening purposes, researchers may test various DES formulations, with lactic acid-based DES systems consistently demonstrating superior extraction efficiency for flavonoid compounds due to their favorable hydrogen bonding capacity and polarity matching with target compounds.

3.1.2 Plant Material Preparation and Extraction

Begin with high-quality Scutellaria Radix (dried root of Scutellaria baicalensis), which should be washed, dried, and powdered to a uniform particle size of approximately 3.6 cm to ensure consistent extraction efficiency [4]. Accurate weighing of 0.5 g of plant material is essential for reproducibility. The extraction process employs a solid-to-liquid ratio of 1:30 (g/mL), meaning 0.5 g plant material to 15 mL of the prepared DES solvent. The mixture should be subjected to ultrasound treatment at a controlled frequency of 40 kHz and power of 200W for 35 minutes, maintaining the temperature at 50°C using a circulating water bath to prevent thermal degradation [5] [4]. Following extraction, centrifuge the mixture at 8000 rpm for 10 minutes and collect the supernatant for analysis. The extraction efficiency can be further enhanced by performing a second extraction on the same plant material residue and combining the supernatants, typically yielding an additional 10-15% of this compound content.

The following workflow diagram illustrates the complete DES-UAE extraction process:

G cluster_DES DES Preparation cluster_Plant Plant Material Preparation cluster_Extraction Extraction Process Start Start Extraction Process DES1 Weigh ChCl, ethylene glycol, lactic acid (1:1:2) Start->DES1 P1 Wash and dry Scutellaria Radix Start->P1 DES2 Mix under nitrogen at 80°C with stirring DES1->DES2 DES3 Form homogeneous transparent liquid DES2->DES3 DES4 Store in sealed brown bottles at room temp DES3->DES4 E1 Combine plant material and DES (1:30 ratio) DES4->E1 P2 Powder to uniform particle size (3.6 cm) P1->P2 P3 Weigh 0.5 g plant material accurately P2->P3 P3->E1 E2 Ultrasound treatment: 40 kHz, 200W, 35 min E1->E2 E3 Maintain temperature at 50°C E2->E3 E4 Centrifuge at 8000 rpm for 10 min E3->E4 E5 Collect supernatant for analysis E4->E5 Recovery Flavonoid Recovery: 76.80-85.13% E5->Recovery

Microwave-Assisted Extraction (MAE) Protocol
3.2.1 Equipment Setup and Parameter Optimization

For this compound extraction using MAE, begin with a commercial microwave extraction system equipped with temperature control and magnetic stirring capabilities. Weigh 1.0 g of powdered Scutellaria plant material (aerial parts or roots depending on source) and transfer it to the microwave reaction vessel. Add 25 mL of 70% ethanol as extraction solvent, providing an optimal balance between flavonoid solubility and safety profile [2] [3]. The extraction should be performed at a controlled power of 600W with the temperature maintained at 70°C for 12 minutes, ensuring efficient extraction without degradation of thermolabile compounds. The system should be equipped with a condenser to prevent solvent loss during the extraction process. For difficult matrices, a pre-soaking time of 30 minutes before microwave irradiation can improve recovery by allowing solvent penetration into the plant material. Following extraction, allow the vessel to cool before centrifugation at 5000 rpm for 10 minutes; collect the supernatant for analysis.

3.2.2 Optimization and Scaling Considerations

Parameter optimization is critical for maximizing this compound yield in MAE. Key factors include solvent composition (typically 60-80% ethanol), solid-to-liquid ratio (1:20 to 1:30 g/mL), irradiation time (8-15 minutes), and temperature (60-80°C) [3]. Response surface methodology (RSM) with a Box-Behnken or central composite design can systematically optimize these parameters with minimal experimental runs. For scale-up considerations, maintaining consistent microwave distribution becomes challenging; industrial-scale MAE systems often employ continuous flow-through designs or sequential batch processing to ensure uniform extraction. When scaling from laboratory to pilot or production scale, pay particular attention to the penetration depth of microwave energy (typically 1-2 cm from the surface at 2.45 GHz), which may require adjustments in particle size or stirring mechanisms to ensure homogeneous heating throughout the material.

Analysis and Quantification Methods

UPLC Quantification of this compound

Ultra-performance liquid chromatography (UPLC) provides the most efficient and precise method for this compound quantification in extracts. The analysis should be performed using a Waters ACQUITY UPLC H-Class PLUS system equipped with a Waters BEH C18 column (50 mm × 2.1 mm, 1.7 μm) maintained at 35°C [4]. The mobile phase should consist of (A) acetonitrile and (B) 0.1% formic acid in water with a flow rate of 0.3 mL/min and the following elution gradient: 0–3 min (20%–23% A), 3–6 min (23%–25% A), 6–7 min (25%–60% A) [4]. Detection should utilize a PDA detector at 335 nm, which provides optimal sensitivity for this compound. For method validation, establish a calibration curve using this compound standards (purity ≥98%) across a concentration range of 1–100 μg/mL, with typical correlation coefficients (R²) exceeding 0.999. The injection volume is typically 2 μL, and the total run time should not exceed 10 minutes per sample to enable high-throughput analysis.

Method Validation and Quality Control

Comprehensive validation of the analytical method is essential for reliable this compound quantification. Determine the precision by analyzing six replicate injections of a standard solution at mid-range concentration (50 μg/mL), with acceptance criteria of ≤2% RSD for retention time and ≤3% RSD for peak area. Accuracy should be assessed through recovery studies by spiking pre-analyzed plant material with known quantities of this compound standard (80%, 100%, and 120% of expected content), with acceptable recovery rates between 95-105% [4]. Establish the limit of detection (LOD) and limit of quantification (LOQ) through serial dilution of standard solutions, typically achieving values of approximately 0.1 μg/mL and 0.3 μg/mL, respectively. For quality control, include system suitability tests before each analytical run, verifying column efficiency (theoretical plates >10000), tailing factor (<2.0), and resolution from closely eluting compounds (≥1.5). Always analyze samples in duplicate and include appropriate reference standards with each batch to ensure analytical consistency.

Pharmaceutical Applications and Bioavailability Enhancement

Formulation Strategies for Improved Delivery

The poor bioavailability of this compound represents a major challenge for its pharmaceutical application, necessitating advanced formulation strategies. Several innovative approaches have demonstrated success in improving this compound delivery, including liposome encapsulation to enhance stability and bioavailability, β-cyclodextrin complexation to improve solubility, and triglyceride mimetic prodrugs that enhance oral bioavailability through intestinal lymphatic transport [1]. For targeted delivery to tumor tissues, nanoformulations utilizing PLGA-PEG-AEAA copolymers have shown promise by leveraging the enhanced permeability and retention (EPR) effect [1]. Additionally, intranasal delivery systems incorporating this compound nanosuspensions as in situ gels have demonstrated enhanced solubility, bioavailability, and extended retentivity in the nasal cavity, potentially bypassing the blood-brain barrier for neurological applications [1]. These advanced delivery systems address the fundamental limitations of this compound while maintaining its therapeutic activity.

Combinatorial Therapies and Mechanism of Action

Synergistic combinations of this compound with conventional chemotherapeutic agents represent a promising approach in oncology research. The compound exhibits multi-faceted anti-cancer mechanisms through simultaneous modulation of multiple signaling pathways, including induction of both intrinsic and extrinsic apoptotic pathways, disruption of cell cycle progression (particularly G1/S and G2/M phases), and inhibition of tumor metastasis and angiogenesis [1]. Specific pathway inhibitions include suppression of PI3K/Akt, NF-κB, and MAPK signaling while activating antioxidant-related pathways such as Nrf2 and ARE [1]. These pleiotropic effects make this compound particularly valuable in overcoming treatment resistance in various cancer types, including colon, esophagus, bladder, and breast cancers. For combinatorial regimens, this compound has demonstrated the ability to sensitize cancer cells to conventional chemotherapy while potentially reducing side effects through its antioxidant and anti-inflammatory properties, though clinical validation of these combinations is ongoing.

The following diagram illustrates this compound's multifaceted mechanism of action in cancer cells:

G cluster_pathways Signaling Pathway Modulation cluster_effects Cellular Effects This compound This compound Treatment P1 Inhibition of PI3K/Akt Pathway This compound->P1 P2 Suppression of NF-κB Signaling This compound->P2 P3 Inhibition of MAPK Pathway This compound->P3 P4 Activation of Nrf2/ARE Pathway This compound->P4 P5 JAK/STAT3 Inhibition This compound->P5 P6 β-catenin/Wnt Inhibition This compound->P6 E1 Cell Cycle Arrest (G1/S and G2/M phases) P1->E1 E2 Induction of Apoptosis (Intrinsic & Extrinsic) P2->E2 E3 Inhibition of Metastasis P3->E3 E6 Oxidative Stress Protection P4->E6 E5 Reduced Treatment Resistance P5->E5 E4 Suppression of Angiogenesis P6->E4 Outcomes Therapeutic Outcomes: Tumor Growth Inhibition Enhanced Chemosensitivity E1->Outcomes E2->Outcomes E3->Outcomes E4->Outcomes E5->Outcomes E6->Outcomes

Conclusion and Future Perspectives

The continuing evolution of this compound extraction methodologies demonstrates a clear trend toward greener, more efficient processes that align with the principles of green chemistry. The integration of deep eutectic solvents with advanced extraction techniques like ultrasound and microwave assistance represents a significant advancement, offering improved yields (up to 3.88 ± 0.37 mg/g for DES-UAE) while reducing environmental impact [5] [4]. Future developments will likely focus on continuous extraction processes and the integration of artificial intelligence for real-time parameter optimization, further enhancing efficiency and reproducibility. Additionally, the exploration of novel DES formulations tailored specifically for this compound and related flavonoids may unlock even greater selectivity and yield.

For pharmaceutical development, addressing this compound's inherent bioavailability limitations remains a critical research focus. Emerging strategies include the development of targeted nanoformulations and advanced prodrug approaches that enhance both solubility and specific tissue delivery [1]. The demonstrated multi-target mechanisms of this compound against various cancer types continue to drive preclinical investigation, with combinatorial therapies showing particular promise for overcoming drug resistance in oncology. As research advances, standardized extraction protocols and analytical methods will be essential for ensuring consistent product quality and facilitating meaningful comparisons between studies. Through continued methodological refinement and mechanistic investigation, this compound holds significant potential as a valuable therapeutic agent, particularly in integrative approaches to cancer treatment and inflammatory disorders.

References

Comprehensive Application Notes and Protocols: Microwave-Assisted Extraction of Scutellarin for Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Scutellarin and Microwave-Assisted Extraction

This compound Properties and Pharmacological Significance

This compound (4′,5,6-trihydroxyflavone-7-glucuronide) is a natural flavonoid glycoside with demonstrated therapeutic potential in multiple disease models. This bioactive compound is predominantly found in plants of the genera Scutellaria and Erigeron, particularly Erigeron breviscapus Hand-Mazz and Scutellaria barbata [1] [2]. As a flavone, this compound's chemical structure consists of a glucuronic acid moiety attached to the aglycone scutellarein, which significantly influences its solubility and bioavailability [2]. Modern pharmacological research has revealed that this compound possesses multifunctional bioactivities, including anticancer effects through inhibition of inflammatory cell signaling pathways (PI3K/Akt, NF-κB, MAPK), antioxidant properties via activation of Nrf2 and ARE pathways, anti-HIV activity, and neuroprotective effects [1] [2].

The clinical development of this compound faces significant challenges due to its poor pharmacokinetic characteristics, including low oral bioavailability (0.40% ± 0.19% in Beagle dogs), short elimination half-life (approximately 52 minutes), and limited water solubility [1]. These limitations have prompted researchers to develop advanced extraction and formulation strategies to enhance this compound's therapeutic potential. Microwave-assisted extraction (MAE) has emerged as a promising green technology that can efficiently extract this compound from plant materials while preserving its chemical integrity and bioactivity [3] [4].

Principles and Advantages of Microwave-Assisted Extraction

Microwave-assisted extraction is an innovative technique that utilizes electromagnetic radiation in the frequency range of 300 MHz to 300 GHz (most commonly 2.45 GHz for laboratory equipment) to enhance the extraction efficiency of bioactive compounds from natural matrices [4]. The fundamental mechanisms underlying MAE include:

  • Ionic conduction: The migration of dissolved ions in accordance with the electromagnetic field, resulting in collisions with neighboring molecules and energy dissipation as heat
  • Dipole rotation: The realignment of polar molecules with the oscillating electric field, generating molecular friction and thermal energy [4]

These phenomena lead to rapid internal heating of plant materials, causing the rupture of cell walls and facilitating the release of intracellular compounds into the surrounding solvent. Compared to conventional extraction methods such as heat reflux extraction and Soxhlet extraction, MAE offers significant advantages:

  • Reduced extraction time (from hours to minutes)
  • Lower solvent consumption
  • Higher extraction yields
  • Enhanced preservation of heat-labile compounds
  • Improved selectivity and reproducibility [3] [4]

The environmental benefits of MAE, including reduced energy consumption and minimal use of toxic solvents, align with the principles of green chemistry and sustainable technology, making it particularly attractive for pharmaceutical applications [4].

Detailed Experimental Protocols

Optimized Microwave-Assisted Extraction of this compound
2.1.1 Materials and Equipment
  • Plant material: Dried and powdered Erigeron breviscapus Hand-Mazz (particle size <500 μm)
  • Solvents: Methanol, ethanol, or aqueous solutions (HPLC grade)
  • Equipment: Microwave extraction system with reflux condenser and temperature control (e.g., EME2024MW, Electrolux)
  • Analytical instruments: HPLC system with UV detector, analytical balance, rotary evaporator, vacuum oven [3] [5]
2.1.2 Extraction Procedure
  • Plant material preparation: Reduce plant material to fine powder using a microfine grinder and pass through sieve number 35 (500 μm). Dry at 40°C until constant weight is achieved [5].

  • Sample loading: Accurately weigh 1.0 g of powdered plant material and transfer to a flat-bottom flask. Add the appropriate volume of extraction solvent (e.g., 80% ethanol) at a specified solid-to-liquid ratio [3].

  • Microwave extraction: Assemble the reflux apparatus and place the flask in the microwave system. Program the equipment with optimized extraction parameters (Table 1). Initiate the extraction process [5].

  • Sample collection: After completion of the extraction cycle, allow the system to cool. Filter the extract through Whatman No. 1 filter paper or equivalent [6].

  • Extract concentration: Remove the solvent using a rotary evaporator at 40°C until a constant weight is obtained. Dissolve the dried extract in an appropriate solvent for analysis [5].

Table 1: Optimized MAE parameters for this compound extraction from Erigeron breviscapus

Parameter Optimal Range Specific Optimal Value Impact on Extraction Efficiency
Solvent 80% ethanol 80% ethanol Higher selectivity for this compound compared to pure solvents [6]
Solid-to-liquid ratio 1:10 - 1:25 (w/v) 1:10 (w/v) Lower ratios increase concentration gradient but may reduce complete extraction [3]
Extraction temperature 70-80°C 80°C Higher temperature enhances solubility and diffusion rate [3]
Extraction time 5-40 min 40 min Longer exposure increases yield but may risk degradation after optimum [3]
Microwave power 214-500 W 500 W Higher power accelerates cell rupture and heating rate [5]
Particle size <500 μm 500 μm Smaller particles increase surface area for improved mass transfer [5]
Analytical Method Validation for this compound Quantification
2.2.1 HPLC-UV Analysis Conditions
  • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm)
  • Mobile phase: Gradient system with solvent A (0.1% formic acid in water) and solvent B (acetonitrile)
  • Flow rate: 1.0 mL/min
  • Injection volume: 10 μL
  • Detection wavelength: 335 nm
  • Column temperature: 30°C [3]
2.2.2 Method Validation Parameters

Table 2: HPLC-UV validation parameters for this compound quantification

Validation Parameter Result Acceptance Criteria
Calibration range 0.1-100 μg/mL R² > 0.999
Correlation coefficient (R) 0.9993 R² > 0.999
Limit of detection (LOD) <0.01 μg/mL Signal-to-noise ratio ≥ 3:1
Intra-day precision (RSD) 1.58-2.96% RSD < 3%
Inter-day precision (RSD) 3.32-4.19% RSD < 5%
Recovery 96.7-101.9% 95-105%
System suitability RSD < 2% for retention time and peak area RSD < 2% [3]

Results, Mechanistic Insights, and Applications

Extraction Efficiency and Mechanistic Insights

The optimized MAE protocol enables achieving this compound yields of up to 1.02% from Erigeron breviscapus within 40 minutes, significantly higher than conventional extraction methods [3]. The enhanced efficiency of MAE can be attributed to its unique heating mechanism, which directly disrupts plant cell structures through internal superheating, facilitating the release of intracellular compounds. Microscopic analysis of plant materials before and after MAE treatment reveals substantial cell rupture, explaining the improved extraction yields [3].

The following diagram illustrates the sequential workflow for the microwave-assisted extraction and analysis of this compound:

G Start Start Extraction Process P1 Plant Material Preparation Start->P1 P2 Solvent Selection & Optimization P1->P2 P3 MAE Parameter Optimization P2->P3 P4 Microwave Extraction P3->P4 P5 Filtration & Concentration P4->P5 P6 HPLC Analysis & Validation P5->P6 End This compound-Rich Extract P6->End

Diagram 1: Workflow for microwave-assisted extraction and analysis of this compound

Mechanism of this compound's Bioactivity and Pharmaceutical Applications
3.2.1 Molecular Mechanisms of Action

This compound exhibits multifaceted bioactivity through modulation of multiple cellular signaling pathways. Its anticancer properties are primarily mediated through the inhibition of key inflammatory cell signaling pathways, including PI3K/Akt, NF-κB, and MAPK, while simultaneously activating antioxidant-related pathways such as Nrf2 and ARE [1]. Additionally, this compound has been shown to:

  • Induce apoptosis in tumor cells through both intrinsic and extrinsic pathways
  • Disrupt cell cycle progression and facilitate cell cycle arrest
  • Diminish tumor aggressiveness by inhibiting treatment resistance, metastasis, and angiogenesis [1]
  • Bind to TNF receptor II (TNFR2) in tumor-associated CD4+Foxp3+ regulatory T cells, thereby inhibiting their immunosuppressive functions [2]
  • Protect nerve cells against oxidative damage and beta-amyloid-induced toxicity [2] [7]
  • Inhibit hypoxia-induced proliferation and vascular endothelial growth factor (VEGF) expression in human retinal endothelial cells, suggesting potential application for diabetic retinopathy [2]

The following diagram illustrates key signaling pathways modulated by this compound:

G cluster_inhibited Inhibited Pathways cluster_activated Activated Pathways This compound This compound NFkB NF-κB Pathway This compound->NFkB PI3K PI3K/Akt Pathway This compound->PI3K MAPK MAPK Pathway This compound->MAPK JAK JAK/STAT3 Pathway This compound->JAK Wnt β-catenin/Wnt Pathway This compound->Wnt Nrf2 Nrf2 Pathway This compound->Nrf2 ARE ARE Pathway This compound->ARE AMPK AMPK/ERK Pathway This compound->AMPK Apoptosis Apoptosis Induction NFkB->Apoptosis CellCycle Cell Cycle Arrest PI3K->CellCycle AntiAngio Anti-Angiogenesis JAK->AntiAngio Antioxidant Antioxidant Effects Nrf2->Antioxidant

Diagram 2: Key cellular signaling pathways modulated by this compound

3.2.2 Pharmaceutical Development and Formulation Strategies

The pharmaceutical development of this compound is actively addressing its inherent limitations through various advanced formulation approaches. Current strategies include:

  • Prodrug development: Creation of triglyceride mimetic prodrugs that demonstrate improved oral bioavailability and intestinal lymphatic transport [1]
  • Nanoformulations: Design of this compound-loaded PLGA-PEG-AEAA nanoparticles for enhanced tumor delivery [1]
  • Liposome technology: Preparation of liposome precursors that display enhanced stability and bioavailability [1]
  • Cyclodextrin complexes: Utilization of β-cyclodextrin suspension polymers as carriers to improve this compound solubility [1]
  • Alternative delivery systems: Development of self-microemulsions, fat emulsions, and nasal delivery systems for improved bioavailability [1]

These advanced formulation approaches aim to overcome the pharmacokinetic challenges associated with this compound, particularly its poor water solubility and limited oral absorption, thereby enhancing its therapeutic potential for various clinical applications.

Conclusion and Future Perspectives

Microwave-assisted extraction represents an efficient and sustainable approach for the extraction of this compound from plant materials, offering significant advantages over conventional methods in terms of extraction efficiency, time reduction, and solvent consumption. The optimized MAE protocol detailed in these application notes enables researchers to obtain high-quality this compound extracts with excellent yield and purity, suitable for pharmaceutical development and bioactivity studies.

The multifunctional bioactivity of this compound, particularly its anticancer, neuroprotective, and anti-angiogenic properties, positions it as a promising candidate for the development of novel therapeutics. Future research directions should focus on:

  • Clinical translation of this compound-based formulations through comprehensive preclinical and clinical studies
  • Further optimization of extraction methodologies using green chemistry principles
  • Exploration of synergistic combinations with established therapeutic agents
  • Development of targeted delivery systems to enhance this compound's bioavailability and tissue specificity

As research continues to elucidate the full therapeutic potential of this compound, the integration of advanced extraction technologies with innovative formulation strategies will be crucial for realizing its clinical applications in cancer therapy, neurodegenerative disorders, and other oxidative stress-related conditions.

References

Comprehensive Application Notes and Protocols: Ultrasound-Assisted Extraction of Scutellarin for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction and Importance

Scutellarin (4′,5,6-trihydroxyflavone-7-O-glucuronide) is a potent flavonoid glycoside with significant therapeutic value in treating cerebrovascular, cardiovascular, and inflammatory diseases. As the primary active constituent of traditional medicinal plants including Erigeron breviscapus and Scutellaria baicalensis, this compound has demonstrated exceptional pharmacological activities through multiple mechanisms, particularly its potent anti-inflammatory effects via inhibition of the NF-κB/NLRP3 signaling pathway [1] [2]. The growing pharmaceutical interest in this compound has intensified the need for efficient extraction methodologies that can maximize yield while preserving its bioactive integrity.

Ultrasound-assisted extraction (UAE) has emerged as a green, efficient alternative to conventional extraction techniques for bioactive compounds from plant matrices. This technology leverages acoustic cavitation phenomena to disrupt cellular structures, enhancing the release and diffusion of target compounds into the extraction solvent [3]. Compared to traditional methods like hot reflux extraction, UAE offers substantial advantages including reduced extraction time, lower solvent consumption, decreased energy requirements, and improved extraction yields [4] [5]. For heat-sensitive compounds like this compound, UAE's ability to operate at moderate temperatures helps prevent thermal degradation, making it particularly suitable for pharmaceutical applications where compound stability is crucial [3] [2].

Extraction Optimization and Parameter Effects

Critical Extraction Parameters

The efficiency of this compound extraction via ultrasound assistance is governed by several interdependent factors that must be optimized for maximum yield. Through systematic investigation, researchers have identified key parameters that significantly influence extraction performance, including ultrasound power and intensity, extraction temperature and duration, solvent composition and characteristics, and solid-to-liquid ratio [3] [4]. The complex interactions between these parameters require methodical optimization approaches such as Response Surface Methodology (RSM) to identify ideal conditions that maximize this compound recovery while maintaining its bioactive properties.

Ultrasound power represents a particularly critical parameter, as it directly governs the cavitation intensity within the extraction medium. Studies demonstrate that higher power levels (typically 150-500W) generally enhance this compound yield by promoting more vigorous cell wall disruption [3]. However, excessive power (>20 kHz) can potentially degrade this compound and other flavonoid compounds through free radical formation, establishing a well-defined optimization window for this parameter [3]. Similarly, extraction temperature exhibits a dual effect, simultaneously improving this compound solubility and diffusion rates while potentially triggering thermal degradation at elevated levels, with most studies identifying an optimal range between 50-70°C [4] [5].

Quantitative Optimization Data

Table 1: Optimal Ultrasound-Assisted Extraction Parameters for this compound

Parameter Optimal Range Effect on Yield References
Ultrasound Power 150-500 W Higher power increases cell disruption but may degrade compounds above 20 kHz [3]
Extraction Temperature 52-70°C Higher temperature improves solubility but risks thermal degradation [4] [5]
Extraction Time 10-30 min Longer duration increases extraction but may cause degradation after optimum [3] [4]
Solid-to-Liquid Ratio 1:100 to 1:15 (g/mL) Lower ratios improve mass transfer but become impractical for large-scale applications [4] [5]
Solvent Composition DES with 30-40% water Water content critical for viscosity and mass transfer properties [4]
Acoustic Intensity 12.6 W/cm² Higher intensity improves cavitation but requires more energy input [3]

Table 2: this compound Extraction Efficiency Comparison Across Methods

Extraction Method Extraction Yield Time Requirements Solvent Consumption Scalability
Ultrasound-Assisted Extraction 50-60% 10-30 minutes Low Excellent
Microwave-Assisted Extraction 70-80% 5-15 minutes Low Good
Supercritical Fluid Extraction 60-70% 30-60 minutes Very Low (CO₂) Moderate
Traditional Solvent Extraction 30-40% 2-6 hours High Excellent
Heat Reflux Extraction 35-45% 1-3 hours High Excellent

Advanced Techniques: Deep Eutectic Solvents and Comparative Analysis

Deep Eutectic Solvent-Assisted UAE

The integration of deep eutectic solvents (DES) with ultrasound technology represents a significant advancement in this compound extraction methodology. DES are composed of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form eutectic mixtures with substantially depressed melting points compared to their individual components [4]. These solvents offer exceptional extraction capabilities for polar compounds like this compound while providing environmental benefits such as biodegradability, low toxicity, and renewable sourcing [4] [5].

Extensive screening studies have identified several high-performance DES formulations for this compound extraction. A choline chloride-acetamide system (1:4 molar ratio) with 30% water content demonstrated the highest extraction yield for this compound from Erigerontis Herba [4]. Similarly, a betaine-acetic acid formulation (1:4 molar ratio) with 40% water content proved optimal for extracting this compound along with other flavonoids from Scutellaria baicalensis [5]. The water content percentage in DES systems represents a critical optimization parameter, as it significantly affects viscosity, surface tension, and mass transfer properties without compromising the solvent's green characteristics [4].

Comparison with Alternative Extraction Technologies

While UAE demonstrates clear advantages for this compound extraction, other modern techniques offer complementary benefits for specific applications. Microwave-assisted extraction (MAE) utilizes electromagnetic radiation to generate rapid, volumetric heating of plant matrices, achieving higher this compound yields (70-80%) in shorter timeframes (5-15 minutes) [2]. However, MAE requires specialized equipment and carries greater risks of thermal degradation for heat-sensitive compounds. Supercritical fluid extraction (SFE), particularly using CO₂, offers an environmentally friendly alternative that preserves the biological activity of this compound but involves higher equipment costs and operational complexity [2].

Each extraction technology presents a unique combination of advantages and limitations for this compound recovery. The selection of an appropriate method depends on multiple factors including target yield, purity requirements, equipment availability, economic considerations, and environmental impact. For most laboratory and industrial applications, UAE provides the optimal balance of efficiency, practicality, and cost-effectiveness, particularly when combined with green solvent systems like DES [4] [2].

Experimental Protocol: UAE of this compound from Erigerontis Herba

Materials and Equipment
  • Plant Material: Dried aerial parts of Erigeron breviscapus (Erigerontis Herba), powdered to 40-60 mesh particle size.
  • DES Preparation: Choline chloride (HBA) and acetamide (HBD) in 1:4 molar ratio, heated at 80°C with stirring until homogeneous liquid forms, then diluted with 30% (v/v) deionized water [4].
  • Equipment: Ultrasonic bath or probe system (frequency 20-40 kHz, power 150-500 W adjustable), analytical balance, vacuum filtration apparatus, rotary evaporator, HPLC system with UV detection.
  • Reference Standards: Certified this compound standard (≥98% purity) for quantification.
Step-by-Step Extraction Procedure
  • Sample Preparation: Precisely weigh 1.0 g of powdered Erigerontis Herba and transfer to a sealed container to prevent moisture absorption.

  • DES Preparation: Combine choline chloride and acetamide in a 1:4 molar ratio in a round-bottom flask. Heat the mixture to 80°C with continuous stirring (300 rpm) until a clear, homogeneous liquid forms. Add 30% (v/v) deionized water to the DES mixture and mix thoroughly [4].

  • Extraction Process: Transfer the prepared DES (30 mL) to an extraction vessel containing the plant material, establishing a solid-to-liquid ratio of 1:30 (g/mL). Place the vessel in the ultrasonic bath or treat with an ultrasonic probe at 300 W power, 40 kHz frequency, maintaining temperature at 60±5°C for 25 minutes [4].

  • Separation and Concentration: Following sonication, separate the liquid extract from plant residues by vacuum filtration through Whatman No. 1 filter paper. Transfer the filtrate to a separation funnel.

  • Anti-Solvent Purification: Slowly add 3 volumes of chilled ethanol (90 mL) to the DES extract with gentle agitation. Allow the mixture to stand for 60 minutes at 4°C to facilitate complete this compound precipitation. Collect the precipitate by centrifugation at 5000 rpm for 10 minutes [4].

  • Product Recovery: Wash the precipitate with cold ethanol (50%, v/v) to remove residual DES, then dry under reduced pressure at 40°C for 12 hours. The resulting this compound-rich powder should be stored in a desiccator protected from light.

Purification and Analysis

The anti-solvent purification method achieves this compound recovery rates up to 71.2% with significantly reduced DES contamination [4]. For analytical quantification, dissolve the purified this compound in methanol and analyze by HPLC with UV detection at 335 nm using a C18 reverse-phase column (4.6 × 250 mm, 5 μm particle size) with a mobile phase of methanol:0.1% phosphoric acid in water (25:75, v/v) at 1.0 mL/min flow rate [4]. Quantify this compound content by comparing peak areas with the reference standard calibration curve.

Mechanistic Insights and Scientific Basis

The exceptional efficiency of ultrasound-assisted extraction for this compound stems from the physical phenomena of acoustic cavitation, which generates intense local turbulence, high-pressure gradients, and significant shear forces within the extraction medium [3]. When ultrasonic waves propagate through the solvent, they create alternating compression and expansion cycles that form microscopic bubbles. These bubbles grow during successive cycles until reaching unstable dimensions, resulting in implosive collapse that generates extreme local temperatures (several thousand Kelvin) and pressures (hundreds of atmospheres) [3] [6]. This cavitational energy directly disrupts plant cell walls and membranes, creating micro-channels that significantly enhance solvent penetration and target compound release.

The mechanistic basis of UAE can be visualized through the following sequential processes:

G Ultrasound Ultrasound Cavitation Cavitation Ultrasound->Cavitation Propagation through    solvent CellDisruption CellDisruption Cavitation->CellDisruption Implosive collapse    generates shear forces MassTransfer MassTransfer CellDisruption->MassTransfer Microchannels    enhance permeability ScutellarinRelease ScutellarinRelease MassTransfer->ScutellarinRelease Diffusion    and dissolution

Diagram 1: Mechanism of Ultrasound-Assisted Extraction for this compound Recovery

The extraction efficiency is further enhanced when using deep eutectic solvents, as these customized solvents establish strong hydrogen bonding interactions with the hydroxyl and carboxyl groups present in this compound molecules [4]. The combination of physical disruption from ultrasound and molecular recognition from DES creates a synergistic effect that significantly improves both the rate and extent of this compound extraction compared to conventional methods. Microscopic analysis of plant tissues before and after UAE-DES treatment reveals substantial structural modifications, including cell wall rupture and formation of extraction channels, which visually confirm the mechanistic basis for the enhanced efficiency [4].

Analytical Methods and Bioactivity Assessment

Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) represents the gold standard for this compound quantification in complex extracts. The optimal chromatographic separation employs a C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size) maintained at 30°C, with a mobile phase consisting of methanol and 0.1% aqueous phosphoric acid (25:75, v/v) at a flow rate of 1.0 mL/min [4]. Detection typically utilizes UV absorbance at 335 nm, where this compound exhibits maximum absorption. For enhanced detection sensitivity and specificity, liquid chromatography-mass spectrometry (LC-MS) provides superior performance, particularly when analyzing complex biological matrices or conducting metabolic studies.

The purification efficacy of the anti-solvent methodology should be verified through multiple analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy confirms the structural integrity of this compound by identifying characteristic functional groups, including hydroxyl stretches (3200-3500 cm⁻¹), carbonyl stretches (1650-1750 cm⁻¹), and aromatic carbon-carbon bonds (1500-1600 cm⁻¹). Additionally, scanning electron microscopy (SEM) provides visual evidence of morphological changes in plant material before and after extraction, confirming the cellular disruption achieved through ultrasonic treatment [4].

Bioactivity Validation

To ensure the therapeutic relevance of extracted this compound, validated biological assays should confirm retention of anti-inflammatory activity. The RAW264.7 macrophage cell line provides a well-established model for evaluating anti-inflammatory effects through inhibition of lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production [5]. Extracted this compound should significantly reduce the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in a dose-dependent manner, confirming the preservation of bioactivity throughout the extraction process [5] [1].

Additional validation through antioxidant capacity assays (DPPH, ABTS, and FRAP) further verifies the functional integrity of the extracted this compound. Studies confirm that this compound obtained through UAE-DES methods maintains equivalent antioxidant and anti-inflammatory activities compared to traditionally extracted compounds, demonstrating that the optimized extraction conditions preserve the critical pharmacological properties [4] [5]. This bioactivity validation represents an essential quality assessment step for pharmaceutical applications where therapeutic efficacy is paramount.

Applications and Conclusion

Pharmaceutical Applications and Formulation Strategies

The therapeutic potential of this compound spans multiple disease domains, with particularly promising applications in inflammatory conditions, cardiovascular diseases, and fibrotic disorders. In pulmonary fibrosis models, this compound demonstrates potent anti-fibrotic activity by suppressing NF-κB/NLRP3-mediated epithelial-mesenchymal transition and inflammatory responses [1]. The compound significantly reduces expression of fibrosis markers including fibronectin, vimentin, N-cadherin, MMP-2, and MMP-9 while restoring E-cadherin expression [1]. For cardiovascular applications, this compound improves microcirculatory function through vasodilation, reduced vascular resistance, and inhibition of platelet aggregation [4] [2].

Despite its promising therapeutic profile, this compound faces significant pharmacokinetic challenges, including low oral bioavailability (approximately 0.4% in rats) and a short elimination half-life (approximately 1.5 hours) [2]. To address these limitations, advanced drug delivery systems including polymeric nanoparticles, liposomal formulations, solid lipid nanoparticles, and cyclodextrin inclusion complexes are under development. These innovative approaches enhance this compound's aqueous solubility, extend its circulation time, and improve tissue targeting, thereby maximizing therapeutic efficacy while minimizing potential side effects [2].

Conclusion and Future Perspectives

Ultrasound-assisted extraction represents a highly efficient, environmentally sustainable approach for recovering this compound from medicinal plants. The integration of deep eutectic solvents as extraction media further enhances the green chemistry profile of this methodology while improving yield and selectivity. The optimized parameters outlined in this protocol—including ultrasound power of 300 W, extraction temperature of 60°C, duration of 25 minutes, and DES composition of choline chloride-acetamide (1:4) with 30% water content—provide researchers with a validated framework for obtaining high-quality this compound extracts with preserved bioactivity [4].

Future developments in this compound extraction will likely focus on process intensification strategies such as continuous-flow ultrasound systems, multi-frequency approaches, and hybrid technologies combining ultrasound with microwave or enzymatic pretreatment. Additionally, the exploration of novel DES formulations tailored specifically for flavonoid extraction holds promise for further improving selectivity and yield. As pharmaceutical interest in this compound continues to grow, these optimized extraction protocols will play an increasingly important role in ensuring sustainable, economically viable production of this valuable therapeutic compound for clinical applications.

References

Comprehensive Application Notes and Protocols: Supercritical Fluid Extraction of Scutellarin for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Scutellarin and its Pharmaceutical Significance

This compound (C₂₁H₁₈O₁₂, molecular weight 462.4 g/mol) is a natural flavonoid glucuronide predominantly found in medicinal plants including Scutellaria baicalensis Georgi, Scutellaria barbata D. Don, and Erigeron breviscapus (Vaniot) Hand.-Mazz. [1] [2] [3]. This bioactive compound has garnered significant attention in pharmaceutical research due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and cardiovascular protective effects [1] [4] [3]. The compound's multifaceted therapeutic potential positions it as a promising candidate for treating various chronic diseases, particularly those with complex pathophysiological mechanisms involving oxidative stress and inflammatory pathways.

The chemical structure of this compound features a flavonoid backbone with a glucuronic acid moiety, which contributes to both its biological activity and its pharmacokinetic challenges. As a quality control marker in Traditional Chinese Medicine, this compound has been extensively employed in clinical settings for managing cerebrovascular and cardiovascular diseases [3] [5]. Modern pharmacological studies have revealed that this compound modulates multiple cell signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Nrf2/ARE, which constitute key targets in inflammation, oxidative stress response, and carcinogenesis [1] [2]. Despite its promising therapeutic profile, this compound faces significant development challenges, primarily due to its low oral bioavailability (approximately 0.40% ± 0.19% in Beagle dogs), short elimination half-life (52 ± 29 minutes), and poor water solubility [1] [3]. These limitations have spurred research into advanced extraction technologies and formulation strategies to enhance its pharmaceutical potential.

Table 1: Basic Characteristics of this compound

Property Description
Chemical Name (2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Molecular Formula C₂₁H₁₈O₁₂
Molecular Weight 462.4 g/mol
Primary Natural Sources Scutellaria baicalensis, Scutellaria barbata, Erigeron breviscapus
Melting Point >300°C (decomposes)
Solubility Poor water solubility; soluble in polar organic solvents

Supercritical Fluid Extraction Technology Overview

Supercritical Fluid Extraction (SFE) represents a green extraction technology that utilizes solvents at temperatures and pressures above their critical points, where they exhibit unique properties intermediate between gases and liquids [6]. Carbon dioxide (CO₂) is the most widely used supercritical fluid due to its moderate critical conditions (31.1°C, 7.38 MPa), non-toxic nature, non-flammability, and high purity availability [7] [6]. The supercritical state of CO₂ confers exceptional solvation capabilities characterized by high diffusivity, low viscosity, and tunable density, which collectively enable efficient penetration into plant matrices and extraction of target compounds while preserving their biological activity.

The principal advantage of SFE for extracting thermolabile compounds like this compound lies in its ability to operate at moderate temperatures, thereby preventing thermal degradation that can occur with conventional extraction methods [6]. Furthermore, SFE eliminates the need for large volumes of organic solvents, reducing both environmental impact and potential solvent residues in the final extract [7] [6]. The selectivity of SFE can be precisely controlled by adjusting pressure, temperature, and the use of polar modifiers, allowing for targeted extraction of this compound from complex plant matrices [7] [8]. This technical flexibility makes SFE particularly suitable for producing high-purity this compound extracts for pharmaceutical applications, where consistency and quality are paramount considerations.

Detailed SFE Experimental Protocol for this compound Extraction

Equipment Setup and Reagent Preparation

Materials and Equipment:

  • Supercritical fluid extraction system equipped with CO₂ pump, pressure cell, heating zone, separator, and back-pressure regulator
  • Dried, pulverized roots of Scutellaria baicalensis Georgi (particle size: 250-450 μm)
  • Carbon dioxide (CO₂, SFE grade, 99.99% purity)
  • Food-grade ethanol as modifier (95% purity)
  • 1,2-Propanediol (alternative modifier)
  • Analytical balance (accuracy ± 0.0001 g)
  • Micrometer for particle size measurement
  • Moisture analyzer

Sample Preparation Protocol:

  • Plant Material Processing: Wash fresh plant roots thoroughly with distilled water and dry at 40°C in a circulating air dryer until moisture content reaches ≤8%. The low-temperature drying preserves thermolabile compounds.
  • Size Reduction: Grind the dried material using a cutting mill and sieve to obtain a uniform particle size between 250-450 μm. Optimal particle size ensures efficient mass transfer while preventing channeling.
  • Moisture Control: Precisely measure moisture content of the ground material. Adjust if necessary to maintain consistency between extraction batches.
  • Extraction Vessel Packing: Weigh 50.0 g ± 0.1 g of prepared plant material and load into the extraction vessel, ensuring uniform packing density to avoid channeling effects.
SFE Parameter Optimization and Procedure

Optimized Extraction Parameters: Based on orthogonal array design optimization studies, the following parameters have been established for maximal this compound yield [2] [7] [8]:

Table 2: Optimized SFE Parameters for this compound Extraction

Parameter Optimal Range Effect on Extraction Experimental Considerations
Pressure 200-300 bar Higher pressure increases solvent density and solvating power Operating above 350 bar may increase co-extraction of impurities
Temperature 40-60°C Higher temperature increases diffusion but may reduce solvent density Balance between extraction efficiency and compound stability
Modifier Type Ethanol or 1,2-Propanediol 1,2-Propanediol shows superior yield for this compound [8] Modifier concentration significantly impacts selectivity
Modifier Concentration 5-15% (v/v) Higher modifier percentage increases polarity of supercritical CO₂ Ethanol at 10-15% provides optimal balance [6]
Extraction Time 60-120 minutes Longer time increases yield but diminishes process efficiency Dynamic extraction phase typically 60-90 minutes
CO₂ Flow Rate 1-3 L/min Higher flow reduces residence time but increases mass transfer Optimize based on particle size and vessel geometry

Step-by-Step Extraction Procedure:

  • System Preparation: Sanitize all wetted parts of the SFE system with ethanol and purge with CO₂. Preheat the extraction vessel and separation vessel to the set temperatures.
  • Modifier Addition: Pre-mix CO₂ with the selected modifier (ethanol or 1,2-propanediol) at the predetermined concentration using the modifier pump.
  • System Pressurization: Gradually pressurize the system to the desired operating pressure (recommended: 280 bar) while maintaining temperature at 50°C.
  • Static Extraction Phase: Once operating conditions stabilize, maintain system in static mode for 15 minutes to allow solvent penetration into the plant matrix.
  • Dynamic Extraction Phase: Initiate CO₂ flow at 2 L/min for 90 minutes, collecting the extract in the separation vessel maintained at lower pressure (50-60 bar) and temperature (25-30°C).
  • Extract Recovery: Dissolve the collected extract in 50 mL of methanol and transfer to a pre-weighed amber glass vial.
  • System Depressurization: Gradually depressurize the system at a rate not exceeding 50 bar/min to prevent aerosol formation.
  • Extract Concentration: Evaporate the methanol under reduced pressure at 35°C using a rotary evaporator until constant weight is achieved.
  • Yield Calculation: Determine extraction yield gravimetrically and calculate as percentage of initial plant material weight.

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II with DAD detector
  • Column: Waters XBridge Shield RP18, 4.6 × 250 mm, 5 μm particle size
  • Mobile Phase: Acetonitrile (A) and 0.1% phosphoric acid in water (B)
  • Gradient Program: 0-5 min: 10% A; 5-25 min: 10-30% A; 25-30 min: 30-10% A
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 μL
  • Detection Wavelength: 335 nm
  • Run Time: 35 minutes

Sample Preparation:

  • Precisely weigh 10 mg of SFE extract and dissolve in 10 mL of methanol (1 mg/mL).
  • Sonicate for 10 minutes to ensure complete dissolution.
  • Filter through a 0.45 μm PTFE syringe filter before HPLC analysis.
  • Prepare this compound standard solutions at concentrations of 10, 25, 50, 100, and 200 μg/mL for calibration curve construction.

Quantification and Validation:

  • Calibration Curve: Plot peak area against concentration of this compound standards and perform linear regression (r² > 0.999 required).
  • Precision: Analyze six replicate injections of a middle-range standard; RSD should be <2%.
  • Accuracy: Perform recovery studies by spiking plant material with known this compound concentrations; acceptable recovery: 95-105%.
  • System Suitability: Resolution factor >1.5 between this compound and adjacent peaks; tailing factor <2.0.
Quality Control Parameters for SFE Extracts

Table 3: Quality Control Specifications for this compound-Rich SFE Extracts

Quality Parameter Specification Test Method
This compound Content ≥85% (w/w) HPLC, 335 nm detection
Appearance Yellow to brownish-yellow powder Visual examination
Residual Solvents <100 ppm ethanol <500 ppm CO₂ GC-MS headspace analysis
Heavy Metals <10 ppm total ICP-MS
Water Content <5% (w/w) Karl Fischer titration
Microbial Limits Total aerobic count <1000 CFU/g USP <61>
Particle Size >90% between 50-200 μm Laser diffraction

Therapeutic Mechanisms and Signaling Pathways

This compound exhibits multi-target pharmacological effects through modulation of various signaling pathways implicated in inflammation, oxidative stress, angiogenesis, and apoptosis [1] [2] [3]. The compound's pleiotropic mechanism of action makes it particularly valuable for complex chronic diseases where multiple pathological processes are simultaneously active.

The anti-inflammatory activity of this compound primarily involves inhibition of key inflammatory signaling pathways. Research has demonstrated that this compound suppresses NF-κB activation by inhibiting IKK activation and IκBα phosphorylation, thereby reducing the transcription of pro-inflammatory genes [2]. Additionally, this compound modulates the MAPK pathway (ERK, JNK, p38) and PI3K/Akt signaling, which collectively regulate the production of inflammatory mediators including TNF-α, IL-6, and IL-1β [1] [2]. In the context of oxidative stress, this compound activates the Nrf2/ARE pathway, enhancing the expression of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H quinone dehydrogenase 1, which provides cellular protection against reactive oxygen species [1] [2].

In cancer models, this compound has demonstrated potent anti-tumor effects through induction of apoptosis via both intrinsic and extrinsic pathways, cell cycle arrest at G1/S phase, and inhibition of tumor metastasis and angiogenesis [1]. Recent studies in retinal neovascularization models have revealed that this compound exerts a bidirectional regulatory effect on the VEGF/Ang/Tie2 pathway, simultaneously suppressing pathological angiogenesis while enhancing vascular stabilization [9]. This balanced modulation of key pathogenic mechanisms underscores this compound's therapeutic potential for diverse disease conditions.

G This compound This compound NFkB NFkB This compound->NFkB Inhibits MAPK MAPK This compound->MAPK Inhibits PI3K_Akt PI3K_Akt This compound->PI3K_Akt Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates VEGF VEGF This compound->VEGF Inhibits Ang2 Ang2 This compound->Ang2 Inhibits Ang1 Ang1 This compound->Ang1 Promotes Tie2 Tie2 This compound->Tie2 Promotes InflammatoryCytokines InflammatoryCytokines NFkB->InflammatoryCytokines Induces MAPK->InflammatoryCytokines Induces PI3K_Akt->InflammatoryCytokines Induces AntioxidantEnzymes AntioxidantEnzymes Nrf2->AntioxidantEnzymes Induces Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes Ang2->Angiogenesis Promotes VascularStability VascularStability Ang1->VascularStability Promotes Tie2->VascularStability Promotes

Diagram 1: this compound's Multitarget Pharmacological Mechanisms. This compound modulates multiple signaling pathways, inhibiting pro-inflammatory (red) and pro-angiogenic factors while activating antioxidant and vascular stabilization pathways (green).

Advanced Formulation Strategies for Enhanced Bioavailability

Despite its promising therapeutic potential, this compound's clinical application is hampered by its poor pharmacokinetic properties, including low oral bioavailability, short elimination half-life, and poor water solubility [1] [3] [5]. To overcome these limitations, several advanced formulation approaches have been developed with the goal of enhancing this compound's absorption, stability, and targeted delivery.

Nanotechnology-based delivery systems have shown particular promise for improving this compound's pharmaceutical performance. Liposome technology has been employed to prepare liposome precursors of this compound that display enhanced stability and bioavailability [1]. Polymeric nanoparticles utilizing PLGA-PEG-AEAA copolymers have been engineered to enhance tumor delivery, taking advantage of the enhanced permeability and retention effect [1]. Additionally, β-cyclodextrin suspension polymers employed as carriers have demonstrated improved this compound solubility through host-guest complexation [1] [2]. For cerebrovascular applications where the blood-brain barrier significantly obstructs therapeutic efficacy, intranasal delivery systems have been developed, including in situ gels derived from nanosuspensions that demonstrate enhanced solubility, bioavailability, and extended retentivity in the nasal cavity [1].

Prodrug strategies have also yielded promising results in addressing this compound's bioavailability challenges. A triglyceride mimetic prodrug of this compound showed improved oral bioavailability and intestinal lymphatic transport, bypassing first-pass metabolism [1] [2]. Other innovative dosage forms including self-microemulsifying drug delivery systems (SMEDDS), fat emulsions, and encapsulating technologies have been extensively utilized in exploring this compound formulations with enhanced solubility, safety, and therapeutic efficacy [1].

Table 4: Advanced Formulation Approaches for this compound Delivery

Formulation Strategy Mechanism of Action Advantages Development Status
Liposome Precursors Phospholipid bilayers encapsulating this compound Enhanced stability and bioavailability Laboratory scale [1]
β-Cyclodextrin Complexes Host-guest inclusion complex formation Improved solubility and dissolution rate Laboratory scale [1] [2]
PLGA-PEG Nanoparticles Biodegradable polymeric nanoparticles for sustained release Enhanced tumor targeting via EPR effect Preclinical research [1]
Triglyceride Mimetic Prodrug Lymphatic transport bypassing first-pass metabolism Improved oral bioavailability Animal studies [1] [2]
Intranasal Nanosuspensions Nasal route bypassing blood-brain barrier Enhanced brain delivery for neurological conditions Animal studies [1]
Self-Microemulsifying Systems Formation of microemulsion in gastrointestinal tract Improved solubility and absorption Laboratory scale [1]

Conclusion and Future Perspectives

Supercritical fluid extraction represents a viable and efficient technology for the production of high-purity this compound from plant materials, offering significant advantages over conventional extraction methods in terms of selectivity, environmental impact, and preservation of compound integrity [2] [7] [6]. The optimized SFE protocols detailed in these application notes provide researchers with robust methodologies for obtaining this compound extracts suitable for pharmaceutical development. The continuing elucidation of this compound's multi-target mechanisms against various chronic diseases supports its potential as a promising therapeutic candidate, particularly for conditions with complex pathophysiology involving inflammation, oxidative stress, and aberrant angiogenesis [1] [9] [3].

Future research directions should focus on several key areas. First, clinical translation of this compound requires more comprehensive pharmacokinetic and pharmacodynamic studies in humans to establish optimal dosing regimens and fully elucidate its therapeutic window [3] [5]. Second, combination therapy approaches integrating this compound with existing standard-of-care medications should be explored to identify potential synergistic effects and expand therapeutic applications [1] [4]. Third, personalized medicine strategies based on this compound's interaction with gut microbiota and individual metabolic variations warrant investigation to optimize treatment outcomes [4]. Finally, ongoing formulation innovation will be crucial to fully overcome the bioavailability limitations and unlock the complete therapeutic potential of this promising natural compound.

G PlantMaterial PlantMaterial SFEExtraction SFEExtraction PlantMaterial->SFEExtraction Grinding Size Control ScutellarinExtract ScutellarinExtract SFEExtraction->ScutellarinExtract Optimized Parameters QC_Analysis QC_Analysis ScutellarinExtract->QC_Analysis HPLC Validation Formulation Formulation InVitroTesting InVitroTesting Formulation->InVitroTesting Delivery Systems MechanismStudies MechanismStudies InVitroTesting->MechanismStudies Pathway Analysis InVivoTesting InVivoTesting ClinicalApplications ClinicalApplications InVivoTesting->ClinicalApplications Efficacy Safety QC_Analysis->Formulation Quality Verified MechanismStudies->InVivoTesting Target Identification

Diagram 2: this compound Research and Development Workflow. This flowchart outlines the key stages in this compound development from plant material to clinical applications, highlighting critical quality control and mechanism study checkpoints.

References

Application Notes and Protocols: Development and Characterization of HP-β-CD/Chitosan Scutellarin Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Scutellarin, a flavonoid glycoside found in Scutellaria baicalensis, exhibits diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and potential anticancer effects [1]. Despite its promising therapeutic potential, the clinical application of this compound is significantly limited by its poor aqueous solubility and low oral bioavailability [1] [2]. To overcome these challenges, a nanoparticle-based drug delivery system combining hydroxypropyl-β-cyclodextrin (HP-β-CD) and chitosan (CS) has been developed.

This composite system synergistically leverages the distinct advantages of both materials:

  • HP-β-CD acts as a molecular container, forming inclusion complexes with the hydrophobic this compound molecule to dramatically enhance its water solubility and stability [3] [4].
  • Chitosan, a natural cationic polysaccharide, provides mucoadhesive properties, enhances permeation across biological barriers (including the nasal mucosa for potential nose-to-brain delivery), and allows for the formation of nanoscale particles through ionic gelation [5] [6].

The following application notes and protocols detail the formulation optimization, characterization, and in vitro assessment of this compound-loaded HP-β-CD/Chitosan Nanoparticles (CD/CS-SCU-NPs), providing a robust framework for lab-scale development.

Formulation Optimization and Experimental Design

The development of an efficient nanoparticle formulation requires systematic optimization to balance critical quality attributes such as particle size, polydispersity index (PDI), and drug entrapment efficiency.

Response Surface Methodology (RSM) with Box-Behnken Design (BBD)

A three-level, three-factor Box-Behnken Design (BBD) is recommended to optimize the formulation parameters with a reduced number of experimental runs [7].

  • Independent Variables (Factors):
    • X₁: Chitosan (CS) concentration (e.g., low, medium, high levels)
    • X₂: Sodium Tripolyphosphate (TPP) concentration - cross-linking agent
    • X₃: Pluronic F-68 concentration - stabilizer
  • Dependent Variables (Responses):
    • Y₁: Particle Size (nm) - Target minimum size
    • Y₂: Entrapment Efficiency (EE%) - Target maximum efficiency

The experimental data is fitted to a quadratic model to generate mathematical equations and 3D response surface plots, which illustrate the relationship between factors and responses. The overall desirability function is then used to find the optimal factor levels that simultaneously minimize particle size and maximize entrapment efficiency [7].

Workflow for Nanoparticle Development and Evaluation

The entire process, from preparation to final characterization, can be visualized as follows. This workflow integrates the optimization strategy and key characterization steps outlined in the protocols.

G cluster_1 Phase 1: Formulation & Optimization cluster_2 Phase 2: Characterization cluster_B1 cluster_B2 cluster_B3 Start Start: Formulation Objective A1 Define Independent Variables: CS, TPP, Pluronic F-68 conc. Start->A1 A2 Box-Behnken Design (BBD) 3 factors, 3 levels A1->A2 A3 Ionic Gelation Process A2->A3 A4 Evaluate Responses: Particle Size, Entrapment Efficiency A3->A4 A5 RSM Analysis & Model Fitting A4->A5 A6 Determine Optimal Formulation Parameters A5->A6 B1 Physicochemical Characterization A6->B1 Optimal Formula B2 In Vitro Drug Release & Kinetics Modeling B1->B2 C1 Particle Size, PDI Zeta Potential C2 FT-IR, 1H NMR Morphology (SEM/TEM) B3 In Vitro Biological Assessment B2->B3 C3 Drug Release Profile in PBS (pH 7.4) C4 Release Kinetics Fitting: Higuchi, Korsmeyer-Peppas C5 Mucoadhesion (Mucin Interaction) C6 Antioxidant Activity (e.g., Cell-based assays) End Final Optimized Formulation B3->End

Detailed Experimental Protocols

Preparation of this compound-loaded HP-β-CD/Chitosan Nanoparticles

The following protocol is adapted from ionic gelation methods described in the literature [7] [5] [3].

3.1.1 Materials
  • This compound (≥ 96% purity)
  • Chitosan (CS) (MW: 150 kDa, Deacetylation Degree > 90%)
  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD, e.g., Captisol) - optional for higher loading
  • Sodium Tripolyphosphate (TPP)
  • Pluronic F-68
  • Acetic acid (1% v/v)
  • Deionized Water
3.1.2 Procedure
  • Preparation of the Aqueous CS Solution: Dissolve 0.25 g of chitosan in 100 mL of 1% (v/v) acetic acid solution under magnetic stirring until a clear solution is obtained.
  • Preparation of the HP-β-CD/Scutellarin Inclusion Complex:
    • Dissolve a predetermined amount of HP-β-CD in deionized water.
    • Add this compound (molar ratio of HP-β-CD to this compound should be optimized, e.g., 1:1 or 2:1) to the HP-β-CD solution.
    • Stir the mixture for 24 hours at room temperature protected from light to allow inclusion complex formation.
  • Preparation of the Cross-linker Solution: Dissolve TPP (concentration as per BBD, e.g., 0.5 - 2.0 mg/mL) in deionized water.
  • Nanoparticle Formation via Ionic Gelation:
    • Combine the CS solution and the HP-β-CD/Scutellarin complex solution under moderate magnetic stirring.
    • Add the desired amount of Pluronic F-68 (as per BBD) to the mixture.
    • While stirring continuously, add the TPP solution dropwise (e.g., using a peristaltic pump at 0.5 mL/min) to the CS mixture.
    • Continue stirring for 60 minutes to allow nanoparticle formation to complete.
  • Purification: Centrifuge the nanoparticle suspension at 12,000 rpm for 30 minutes at 4°C. Collect the pellet and resuspend it in deionized water or phosphate-buffered saline (PBS, pH 7.4). Repeat this process twice to remove unentrapped drug and free polymers.
  • Storage: The purified nanoparticle suspension can be stored at 4°C for short-term use or freeze-dried for long-term storage.
Characterization Techniques and Protocols
3.2.1 Physicochemical Characterization
  • Particle Size, PDI, and Zeta Potential: Determine using dynamic light scattering (DLS) and laser Doppler electrophoresis, respectively. Dilute the nanoparticle suspension with distilled water (1:100) prior to measurement. The target values for an optimized formulation are summarized in Table 1 [7].
  • Morphological Analysis: Examine using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). Place a drop of diluted nanoparticle suspension on a metal stub or copper grid, allow it to dry, and then sputter-coat with gold before imaging [7] [3].
  • Drug-Excipient Interaction Studies:
    • Fourier Transform Infrared Spectroscopy (FT-IR): Prepare KBr pellets of pure this compound, physical mixtures, and the nanoparticle formulation. Record spectra in the range of 4000–600 cm⁻¹ to identify any shifts or disappearance of characteristic functional group peaks [8] [3].
    • Proton Nuclear Magnetic Resonance (¹H NMR): Use ¹H NMR (e.g., with a 300 MHz spectrometer) with D₂O or DCl as a solvent to further confirm the formation of the inclusion complex through changes in chemical shifts [8].
3.2.2 Encapsulation Efficiency and Drug Loading
  • Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes to separate free drug.
  • Collect the supernatant and dilute it appropriately.
  • Measure the concentration of free, unentrapped this compound in the supernatant using a validated HPLC-UV method or UV-Vis spectrophotometry.
  • Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following equations:

[EE (%) = \frac{Total\ Drug - Free\ Drug}{Total\ Drug} \times 100]

[DL (%) = \frac{Weight\ of\ entrapped\ drug}{Weight\ of\ nanoparticles} \times 100]

In Vitro Drug Release and Kinetic Modeling
3.3.1 Protocol
  • Place a known volume of purified nanoparticle suspension (equivalent to ~1 mg of this compound) into a dialysis membrane tube (MWCO: 12-14 kDa).
  • Immerse the sealed tube in a release medium (e.g., PBS, pH 7.4) maintained at 37°C ± 0.5°C under continuous stirring.
  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 h), withdraw a aliquot of the release medium and replace it with an equal volume of fresh pre-warmed medium to maintain sink conditions.
  • Analyze the concentration of released this compound in the aliquots using HPLC-UV or UV-Vis spectrophotometry.
3.3.2 Release Kinetics

Fit the obtained drug release data to various mathematical models to understand the release mechanism [7]:

  • Zero-order: ( M_t = M_0 + k_0 t )
  • First-order: ( \ln M_t = \ln M_0 + k_1 t )
  • Higuchi Model: ( M_t = k_H \sqrt{t} )
  • Korsmeyer-Peppas Model: ( \frac{M_t}{M_\infty} = k t^n )

Where ( M_t ) is the amount of drug released at time ( t ), ( M_0 ) is the initial amount, ( k ) are release constants, and ( n ) is the release exponent indicative of the release mechanism.

Expected Results and Benchmarking

Based on successful optimizations reported, the following table summarizes the target characteristics for a high-quality CD/CS-SCU-NP formulation.

Table 1: Target Characterization Parameters for Optimized CD/CS-SCU-NPs

Parameter Target Value Analytical Method Significance
Particle Size ~200 nm DLS Favors cellular uptake and tissue penetration.
Polydispersity Index (PDI) ~0.5 DLS Indicates moderate size distribution homogeneity.
Zeta Potential ~+25 mV Electrophoresis Positive surface charge ensures colloidal stability and mucoadhesion.
Entrapment Efficiency (EE%) ~70% HPLC/UV-Vis Efficient drug loading into the nanoparticle system.
In Vitro Release Biphasic profile: Initial burst followed by sustained release up to 48h. Dialysis method Sustained release is desirable for prolonged therapeutic action.
Release Kinetics Fits Higuchi model Model fitting Suggests a diffusion-controlled release mechanism.

Troubleshooting and Technical Notes

  • Aggregation of Nanoparticles: Ensure the TPP solution is added dropwise with vigorous stirring. Check the purity and molecular weight of chitosan. Adjust the CS/TPP ratio as per BBD recommendations.
  • Low Entrapment Efficiency: Increase the amount of HP-β-CD or SBE-β-CD to form a more stable inclusion complex with this compound. Consider the "overloading" technique by adding a soluble this compound/HP-β-CD complex to the CS or anionic CD solutions [5].
  • Incomplete Drug Release: The release profile is typically biphasic. Ensure sink conditions are maintained throughout the release study. The sustained release phase is a characteristic feature of this delivery system [7].
  • Scale-up Considerations: The ionic gelation process is simple and performed in an aqueous environment, giving it a high potential for industrialization [7]. For larger batches, maintain consistent stirring speeds and controlled addition rates of TPP.

Conclusion

The application of Response Surface Methodology with a Box-Behnken Design provides a systematic and efficient framework for optimizing HP-β-CD/Chitosan nanoparticles for the delivery of this compound. The protocols outlined herein enable the production of nanoparticles with desirable characteristics—small size, positive surface charge, high drug loading, and sustained release. This formulation strategy effectively addresses the key limitations of this compound, paving the way for its enhanced therapeutic application in treating cerebral and cardiovascular diseases. Future work should focus on advanced in vivo pharmacokinetic and pharmacodynamic studies to fully validate the efficacy of this promising drug delivery system.

References

Application Notes and Protocols: Optimization of Scutellarin-Loaded Nanoparticles via Ionic Gelation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Scutellarin (SCU) is a flavonoid glucuronide derived from traditional medicinal plants like Erigeron breviscapus and Scutellaria baicalensis. It exhibits broad pharmacological effects against cerebrovascular, cardiovascular, and inflammatory diseases through anti-inflammatory, antioxidant, anti-apoptotic, and vasodilatory mechanisms [1] [2]. Despite its therapeutic potential, SCU suffers from extremely low oral bioavailability (0.2%-0.75%) due to poor solubility in both aqueous and organic media, and a short elimination half-life (as low as 1.0 min in dog plasma) [3] [1].

Nanoparticle delivery systems using the ionic gelation method address these limitations. The combination of chitosan (CS) as a mucoadhesive, biocompatible polymer and hydroxypropyl-β-cyclodextrin (HP-β-CD) as an inclusion agent enhances drug solubility, stability, and absorption [3]. This document details optimized protocols for formulating, characterizing, and evaluating SCU-loaded HP-β-CD/Chitosan Nanoparticles (CD/CS-SCU-NPs) using a systematic Response Surface Methodology (RSM) approach, providing researchers with a reproducible framework for industrial-scale development.

Formulation Optimization Strategy

Rational Experimental Design for Process Optimization

A Box-Behnken Design (BBD), a type of Response Surface Methodology (RSM), is recommended for systematic optimization. This approach efficiently evaluates the influence of multiple factors and their interactions on critical quality attributes with fewer experimental runs than full factorial designs [3].

  • Independent Variables (Factors): The added amounts (in mg) of:
    • A: Chitosan (CS)
    • B: Sodium Tripolyphosphate (TPP)
    • C: Pluronic F-68 [3]
  • Dependent Variables (Responses):
    • Y1: Particle Size (nm) - Target minimum.
    • Y2: Entrapment Efficiency (EE%) - Target maximum [3].
  • Optimization Goal: Achieve a balance of minimum particle size and maximum entrapment efficiency by calculating the Overall Desirability (OD) value [3].
Key Formulation and Process Parameters

Based on single-factor experiments, the following parameter ranges are critical for successful nanoparticle formation [3] [4]:

Table 1: Critical Formulation and Process Parameters for Ionic Gelation

Parameter Optimal Range or Value Influence on Nanoparticle Characteristics
CS Concentration 0.1 - 0.5% (w/v) [4] Higher concentrations can increase particle size and viscosity.
CS/TPP Mass Ratio 3:1 to 7:1 [3] Critical for cross-linking density; affects particle size, PDI, and stability.
pH of CS Solution 4.5 - 5.5 [3] [4] Affects the protonation of CS amino groups, crucial for ionic cross-linking.
HP-β-CD Amount 10 - 40 mg [3] Enhances drug solubility and entrapment efficiency via inclusion complexes.
Pluronic F-68 Amount 30 - 50 mg [3] Acts as a stabilizer to prevent nanoparticle aggregation.
Stirring Speed 500 - 700 rpm [3] [4] Ensures uniform mixing and controls particle growth.
TPP Addition Rate 20-40 drops/min [3] Influences particle size and uniformity; slower rates favor smaller, more uniform particles.

Detailed Experimental Protocol

Materials
  • Active Pharmaceutical Ingredient (API): this compound (>98% purity) [3].
  • Polymers: Chitosan (medium molecular weight) [3], Hydroxypropyl-β-cyclodextrin (HP-β-CD) [3].
  • Cross-linker: Sodium Tripolyphosphate (TPP) [3].
  • Stabilizer: Pluronic F-68 [3].
  • Solvents: Methanol, Acetic acid (0.2% v/v), Sodium Hydroxide (1M) for pH adjustment [3].
  • Equipment: Magnetic stirrer, Sonicator (e.g., Fisher Scientific Sonic Dismembrator), 0.45 µm membrane filter, HPLC system for analysis [3].
Step-by-Step Preparation of CD/CS-SCU-NPs

The following workflow outlines the key steps in the ionic gelation process for forming this compound-loaded nanoparticles:

G Start Start Preparation Step1 Dissolve SCU in 2 mL methanol Start->Step1 Step2 Prepare 5 mL CS solution (0.2% acetic acid) Step1->Step2 Step3 Add Pluronic F-68 to CS solution and mix Step2->Step3 Step4 Adjust pH to 4.5 with 1M NaOH Step3->Step4 Step5 Mix SCU solution into CS solution under stirring (500 rpm) Step4->Step5 Step6 Prepare 1 mL TPP solution containing HP-β-CD Step5->Step6 Step7 Add TPP/HP-β-CD solution dropwise (20-40 drops/min) Step6->Step7 Step8 Sonicate dispersion for 30 min Step7->Step8 Step9 Stir for 2 hours to evaporate organic solvent Step8->Step9 Step10 Filter through 0.45 µm membrane Step9->Step10 End Obtain CD/CS-SCU-NP suspension Step10->End

Detailed Instructions:

  • Drug Solution Preparation: Accurately weigh SCU and dissolve it in 2 mL of methanol by ultrasonication if necessary [3].
  • Polymer Solution Preparation: Dissolve the required amount of Chitosan in 5 mL of 0.2% v/v acetic acid solution. Add the specified amount of Pluronic F-68 and mix thoroughly until dissolved [3].
  • pH Adjustment: Adjust the pH of the CS solution to 4.5-5.5 using 1M sodium hydroxide. This step is critical as it ensures the amino groups of CS are protonated, facilitating ionic cross-linking [3] [4].
  • Drug-Polymer Mixing: Add the SCU solution dropwise into the CS solution under constant magnetic stirring at 500 rpm [3].
  • Ionic Gelation (Nanoparticle Formation): Dissolve TPP and the required amount of HP-β-CD in 1 mL of deionized water. Add this TPP/HP-β-CD solution drop by drop (20-40 drops per minute) into the CS-SCU mixture under continuous stirring. The formation of a milky, opalescent suspension indicates nanoparticle formation [3].
  • Post-Formation Processing:
    • Sonication: Sonicate the nanoparticle suspension for 30 minutes to reduce particle size and improve uniformity [3].
    • Solvent Evaporation: Continue stirring the suspension for 2 hours to allow complete evaporation of methanol [3].
  • Purification: Filter the final nanoparticle suspension through a 0.45 µm membrane filter to remove any unincorporated drug aggregates or large particles [3].

Characterization of Nanoparticles

Table 2: Key Characterization Tests for CD/CS-SCU-NPs

Test Method & Instrument Key Findings from Optimized Formulation
Particle Size & PDI Dynamic Light Scattering (DLS) ~200 nm [3]
Zeta Potential Electrophoretic Light Scattering ~ +25 mV [3]
Entrapment Efficiency (EE%) Ultrafiltration/HPLC [3] ~70% [3]
In Vitro Drug Release Dialysis bag in PBS (pH 7.4) [3] Biphasic release profile fitting the Higuchi model [3]

Therapeutic Potential and Mechanisms of Action

This compound's therapeutic efficacy, particularly in cerebral ischemia/reperfusion injury, is linked to its multi-targeted action on key cellular signaling pathways. The optimized nanoparticle formulation enhances the delivery of SCU to ischemic tissues, potentiating these mechanisms.

G SCU This compound-Loaded NPs (Enhanced Delivery) Mechanism1 Inhibition of Inflammatory Pathways SCU->Mechanism1 Mechanism2 Activation of Antioxidant Pathways SCU->Mechanism2 Mechanism3 Regulation of Cell Survival & Apoptosis SCU->Mechanism3 NFkB NF-κB Pathway (Inhibition) Mechanism1->NFkB MAPK MAPK Pathway (p-p38, p-JNK ↓; p-ERK1/2 ↑) Mechanism1->MAPK Effects Therapeutic Effects NFkB->Effects MAPK->Effects Nrf2 Nrf2/ARE Pathway (Activation) Mechanism2->Nrf2 NOX NOX Expression ↓ Mechanism2->NOX Nrf2->Effects NOX->Effects PKG cGMP/PKG Pathway (Activation) Mechanism3->PKG HIF1a HIF-1α Modulation (Under hypoxia) Mechanism3->HIF1a Apoptosis Apoptosis (Bax/Bcl-2, Caspase-3) ↓ Mechanism3->Apoptosis PKG->Effects HIF1a->Effects Apoptosis->Effects E1 Reduced Cerebral Infarct Volume Effects->E1 E2 Anti-inflammatory & Antioxidant Effects->E2 E3 Attenuated Cell Apoptosis Effects->E3 E4 Improved Neurological Function Effects->E4

As illustrated, the pharmacological mechanisms include:

  • Inhibition of Inflammatory Pathways: SCU significantly inhibits key pro-inflammatory pathways like NF-κB and MAPK (p38, JNK), reducing levels of TNF-α, IL-1β, and IL-6 [1] [5] [2].
  • Activation of Antioxidant Pathways: SCU activates the Nrf2/ARE pathway and downregulates NADPH oxidase (NOX), enhancing the expression of antioxidant enzymes like SOD and reducing oxidative stress markers like ROS and MDA [1] [2].
  • Regulation of Cell Survival and Apoptosis: SCU modulates the cGMP/PKG pathway for vasodilation and neuroprotection [2]. It also regulates HIF-1α under hypoxic conditions and inhibits mitochondrial apoptosis pathways (Bax/Bcl-2, Caspase-3), thereby attenuating cell death [6] [7].

Nanoparticulate delivery of SCU, such as the described CD/CS-SCU-NPs or alternative PLGA-based NPs [8], has been shown to increase SCU concentration in the ischemic brain, leading to a significant reduction in cerebral infarct volume and improved functional recovery in animal models of ischemic stroke [8].

Conclusion

The ionic gelation method, optimized using a Box-Behnken statistical design, provides a robust and industrially feasible platform for producing this compound-loaded chitosan/HP-β-CD nanoparticles. The resulting formulation with a particle size of ~200 nm, a positive zeta potential, and an entrapment efficiency of ~70% effectively addresses the critical challenges of SCU's poor solubility and low bioavailability. The detailed protocol and mechanistic insights provided herein serve as a comprehensive guide for researchers in the development of effective this compound-based nanotherapies for cerebral and cardiovascular ischemic diseases.

References

Experimentally Validated Cell Culture Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from established models for studying scutellarin's effects under hypoxic conditions.

Cell Type Hypoxia Model This compound Treatment Key Assays/Readouts Primary Finding
Rat Retinal Microvascular Endothelial Cells (rRMECs) [1] [2] 200 µM CoCl₂ for 24 hours 12.5, 25, 50 µM; administered during hypoxia [1] CCK-8 (proliferation), Transwell (migration), Matrigel (tube formation), WB/qPCR [1] Inhibited angiogenesis bidirectionally via VEGF/Ang/Tie2 pathway [1]
H9c2 Rat Cardiomyocytes [3] H/R: Glucose-free medium, 1% O₂, 94% N₂, 5% CO₂ for 2h → reoxygenation for 24h 25, 50, 100 µM; administered at reoxygenation [3] CCK-8 (viability), ELISA (TNF-α, IL-1β, MDA, SOD), Annexin V/7-AAD (apoptosis), WB/qPCR [3] Protected against H/R injury via miR-34c-5p/ALDOA & enhanced Warburg effect [3]
Primary Cortical Neurons (Rat) [4] OGD: Glucose-free medium in 95% N₂ & 5% CO₂ chamber for 2h → return to normal medium 3 µM; administered post-OGD [4] Immunofluorescence (TUNEL, TUJ1), CCK-8, qPCR [4] Ameliorated neuronal apoptosis & promoted axon growth via GAP43 [4]
mIMCD-3 Mouse Renal Collecting Duct Cells [5] 1% O₂ for 24 hours ("high glucose-hypoxia" model) 20 µM; administered during hypoxia [5] - Pre-treatment for 1h [5] HRE-luciferase reporter assay, Western Blot (HIF-1α), mitochondrial ROS, cell apoptosis assay [5] Attenuated apoptosis by modulating HIF-1α [5]

Detailed Methodologies for Key Assays

For reliable replication, here are the detailed experimental steps for some of the key assays mentioned above.

Cell Viability Assay (CCK-8) [4] [3]

This method is applicable for determining the effective concentration of this compound and assessing its protective effects.

  • Seed cells in a 96-well plate at a density of 5 × 10³ cells per well and allow them to adhere.
  • Apply the hypoxic insult and this compound treatment according to the specific model (see table above).
  • After treatment, add 10 µL of CCK-8 solution directly to each well.
  • Incubate the plate for 1-4 hours at 37°C.
  • Measure the optical density (OD) at 450 nm using a microplate reader.
  • Calculate cell viability using the formula: (OD_treatment - OD_blank) / (OD_control - OD_blank) × 100%.
Hypoxia/Reoxygenation (H/R) Model in H9c2 Cells [3]

This protocol simulates myocardial ischemia/reperfusion injury in vitro.

  • Prepare an air-saturated anoxic solution: Use a glucose- and serum-deprived medium, bubbled with a gas mix of 1% O₂, 94% N₂, and 5% CO₂ for at least 2 hours.
  • Induce Hypoxia: Replace the normal culture medium with the pre-equilibrated anoxic solution. Incubate the cells in a hypoxia chamber with the same gas mixture for 2 hours.
  • Reoxygenation: Remove the anoxic solution, wash the cells with PBS three times, and add back a normal medium (with high glucose, e.g., 4500 mg/L). Return the cells to a normoxic incubator (37°C, 95% air, 5% CO₂) for 24 hours.
  • This compound Treatment: Administer this compound at the chosen concentrations at the start of the reoxygenation period.
Tube Formation Assay in rRMECs [1] [2]

This assay evaluates the anti-angiogenic effect of this compound by testing the ability of endothelial cells to form tube-like structures.

  • Pre-chill all equipment and slowly thaw Matrigel on ice.
  • Coat a 96-well plate with 50-60 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow polymerization.
  • Trypsinize and collect rRMECs after hypoxia and this compound treatment.
  • Seed the cells onto the surface of the solidified Matrigel at a density of 2 × 10⁴ cells per well.
  • Incubate for 4-6 hours at 37°C, 5% CO₂.
  • Visualize and capture images of the tube networks using an inverted microscope.
  • Quantify the results by measuring the total tube length, the number of master junctions, or the number of meshes using image analysis software (e.g., ImageJ).

This compound's Mechanisms of Action Under Hypoxia

The following diagram synthesizes the key molecular mechanisms by which this compound exerts its protective effects across different cell models, as revealed by the cited studies.

Key Experimental Considerations

  • This compound Preparation: this compound is often dissolved in DMSO as a stock solution. The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v), and a vehicle control with the same DMSO concentration must be included [4].
  • Dose-Response is Critical: The efficacy of this compound is highly concentration-dependent. The cited studies consistently used multiple concentrations (e.g., 12.5-100 µM) to establish a dose-response relationship [1] [3]. A preliminary CCK-8 assay is recommended to determine the appropriate concentration range for your specific cell type.
  • Mechanistic Validation: The proposed signaling pathways should be validated in your model using techniques like Western blotting, qRT-PCR, and specific pathway inhibitors or siRNA/sgRNA gene knockdown [1] [4] [3].

References

Scutellarin Stability Solutions & Formulation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategy Key Findings & Effectiveness Technical Basis / Composition
Drug-Drug Co-amorphous System [1] > 8,000-fold solubility increase in water; physically stable for 6 months at 40°C/75% RH [1]. Scutellarin with Matrine (1:1 molar ratio) forms an amorphous salt via hydrogen bonding and proton transfer [1].
Liposomal Formulations [2] [3] High encapsulation efficiency; improves stability and bioavailability; enables targeted delivery (e.g., to bone or liver) [2] [3]. Composed of phospholipids, cholesterol, and stabilizers (e.g., stearamide). Can be modified with targeting ligands (e.g., EDTMP for bone, chitosan oligosaccharide for liver) [2] [3].
Nanoemulsion [3] Enhances oral absorption and liver-targeted delivery; shows superior anti-fibrotic efficacy in vivo [3]. Based on a this compound-phospholipid complex (SPC) incorporated into a nanoemulsion stabilized with chitosan oligosaccharide [3].
Other Advanced Formulations [4] [5] Improved solubility, bioavailability, and safety. Includes β-cyclodextrin polymers, triglyceride mimetic prodrugs, and nanosuspensions for nasal delivery [4] [5]. Various drug delivery systems designed to enhance solubility, protect from degradation, and facilitate targeted release [4].

Experimental Protocols for Key Formulations

Here are detailed methodologies for preparing two of the most promising formulations, which you can adapt for your laboratory work.

Protocol: Co-amorphous this compound-Matrine System [1]

This method uses solvent evaporation to create a stable, high-solubility co-amorphous salt.

  • Step 1: Solution Preparation. Accurately weigh this compound and Matrine at a 1:1 molar ratio. Fully dissolve both compounds in anhydrous methanol within a glass vessel.
  • Step 2: Solvent Evaporation. Use a rotary evaporator to remove the solvent under reduced pressure. Set the water bath temperature to 45°C.
  • Step 3: Drying. Transfer the resulting solid mixture to a vacuum desiccator. Dry at room temperature for 24 hours to ensure complete removal of residual solvent.
  • Step 4: Characterization. Sieve the final product through an 80-mesh screen. Characterize using Powder X-ray Diffraction (PXRD) to confirm the amorphous state and determine solubility using the shake-flask method [1].
Protocol: this compound-Loaded Cationic Nanoemulsion (SCE) [3]

This protocol involves first creating a phospholipid complex to improve lipophilicity, then incorporating it into a nanoemulsion.

  • Step 1: Prepare this compound-Phospholipid Complex (SPC). This initial step increases this compound's lipophilicity. The exact complexation method can be adapted from standard procedures for phospholipid complexes [3].
  • Step 2: Formulate the Nanoemulsion. Use the SPC from Step 1 as the oil phase. Employ a high-energy emulsification method (e.g., high-pressure homogenization or probe sonication) to form the nanoemulsion. Use chitosan oligosaccharide solution as the aqueous phase to create a cationic emulsion [3].
  • Step 3: Characterization. Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering. Evaluate in vitro drug release profile using a dialysis method [3].

The following diagram outlines the core problem and the two formulation solution pathways detailed in the protocols above.

G Start This compound Stability Issues Problem1 Poor Aqueous Solubility Start->Problem1 Problem2 Low Oral Bioavailability Start->Problem2 Problem3 Chemical Instability (pH-dependent precipitation) Start->Problem3 Solution1 Co-amorphous System (with Matrine) Problem1->Solution1 Solution2 Cationic Nanoemulsion (via Phospholipid Complex) Problem1->Solution2 Problem2->Solution2 Problem3->Solution1 Outcome1 >8000-fold solubility increase Enhanced physical stability Solution1->Outcome1 Outcome2 Improved oral absorption Liver-targeted delivery Solution2->Outcome2

Key Insights for Researchers

  • Mechanism of Action for Co-amorphous System: The dramatic solubility enhancement stems from strong hydrogen bonding and a proton transfer from the carboxyl group of this compound to the tertiary amine nitrogen of Matrine, which inhibits recrystallization and stabilizes the high-energy amorphous state [1].
  • Addressing Bioavailability: The co-amorphous system tackles the root cause of low bioavailability by solving the solubility problem. In contrast, the nanoemulsion strategy not only improves solubility but also utilizes lipid-based delivery and targeted formulations to enhance absorption and direct the drug to specific tissues [3].
  • Formulation Selection Guide: For general solubility and stability enhancement, the co-amorphous system is highly effective. If your research requires specific organ targeting (e.g., liver or bone) or enhanced cellular uptake, liposomal or nanoemulsion formulations are more appropriate [2] [3].

References

Why is Scutellarin Solubility a Major Challenge?

Author: Smolecule Technical Support Team. Date: February 2026

Scutellarin faces significant pharmaceutical development challenges due to its inherently low aqueous solubility, which directly leads to poor oral bioavailability (reported as low as 0.40% in Beagle dogs) and a short elimination half-life (approximately 52 minutes) [1] [2]. Its chemical structure contains a phenolic hydroxyl group that can cause precipitation in acidic solutions like the gastrointestinal environment, further limiting absorption [1]. This compound is classified as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it has both low solubility and low permeability, presenting a dual challenge for formulation scientists [3].


Comparison of this compound Solubility Enhancement Methods

The following table summarizes the key strategies researchers use to overcome this compound's solubility limitations, along with their performance data.

Enhancement Method Key Formulation/Technique Reported Solubility/Performance Outcome Key Advantages
Drug-Drug Co-amorphous System Co-amorphous salt with Matrine (MAT) at 1:1 molar ratio [3] >8,000-fold solubility increase in water; enhanced dissolution and 6-month stability [3] Massive solubility improvement, high drug payload, synergistic therapeutic potential
Polymeric Nanoparticles Vitamin B12-modified amphiphilic chitosan derivatives (Chit-DC-VB12) [4] 2-3 fold increase in AUC (Area Under the Curve) in vivo; targeted intestinal absorption [4] Enhanced bioavailability, targeting potential, improved cellular uptake
Lipid-Based Systems Triglyceride mimetic prodrug [1]; Liposome precursors [1] Improved oral bioavailability via lymphatic transport; enhanced stability [1] Bypasses first-pass metabolism, improves biological half-life
Complexation β-cyclodextrin suspension polymers [1] [2] Improved solubility and safety profile [1] [2] Well-established technology, can improve stability
Chemical Modification Synthesis of scutellarein (main metabolite) derivatives [5] Improved water solubility and biological activity [5] Can directly alter physicochemical properties of the molecule

Detailed Experimental Protocols

Here are detailed methodologies for two of the most effective approaches, formatted as troubleshooting guides.

Protocol 1: Preparing a Drug-Drug Co-amorphous System with Matrine

This protocol describes the solvent evaporation method to create a co-amorphous salt, which can dramatically improve this compound solubility [3].

  • Objective: To form a stable, co-amorphous system of Breviscapine (BRE, primarily this compound) and Matrine (MAT) to enhance aqueous solubility and dissolution rate.
  • Materials: Brevellarin (>97% purity), Matrine (>97% purity), anhydrous methanol, rotary evaporator, vacuum dryer [3].
  • Procedure:
    • Weighing: Accurately weigh BRE and MAT at a 1:1 molar ratio (e.g., 100 mg of each) [3].
    • Dissolution: Fully dissolve both compounds in anhydrous methanol with sonication for 5 minutes at room temperature [3].
    • Solvent Removal: Use a rotary evaporator to remove the solvent under reduced pressure at 45°C [3].
    • Drying: Further dry the resulting solid mixture under vacuum at room temperature for 24 hours to ensure complete solvent removal [3].
    • Characterization: Confirm the amorphous nature using Powder X-Ray Diffraction (PXRD) and analyze intermolecular interactions via Fourier-Transform Infrared Spectroscopy (FTIR) [3].

Troubleshooting Tip: If crystallization occurs during solvent removal, try reducing the evaporation temperature or using a different solvent system like methanol-dichloromethane mixtures.

Protocol 2: Formulating Vitamin B12-Modified Chitosan Nanoparticles

This protocol uses amphiphilic chitosan derivatives to create nanoparticles for improved intestinal absorption and targeted delivery [4].

  • Objective: To synthesize vitamin B12-conjugated chitosan nanoparticles loaded with this compound for enhanced oral bioavailability and intestinal targeting.
  • Materials: Chitosan (deacetylation degree ~90%), Deoxycholic acid, Vitamin B12, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N,N'-Carbonyldiimidazole (CDI), this compound (98% purity), Dimethyl sulfoxide (DMSO) [4].
  • Procedure:
    • Synthesize Chit-DC Derivative:
      • Dissolve chitosan in 1% acetic acid/ethanol solution.
      • Add deoxycholic acid and EDC in ethanol to the chitosan solution.
      • React for 24 hours at room temperature.
      • Neutralize, precipitate, dialyze, and lyophilize to get the Chit-DC product [4].
    • Conjugate Vitamin B12:
      • Dissolve Vitamin B12 in anhydrous DMSO and activate it with CDI for 1 hour under nitrogen.
      • Dissolve the Chit-DC derivative in DMSO and add it to the activated Vitamin B12 solution.
      • React for 24 hours under nitrogen, then dialyze and lyophilize to obtain Chit-DC-VB12 [4].
    • Prepare Nanoparticles:
      • Dissolve the Chit-DC-VB12 polymer and this compound in a water-methanol mixture.
      • The nanoparticles will self-assemble in aqueous solution. Remove organic solvent and concentrate as needed.
      • Characterize particle size (typically 150-250 nm) using dynamic light scattering and morphology using scanning electron microscopy [4].

Troubleshooting Tip: If nanoparticle size is too large or polydisperse, use probe sonication or extrusion through a polycarbonate membrane to achieve a more uniform size distribution.


Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for solubility enhancement and this compound's multifaceted mechanism of action.

workflow Start This compound Solubility Challenge Approach1 Physical/Chemical Formulation Start->Approach1 Approach2 Nanotechnology-Based Delivery Start->Approach2 Method1 Co-amorphous Systems (e.g., with Matrine) Approach1->Method1 Method2 Chemical Derivatization (e.g., Prodrugs) Approach1->Method2 Method3 Polymeric Nanoparticles (e.g., Chitosan-VB12) Approach2->Method3 Method4 Lipid-Based Systems (e.g., Liposomes) Approach2->Method4 Outcome1 Outcome: Altered Solid State Method1->Outcome1 Method2->Outcome1 Outcome2 Outcome: Encapsulated/Protected Drug Method3->Outcome2 Method4->Outcome2 Final Enhanced Solubility & Bioavailability Outcome1->Final Outcome2->Final

mechanism SC This compound P1 Anti-Inflammatory Effects SC->P1 P2 Antioxidant Effects SC->P2 P3 Anticancer Effects SC->P3 T1 Inhibits: NF-κB, MAPK, PI3K/Akt pathways P1->T1 T2 Activates: Nrf2/ARE pathway P2->T2 T3 Induces Apoptosis Inhibits Angiogenesis Cell Cycle Arrest P3->T3 A1 Reduces inflammatory mediators (TNF-α, IL-6) T1->A1 A2 Scavenges ROS T2->A2 A3 Suppresses tumor growth T3->A3


Key Takeaways for Researchers

  • For Maximum Solubility Boost: The drug-drug co-amorphous system with Matrine shows the most dramatic improvement (>8000-fold) and offers a promising path forward for oral formulations [3].
  • For Targeted Delivery: Vitamin B12-modified nanoparticles are an excellent strategy for enhancing intestinal absorption and achieving site-specific delivery, which is valuable for treating conditions like diabetic retinopathy [4].
  • Balance with Development Feasibility: While methods like liposomes and prodrugs are effective, consider their complexity and cost when planning for large-scale production [1] [2].

References

Frequently Asked Questions (FAQs) on Scutellarin Extraction

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the most effective modern methods for scutellarin extraction? Modern green methods have largely surpassed traditional techniques. Ultrasonic-assisted extraction (UAE) and Vacuum Microwave-mediated Rotary Hydrodistillation and Extraction (VMRHDE) are highly effective. Their efficiency is significantly enhanced when combined with Deep Eutectic Solvents (DES) or Choline Amino Acid Ionic Liquids, which improve solubility and yield while being more environmentally friendly [1] [2].

  • Which solvents are recommended to maximize this compound yield? While ethanol-water mixtures are conventional, recent studies show that certain Deep Eutectic Solvents (DES) are superior. A DES composed of Choline Chloride, Ethylene Glycol, and Lactic Acid in a molar ratio of 1:1:2 has been identified as particularly effective for extracting this compound and other flavonoids from plant materials like Scutellaria Radix [2]. For methods like VMRHDE, a Choline Glutamate ionic liquid has also proven highly successful [1].

  • What are the critical process parameters I need to control? The key parameters vary by method but generally include:

    • Solvent-to-material ratio: Often optimal between 10:1 and 33:1 mL/g [3] [1].
    • Extraction temperature: Typically between 60°C and 80°C, with some methods using lower temperatures under vacuum [3] [1].
    • Extraction time: Ranges from 30 minutes to 3 hours [3] [2].
    • Solvent concentration: For ethanol-based extraction, a concentration around 70% is often effective [3].
    • Microwave power (for microwave-assisted methods) [1].
  • How can I systematically optimize my extraction process? For a robust and optimized process, employ statistical optimization techniques. Response Surface Methodology (RSM) is widely used to understand the interaction between variables. More advanced approaches like an Artificial Neural Network coupled with a Genetic Algorithm (ANN-GA) can provide even more precise optimization, as demonstrated for this compound extraction yields [3] [2].

Troubleshooting Guides

Problem 1: Low this compound Extraction Yield
Possible Cause Diagnostic Steps Recommended Solution
Inefficient Solvent Compare yield with literature using DES vs. conventional solvents. Switch to a tailored DES (e.g., ChCl/Ethylene Glycol/Lactic Acid, 1:1:2) [2].
Suboptimal Parameters Conduct a single-factor experiment to identify limiting parameters. Use RSM or ANN-GA to optimize temperature, time, and solvent ratio [2].
Inadequate Cell Disruption Check literature for plant material pretreatment methods. Employ Ultrasonic-assisted extraction (UAE) to enhance solvent penetration via cavitation [2].
Thermal Degradation Compare yield from high-temperature reflux vs. milder methods like VMRHDE. Use low-temperature methods (e.g., VMRHDE) to protect heat-sensitive this compound [1].
Problem 2: Inconsistent Results Between Batches
Possible Cause Diagnostic Steps Recommended Solution
Raw Material Variability Analyze different batches of raw material for key component levels. Implement a Quality by Design (QbD) approach. Identify Critical Material Attributes (CMAs) and establish a design space for process parameters to buffer against natural variation [4].
Uncontrolled Process Parameters Audit process logs to correlate parameter drift with yield changes. Strictly control identified Critical Process Parameters (CPPs), such as pH, temperature holding time, and solvent amount [4].

Experimental Protocols & Data

For your experimental planning, here is a summary of optimized parameters from recent studies:

Table 1: Optimized Parameters for Different Extraction Methods
Method Solvent System Optimal Parameters This compound Yield Key Advantage
DES-UAE [2] ChCl/Ethylene Glycol/Lactic Acid (1:1:2) Optimized via ANN-GA (Specific parameters like power, time, ratio are model-derived) 3.88 ± 0.37 mg/g High yield, green solvent, tunable properties.
Reflux Extraction [3] 70% Ethanol 66°C, 180 min, 33:1 mL/g solvent-to-material ratio Not quantified in yield (Extract contained 6.61% w/w vitexin & 4.47% w/w isovitexin) Simple, established method for standard applications.
VMRHDE [1] Choline Glutamate Ionic Liquid Solution 10 mL/g liquid-solid ratio, 10% ionic liquid concentration. (Vacuum and rotation are inherent to the method) Simultaneous extraction of essential oils, this compound, and rosmarinic acid. One-step, in-situ extraction of multiple valuable compounds.

The following workflow diagram illustrates a systematic, modern approach to this compound extraction and optimization, integrating the key concepts discussed above.

Start Start: this compound Extraction Optimization Step1 Step 1: Select Extraction Method & Green Solvent Start->Step1 Step2 Step 2: Set Initial Parameters (Solvent Ratio, Temp, Time) Step1->Step2 Step3 Step 3: Perform Extraction (Ultrasonic, Microwave, Reflux) Step2->Step3 Step4 Step 4: Analyze & Quantify Yield (UPLC/HPLC Analysis) Step3->Step4 Decision1 Yield and Efficiency Acceptable? Step4->Decision1 Step5 Step 5: Systematic Optimization (RSM or ANN-GA) Decision1->Step5 No End End: Establish Robust Extraction Protocol Decision1->End Yes Step5->Step2 Refine Parameters

References

scutellarin nanoparticle encapsulation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Low Encapsulation Efficiency

Low Encapsulation Efficiency (EE) is a common hurdle. The table below summarizes major problems and their solutions based on recent studies.

Problem Area Specific Issue Proposed Solution Key Parameters Influenced
Formulation & Materials Low compatibility between scutellarin and carrier matrix. Use a This compound-phospholipid complex (SPC) prior to nanoformulation [1]. Increases lipophilicity of this compound, improving incorporation into lipid/polymer carriers.
Formulation & Materials Sub-optimal lipid/polymer concentration. Systematically optimize carrier and stabilizer concentrations (e.g., PLGA, PVA) [2] [3]. Impacts particle size, EE, and drug loading (DL); high concentrations can increase viscosity and polydispersity.
Experimental Technique Electrical repulsion between negatively charged this compound and anionic polymers like PLGA. Incorporate negatively charged microbeads during the water-in-oil-in-water (W/O/W) emulsification process [3]. Enhances interaction between drug and polymer, significantly boosting EE.
Experimental Technique Drug leakage into the external aqueous phase during emulsification. Minimize the time between the primary (W/O) and secondary (W/O/W) emulsion steps [3]. Reduces the window for drug diffusion, leading to higher EE.

The following workflow diagram integrates these solutions into a logical troubleshooting process.

G Start Low this compound Encapsulation Efficiency Q1 Is the this compound sufficiently lipophilic for your carrier? Start->Q1 Q2 Are PLGA/PVA concentrations and ratio optimized? Q1->Q2 Yes A1 Pre-formulate a This compound-Phospholipid Complex (SPC) Q1->A1 No Q3 Is electrostatic repulsion between drug and polymer an issue? Q2->Q3 Yes A2 Use DoE (e.g., Box-Behnken) to optimize concentrations Q2->A2 No Q4 Is drug loss during emulsification occurring? Q3->Q4 No A3 Employ negatively charged microbeads during formulation Q3->A3 Yes A4 Minimize transition time between emulsion steps Q4->A4 Yes

Experimental Protocols for Key Methods

Here are detailed methodologies for the most effective approaches identified.

Protocol: Formulating a this compound-Phospholipid Complex (SPC)

This method enhances this compound's lipophilicity for better encapsulation into lipid-based nanoparticles [1].

  • Materials: this compound, phospholipid (e.g., Phosphatidylcholine), anhydrous ethanol.
  • Procedure:
    • Dissolve this compound and phospholipid in a 1:1 to 1:3 molar ratio in anhydrous ethanol.
    • React the mixture in a sealed flask within a water bath at 50-60°C for 1-2 hours with continuous stirring.
    • Evaporate the solvent under reduced pressure using a rotary evaporator.
    • Place the resulting thin film in a desiccator overnight to remove residual solvent.
    • Grind the dried complex into a fine powder. The success of complex formation can be confirmed using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).
Protocol: Optimizing PLGA Nanoparticles via Emulsification

This is a classic method for creating this compound-loaded nanoparticles, as used in myocardial ischemia studies [2].

  • Materials: this compound, PLGA (50:50), Polyvinyl Alcohol (PVA), Dichloromethane (DCM).
  • Procedure:
    • Organic Phase: Dissolve this compound and PLGA in DCM.
    • Aqueous Phase: Prepare a PVA solution (e.g., 1-5% w/v) in water.
    • Primary Emulsion (W/O): Add the organic phase to the aqueous PVA solution and emulsify using a high-speed homogenizer or probe sonicator for a short duration (e.g., 1-2 minutes) over an ice bath.
    • Secondary Emulsion (W/O/W): Transfer this primary emulsion into a larger volume of a second PVA solution and continue homogenization.
    • Solvent Evaporation: Stir the double emulsion continuously for several hours to evaporate the organic solvent and harden the nanoparticles.
    • Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 20,000 rpm), wash the pellet to remove unencapsulated drug and excess PVA, and re-suspend in a suitable buffer.

Important Considerations for Characterization

When you characterize your nanoparticles, pay close attention to how you calculate Encapsulation Efficiency.

  • Two Calculation Methods: Be aware that there are two ways to calculate EE, and they can yield different results [4].
    • Traditional EE%: (Encapsulated Drug / Total Drug in Final Sample) × 100. This can be high but misleading if drug degradation occurred.
    • EEinput%: (Encapsulated Drug / Total Input Drug) × 100. This provides a more realistic picture of your process efficiency, as it accounts for drug loss during synthesis.
  • Standard Measurement: The most common method for measuring EE for RNA/DNA is a modified RiboGreen assay [4]. For small molecules like this compound, you would typically dissolve the purified nanoparticles and use HPLC to quantify the drug content against a standard curve [2].

Frequently Asked Questions

Q1: What are the typical encapsulation efficiencies I can target with this compound? Reported values vary by system. A this compound-paeoniflorin PLGA NP system achieved EE greater than 70-80% for both drugs [2]. A this compound nanoemulsion reported an EE as high as 92.2% [1].

Q2: Besides PLGA, what other nanocarriers are effective for this compound? Research shows promise with nanoemulsions [1] and lipid cubic liquid crystalline nanoparticles (LCNPs), which have achieved high EE for other poorly soluble compounds [5]. The choice depends on your target application (e.g., oral, intravenous).

Q3: How can I improve the stability of my this compound nanoparticle formulation? Using stabilizers like PVA is crucial [2]. Additionally, lyophilization (freeze-drying) is a standard practice for long-term storage of nanoparticle suspensions. Use cryoprotectants like sucrose or trehalose to prevent aggregation during the freeze-drying process.

References

overcoming scutellarin poor water solubility

Author: Smolecule Technical Support Team. Date: February 2026

Why is Scutellarin Difficult to Work With?

This compound's clinical application is primarily limited by its unfavorable biopharmaceutical properties [1] [2]. The core challenges researchers face include:

  • Extremely Low Oral Bioavailability: Reported to be as low as 0.40% in Beagle dogs, due to poor absorption [1].
  • Poor Aqueous Solubility: This is a fundamental barrier to its absorption and effectiveness [3] [2].
  • Short Elimination Half-Life: Approximately 52 minutes, as it is rapidly metabolized and cleared from the body [1].
  • Chemical Instability: Its structure contains a phenolic hydroxyl group that can cause precipitation in acidic solutions (e.g., at pH below 3.8) [1].

Formulation Strategies to Enhance Solubility & Bioavailability

The table below summarizes the key advanced strategies identified in recent literature for improving this compound's performance.

Strategy Key Findings/Mechanism Reported Improvement References
Drug-Drug Co-amorphous System Forms an amorphous salt with Matrine (MAT) via strong hydrogen bonding and proton transfer. > 8,000-fold solubility increase in water; physically stable for 6 months. [3]
Nanoemulsions Liver-targeted nanoemulsion stabilized with chitosan oligosaccharide; enhances hepatic delivery and modulates gut-liver microbiota. Improved oral absorption; superior anti-fibrotic efficacy in a mouse model; well-tolerated. [2]
Phospholipid Complexation Forms a this compound-phospholipid complex (SPC) to increase lipophilicity, facilitating incorporation into other dosage forms like nanoemulsions. Increases lipophilicity; serves as a foundational step for advanced formulations. [2]
Cyclodextrin Complexation Uses β-cyclodextrin polymers as carriers to encapsulate this compound. Improved solubility. [1] [4]
Prodrug Approach Creation of a triglyceride-mimetic prodrug. Improved oral bioavailability and intestinal lymphatic transport. [1]
Liposome/Nanosuspension Technology Preparation of liposome precursors or nanosuspensions for intranasal delivery. Enhanced stability, bioavailability, and extended retention in the nasal cavity. [1]

Experimental Protocols for Key Formulations

Protocol 1: Drug-Drug Co-amorphous System (with Matrine)

This protocol is adapted from the study that achieved an over 8,000-fold solubility increase [3].

  • Step 1: Preparation

    • Weigh Breviscapine (BRE, contains >90% this compound) and Matrine (MAT) at a 1:1 molar ratio.
    • Fully dissolve both materials in anhydrous methanol.
    • Sonicate the mixture at room temperature for 5 minutes.
    • Remove the solvent using a rotary vacuum evaporator at 45°C.
    • Further dry the resulting mixture under vacuum at room temperature for 24 hours to ensure complete solvent removal.
  • Step 2: Characterization

    • Solubility: Determine using the shake-flask method. Shake excess sample in a solvent (e.g., water) at 37°C for 72 hours, then analyze the supernatant via HPLC.
    • Solid-State: Confirm the amorphous nature using Powder X-Ray Diffraction (PXRD) and the absence of a melting peak via Differential Scanning Calorimetry (DSC).
    • Interaction: Analyze Fourier-Transform Infrared (FTIR) spectroscopy for peak shifts indicating hydrogen bonding.

The following diagram illustrates the preparation and verification workflow for the co-amorphous system:

G start Start: this compound & Matrine (1:1 Molar Ratio) step1 Dissolve in Anhydrous Methanol start->step1 step2 Sonicate (5 min, Room Temp) step1->step2 step3 Remove Solvent (Rotary Evaporation, 45°C) step2->step3 step4 Dry Under Vacuum (24 hours, Room Temp) step3->step4 step5 Co-amorphous Powder Obtained step4->step5 char1 Characterization: PXRD & DSC step5->char1 char2 Characterization: FTIR & Solubility Test step5->char2 result Confirmed Co-amorphous System with Enhanced Solubility char1->result char2->result

Protocol 2: Liver-Targeted Nanoemulsion

This protocol summarizes the steps to create a nanoemulsion for enhanced liver delivery [2].

  • Step 1: Prepare this compound-Phospholipid Complex (SPC)

    • This initial step increases the lipophilicity of this compound, making it easier to incorporate into the lipid phase of the nanoemulsion.
  • Step 2: Formulate the Nanoemulsion

    • Use the SPC from Step 1 as the core.
    • Stabilize the emulsion using Chitosan Oligosaccharide. This polymer is key to enhancing stability and may contribute to targeted delivery.
  • Step 3: Evaluate Efficacy and Targeting

    • In vitro: Assess cellular uptake in hepatic stellate cells (e.g., LX-2 cell line).
    • In vivo: Use a bile duct ligation (BDL) mouse model of liver fibrosis to demonstrate improved hepatic accumulation of this compound and superior anti-fibrotic efficacy compared to free this compound.

Decision Framework: Choosing a Strategy

To help select the most appropriate strategy for your research goals, consider the following pathways:

G start Primary Goal? oral Maximize Oral Solubility? start->oral target Need Organ Targeting? oral->target No result1 Co-amorphous System (with Matrine) oral->result1 Yes delivery Non-Oral Delivery Route? target->delivery No result2 Nanoemulsion (e.g., Liver-Targeted) target->result2 Yes (e.g., Liver) result3 Phospholipid Complex (Foundation for other forms) delivery->result3 No result4 Liposome/Nanosuspension (e.g., for Intranasal) delivery->result4 Yes

Key Takeaways for Researchers

  • The Co-amorphous System is a standout approach for dramatically enhancing pure aqueous solubility, making it an excellent choice for fundamental bioavailability studies [3].
  • Nanoformulations (like nanoemulsions) offer a multi-functional advantage, combining improved solubility with active tissue targeting and potential modulation of disease-related pathways like the gut-liver axis [2].
  • Combining strategies is often effective. For instance, creating a phospholipid complex first can be a crucial intermediate step for successfully loading this compound into nanoemulsions or other lipid-based systems [2].

References

Scutellarin Stability: Core Challenges & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary stability challenges of scutellarin and the advanced formulation strategies being explored to overcome them.

Challenge Description & Impact Proposed Solution Key Findings & Efficacy
Low Bioavailability & Half-life Rapid and extensive biotransformation in the body; oral bioavailability is very low (approx. 10.67%) and has a short half-life [1] [2] [3]. Innovative Drug Formulations: Use of polymeric nanoparticles, liposomes, solid lipid microparticles, nanogels, and nanocrystals [1]. Improves stability, enhances absorption rates, and protects the compound from degradation [1].
Poor Solubility & Absorption A large portion of orally administered this compound is metabolized into scutellarein in the gastrointestinal tract and excreted, limiting absorption [3]. Phospholipid Complexes & SNEDDS: Creating supersaturated self-nanoemulsifying drug delivery systems (SNEDDS) [4]. A phospholipid-complex-based SNEDDS significantly increased dissolution to 100% and improved gut absorption threefold compared to plain this compound [4].
Chemical Degradation As a flavonoid glycoside, it is susceptible to degradation under suboptimal conditions, which can reduce potency. Cyclodextrin Complexation: Using β-cyclodextrin polymers to form inclusion complexes [1]. These complexes can encapsulate the molecule, shielding it from the environment and improving its stability profile [1].

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments cited in the research, which you can adapt to test the efficacy of new formulations.

Protocol: In Vitro Metabolic Stability in Liver Microsomes [3]

This protocol assesses how quickly this compound is metabolized, a key factor in its short half-life.

  • Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.
  • Materials:
    • This compound (test compound)
    • Pooled rat or human liver microsomes
    • β-NADPH (cofactor for metabolic enzymes)
    • Phosphate buffer (pH 7.4)
    • HPLC system with a diode-array detector
  • Method:
    • Incubation: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and phosphate buffer. Pre-incubate for 5 minutes.
    • Initiate Reaction: Start the metabolic reaction by adding β-NADPH.
    • Sample Collection: Withdraw aliquots from the incubation mixture at specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
    • Stop Reaction: Immediately mix each aliquot with an equal volume of ice-cold methanol or acetonitrile to precipitate proteins and stop the reaction.
    • Analysis: Centrifuge the samples and analyze the supernatant using HPLC to quantify the remaining concentration of this compound over time.
  • Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. The slope of the linear phase is used to calculate the in vitro t1/2 and CLint.
Protocol: Assessing Solubility and Dissolution via SNEDDS [4]

This method evaluates the performance of a novel formulation designed to enhance solubility.

  • Objective: To measure the dissolution rate and permeability of a this compound-loaded supersaturated-SNEDDS.
  • Materials:
    • This compound and this compound-SNEDDS (e.g., formulation with Ethyl oleate, Cremophor RH40, Transcutol HP)
    • Dissolution apparatus
    • Permeability testing system (e.g., using intestinal cell lines like Caco-2)
  • Method:
    • Dissolution Test: Place the plain this compound powder and the SNEDDS formulation in a dissolution medium under standard conditions (e.g., USP apparatus, 37°C).
    • Sample and Quantify: Withdraw samples at fixed time points, filter, and analyze via HPLC to determine the percentage of this compound dissolved.
    • Permeability Assessment: Using a validated in vitro model (e.g., Caco-2 cell monolayers), apply the formulation and measure the apparent permeability (Papp) of this compound across the cell layer over time.
  • Data Analysis: Compare the dissolution profile and Papp of the SNEDDS formulation against plain this compound. A successful formulation will show a significantly higher dissolution percentage and improved permeability [4].

Frequently Asked Questions (FAQ)

Q1: What are the recommended storage conditions for this compound pure compound? For the pure chemical, one supplier recommends storing the powder at room temperature, away from direct light and moisture [2]. However, for long-term stability of stock solutions, prepare concentrated solutions in DMSO (e.g., 50-92 mg/mL) and store them in aliquots at or below -20°C to prevent freeze-thaw cycles and minimize moisture absorption, which can reduce solubility [2].

Q2: Why does this compound's plasma concentration show double peaks in pharmacokinetic studies? This double-peak phenomenon is often attributed to enterohepatic recirculation. After initial absorption and metabolism in the liver, a portion of the drug or its metabolites (like scutellarein conjugates) can be excreted into the bile, re-entering the intestine where they may be deconjugated and reabsorbed, causing a second rise in plasma concentration [3].

Q3: Are there any known gender differences in this compound metabolism that could affect experimental outcomes? Yes, a pharmacokinetic study in rats found significant gender differences. After an oral dose, female rats showed significantly higher plasma concentrations of both this compound and its metabolite, scutellarein, compared to male rats. This was linked to higher metabolic clearance (CLint) and lower absorption in males [3]. It is crucial to account for the sex of animals in pre-clinical studies.

This compound Degradation and Stabilization Pathway

The following diagram illustrates the primary degradation pathway of this compound and the points where various stabilization strategies intervene to prevent it.

G This compound Degradation and Stabilization Pathway This compound This compound GI_Metabolism GI_Metabolism This compound->GI_Metabolism Oral Administration Degradation Degradation LowBioavailability LowBioavailability Degradation->LowBioavailability Strategies Strategies LowBioavailability->Strategies Research Goal GI_Metabolism->Degradation Hydrolyzed to Scutellarein NanoForm NanoForm Strategies->NanoForm 1. Encapsulation Cyclodextrin Cyclodextrin Strategies->Cyclodextrin 2. Complexation SNEDDS SNEDDS Strategies->SNEDDS 3. Solubilization NanoForm->this compound Protects Cyclodextrin->this compound Shields SNEDDS->GI_Metabolism Bypasses

References

scutellarin cross-linking optimization TPP ratio

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Formulation & Process Parameters

The table below summarizes the critical factors and their optimized values for preparing Scutellarin-loaded HP-β-CD/Chitosan Nanoparticles (CD/CS-SCU-NPs) using the ionic gelation method [1].

Factor Variable Type Optimized Value / Level Purpose & Rationale
CS/TPP Mass Ratio Independent Variable 5:1 This ratio is critical for controlling the ionic cross-linking density, which directly affects nanoparticle formation, particle size, and stability [1].
Chitosan (CS) Amount Independent Variable 2 mg/mL The concentration of CS was optimized to achieve a balance between sufficient polymer for nanoparticle formation and minimizing the final particle size [1].
TPP Amount Independent Variable Adjusted to achieve 5:1 ratio with CS The cross-linker amount is calculated based on the target CS/TPP mass ratio. It initiates the ionic gelation process to form nanoparticles [1].
Pluronic F-68 Amount Independent Variable 30 mg Acts as a stabilizer to prevent nanoparticle aggregation and control particle growth during preparation [1].
pH of CS Solution Process Variable 4.5 Adjusted using 1M NaOH. This pH ensures that chitosan's amino groups are protonated, facilitating efficient cross-linking with TPP anions [1].
HP-β-CD Amount Formulation Variable 20 mg Used to form inclusion complexes with this compound, improving the drug's solubility and incorporation into the nanoparticles [1].

Targeted Outcomes of the Optimized Formulation: When the above parameters are used, you can expect the following characteristics in the final nanoparticle formulation [1]:

  • Particle Size: ~200 nm
  • Polydispersity Index (PDI): ~0.5
  • Zeta Potential: ~25 mV
  • Entrapment Efficiency (EE): ~70%

Frequently Asked Questions & Troubleshooting

Q1: My nanoparticles have a larger-than-expected particle size and a high PDI. What could be wrong?

  • Cause 1: Incorrect CS/TPP ratio. A ratio that is too high or too low can lead to inefficient cross-linking or aggregation. Solution: Precisely prepare stock solutions and double-check the masses used to ensure the 5:1 ratio is accurate [1].
  • Cause 2: Insufficient stabilization. Solution: Ensure that Pluronic F-68 is thoroughly mixed into the CS solution before adding the TPP. The amount (30 mg) should not be reduced without re-optimization [1].
  • Cause 3: Rapid addition of TPP. Adding the TPP solution too quickly can cause local over-saturation and heterogeneous nanoparticle formation. Solution: Control the addition rate to 20-40 drops per minute with constant magnetic stirring at 500 rpm [1].

Q2: I am getting low Entrapment Efficiency (EE) for this compound. How can I improve it?

  • Cause 1: Poor solubility of this compound. this compound has inherently poor solubility, which limits its incorporation into the nanoparticles. Solution: The use of HP-β-CD (20 mg) is designed specifically to address this. Verify that the this compound is completely dissolved in methanol and that the HP-β-CD is properly added to the TPP solution [1].
  • Cause 2: Drug leakage during washing. Solution: After the reaction is complete, immediately filter the nanoparticle suspension through a 0.45 µm membrane to remove unincorporated drug aggregates, but avoid excessive washing [1].

Q3: The nanoparticle suspension is unstable and precipitates over time. What should I check?

  • Cause 1: Low zeta potential. A zeta potential absolute value below ±20 mV often indicates poor colloidal stability. The optimized value here is 25 mV. Solution: Confirm the pH of the CS solution is strictly 4.5. An incorrect pH can affect the charge on chitosan and the resulting zeta potential [1].
  • Cause 2: Incomplete cross-linking or reaction conditions. Solution: Ensure the magnetic stirring continues for the full 2 hours after TPP addition to allow complete cross-linking and evaporation of organic solvent [1].

Experimental Protocol: Ionic Gelation Method

This is the detailed step-by-step protocol for preparing the optimized CD/CS-SCU-NPs, as described in the research [1].

Step 1: Solution Preparation

  • Chitosan Solution (5 mL): Dissolve Chitosan in 0.2% acetic acid solution to a concentration of 2 mg/mL. Add 30 mg of Pluronic F-68 and mix well. Adjust the pH to 4.5 using 1M NaOH.
  • This compound Solution (2 mL): Dissolve this compound in methanol.
  • TPP Solution (1 mL): Dissolve Sodium Tripolyphosphate (TPP) in deionized water. The concentration should be calculated to achieve the 5:1 mass ratio with the amount of Chitosan used. Add 20 mg of HP-β-CD to this solution.

Step 2: Nanoparticle Formation

  • Add the this compound solution dropwise to the Chitosan solution under magnetic stirring at 500 rpm.
  • Using a syringe or pipette, add the TPP/HP-β-CD solution drop by drop (20-40 drops/min) into the mixture under continuous magnetic stirring (500 rpm).

Step 3: Post-Formation Processing

  • After the addition is complete, sonicate the dispersion using a probe sonicator for 30 minutes.
  • Continue magnetic stirring for 2 hours to allow complete solvent evaporation and nanoparticle hardening.
  • Filter the resulting nanoparticle suspension through a 0.45 µm membrane filter to remove any unincorporated drug aggregates.

The workflow for this preparation method is as follows:

G start Start Preparation s1 1. Prepare CS solution (2 mg/mL in 0.2% acetic acid) start->s1 s2 2. Add Pluronic F-68 (30 mg) and adjust pH to 4.5 s1->s2 s3 3. Dissolve SCU in methanol Dissolve HP-β-CD in TPP solution s2->s3 s4 4. Mix SCU solution into CS solution with stirring (500 rpm) s3->s4 s5 5. Add TPP/HP-β-CD solution dropwise (20-40 drops/min) s4->s5 s6 6. Sonicate dispersion for 30 min s5->s6 s7 7. Stir for 2 hours to evaporate organic solvent s6->s7 s8 8. Filter through 0.45 µm membrane s7->s8

The Rationale: Understanding the Ionic Gelation Mechanism

The core of this formulation is the ionic gelation between Chitosan (CS) and Tripolyphosphate (TPP). The diagram below illustrates the mechanistic basis and the key factors that influence the final product.

G cluster_0 Key Influencing Factors A Protonated Chitosan (CS) (Positive charge, NH₃⁺) C Ionic Cross-linking A->C B Sodium Tripolyphosphate (TPP) (Negative charge, P₃O₁₀⁵⁻) B->C D SCU-loaded Nanoparticle C->D Factor1 CS/TPP Mass Ratio (Controls cross-link density) Factor2 pH of CS Solution (Affects charge & reactivity) Factor3 Stabilizer (Pluronic F-68) (Prevents aggregation) Factor4 HP-β-CD (Improves SCU solubility & loading)

References

scutellarin vs other flavonoids anti-inflammatory effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Anti-Inflammatory Flavonoids

Flavonoid Primary Anti-Inflammatory Mechanisms Key Experimental Findings & Models Distinctive Notes

| Scutellarin | Inhibits NF-κB, MAPK (p38), PI3K/Akt pathways; Activates Nrf2/ARE antioxidant pathway; Reduces microglial activation [1] [2] [3]. | In Vivo: Cuprizone-induced demyelination (mice), Copper-induced neuroinflammation (mice) [3] [4]. In Vitro: Microglia (BV2 cells), Macrophages (J774A.1) [4] [5]. | Strong action in central nervous system; significant effect on microglia; very low oral bioavailability (0.4% in dogs) [2] [5]. | | Quercetin | Inhibits caspase-11 noncanonical inflammasome; Reduces IL-1β, IL-18, GSDMD cleavage [6]. | In Vivo: Acute lethal sepsis (mice) [6]. In Vitro: Macrophages (J774A.1) [6]. | Unique, newly identified mechanism targeting non-canonical inflammasome, not shared by other listed flavonoids [6]. | | Apigenin | Modulates expression of IL-1β, TNF-α, IL-6, IL-8; Regulates NF-κB and AP-1 [7]. | Findings from a broad review of flavonoids [7]. | A common flavone with well-characterized general anti-inflammatory pathways [7]. | | Kaempferol | Modulates expression of IL-1β, TNF-α, IL-6, IL-8; Regulates NF-κB and AP-1 [7]. | Findings from a broad review of flavonoids; Also isolated from Viola odorata with cytotoxic assessment [7] [8]. | Like apigenin, a common flavonol with broad anti-inflammatory activity [7]. | | General Flavonoids | Inhibit NF-κB, MAPK; Suppress COX-2, iNOS; Inhibit Arachidonic Acid release; Modulate cytokine (e.g., TNF-α, IL-6) production [7] [9]. | Extensive research across various models, including cancer cell lines and eczema models [7] [8] [9]. | Represents the consensus mechanism of action for many flavonoids, against which specific molecules are compared. |

Detailed Experimental Insights

For researchers designing experiments, the methodologies from recent studies are outlined below.

  • This compound in Demyelination Models

    • In Vivo Protocol: C57BL/6 mice were fed a diet containing 0.2% cuprizone for 5 weeks to induce demyelination. This compound was administered via intraperitoneal injection during this period. Myelin damage was assessed through Luxol fast blue staining and electron microscopy, while neurological function was evaluated using behavioral tests [3].
    • In Vitro Protocol: BV2 microglial cells were exposed to copper to induce a pro-inflammatory and foam-cell phenotype. The cells were pre-treated or co-treated with this compound. Measures included qPCR for M1/M2 polarization markers, ELISA for cytokines (e.g., TNF-α), oil red O staining for lipid accumulation, and western blotting for p-p38 MAPK signaling [4].
  • Quercetin in Sepsis Models

    • In Vitro Protocol: J774A.1 macrophages were primed with Pam3CSK4 and subsequently transfected with LPS to activate the caspase-11 noncanonical inflammasome. Cells were pre-treated with Quercetin. Cell death (pyroptosis) was measured by LDH release and propidium iodide (PI) staining. Secretion of IL-1β and IL-18 was quantified by ELISA, and cleavage of caspase-11 and GSDMD was analyzed by western blot [6].
    • In Vivo Protocol: An acute lethal sepsis model was induced in mice by intraperitoneal injection of LPS. Quercetin was administered, and the survival rate of the mice was monitored over several days. Serum levels of pro-inflammatory cytokines were measured [6].

Mechanisms of Action Visualized

The following diagrams summarize the core anti-inflammatory signaling pathways for this compound and the specific mechanism of Quercetin.

scutellarin_mechanism cluster_pathways This compound Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Copper) NFkB NF-κB Pathway InflammatoryStimuli->NFkB MAPK MAPK Pathway (p38) InflammatoryStimuli->MAPK PI3K PI3K/Akt Pathway InflammatoryStimuli->PI3K Nrf2Pathway Nrf2/ARE Pathway InflammatoryStimuli->Nrf2Pathway CytokineProduction ↓ Pro-inflammatory Cytokines (TNF-⍺, IL-1β, IL-6) NFkB->CytokineProduction MAPK->CytokineProduction MicrogliaActivation ↓ Microglial M1 Polarization & Foam Cell Formation MAPK->MicrogliaActivation PI3K->CytokineProduction TherapeuticEffect Therapeutic Effect (Neuroprotection, etc.) CytokineProduction->TherapeuticEffect EnzymeProduction ↓ Inflammatory Enzymes (COX-2, iNOS) EnzymeProduction->TherapeuticEffect MicrogliaActivation->TherapeuticEffect Antioxidants ↑ Antioxidant Defense Nrf2Pathway->Antioxidants Antioxidants->TherapeuticEffect

quercetin_inflammasome IntracellularLPS Intracellular LPS Caspase11 Caspase-11 IntracellularLPS->Caspase11 ActiveCaspase11 Active Caspase-11 (Cleaved) Caspase11->ActiveCaspase11 GSDMD Gasdermin D (GSDMD) ActiveCaspase11->GSDMD NGSDMD Pore-forming N-GSDMD fragment GSDMD->NGSDMD Pyroptosis Pyroptosis (Inflammatory Cell Death) NGSDMD->Pyroptosis CytokineRelease Release of IL-1β, IL-18 NGSDMD->CytokineRelease Quercetin Quercetin Inhibits Quercetin->ActiveCaspase11 Suppresses Autoproteolysis Quercetin->GSDMD Reduces Cleavage

Key Takeaways for Researchers

  • This compound's Niche: The most compelling evidence for this compound points towards its high efficacy in neuroinflammatory conditions, particularly those involving microglial activation and demyelination (e.g., Multiple Sclerosis) [3] [4]. Its ability to simultaneously inhibit multiple pro-inflammatory pathways (NF-κB, MAPK) and activate the protective Nrf2 pathway makes it a strong multi-target candidate [5].
  • Quercetin's Novel Mechanism: Quercetin offers a distinct advantage in pathologies where the caspase-11 noncanonical inflammasome is a key driver, such as in certain models of acute sepsis. This provides a targeted therapeutic strategy different from broader NF-κB inhibition [6].
  • The Bioavailability Hurdle: A critical factor in translational research on this compound is its very low oral bioavailability [2] [5]. Future work should focus on novel formulations (e.g., lipid-based, nanoparticle, or cyclodextrin complexes) to improve its absorption and half-life for practical clinical application [2] [5].

References

Scutellarin vs. Anti-VEGF Agents: Mechanism Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature Scutellarin (Natural Flavonoid) Conventional Anti-VEGF Agents (e.g., Bevacizumab, Ranibizumab, Aflibercept) Faricimab (Bispecific Antibody)
Primary Target(s) VEGF-A, Ang2, Tie2, VE-PTP, HIF-1α [1] Primarily VEGF-A (all isoforms for Bevacizumab; specific isoforms for others) [2] [3] VEGF-A and Ang2 [2] [3]
Mechanism of Action Bidirectional modulation: Downregulates pro-angiogenic factors (VEGF-A, Ang2) and upregulates vascular-stabilizing factors (Ang1, Tie2, VE-cadherin) [1] [4]. Selective inhibition: Blocks the interaction between VEGF-A and its receptors (VEGFRs) [3] [5]. Dual inhibition: Simultaneously blocks both VEGF-A and Ang2 pathways [1] [2].

| Key Experimental Findings | - Dose-dependently suppressed rRMEC proliferation, migration, and tube formation under hypoxia [1].

  • Downregulated VEGF-A, Ang2, HIF-1α, VE-PTP mRNA and protein [1].
  • Upregulated Ang1, Tie2, and VE-cadherin [1]. | - Reduces vascular leakage and abnormal blood vessel growth [2] [3].
  • Improves visual acuity in conditions like nAMD and DME [2]. | - Achieves non-inferior visual gains compared to Aflibercept with extended dosing intervals [2] [3].
  • Addresses two pathways of vascular instability. | | Theoretical Advantage | Promotes vascular normalization and stability, potentially leading to more durable and resilient vasculature [1]. | Well-established, potent suppression of VEGF-driven angiogenesis [2]. | Targets two key drivers of angiogenesis and instability, potentially improving efficacy and durability [1] [2]. |

Detailed Experimental Data and Protocols

For researchers, the following table summarizes key experimental findings and the methodologies used to generate them.

Assay / Method Key Findings for this compound Experimental Protocol Summary

| Network Pharmacology & Molecular Docking | Identified 43 overlapping targets with Retinal Neovascularization (RNV). Predicted strong binding to VEGF-A, Ang2, Tie2, and VE-PTP [1]. | - Target Prediction: Used Swiss Target Prediction and other databases.

  • Pathway Analysis: GO and KEGG enrichment analysis indicated involvement of VEGF, MAPK, and Ras signaling.
  • Docking: Molecular docking software predicted binding energies and interactions with key proteins [1]. | | In Vitro Hypoxia Model (rRMECs) | Significantly and dose-dependently inhibited hypoxia-induced proliferation, migration, and tube formation; effects comparable to Faricimab at higher doses [1]. | - Cell Model: Rat retinal microvascular endothelial cells (rRMECs).
  • Hypoxia Induction: CoCl2 treatment.
  • Assays: CCK-8 for proliferation, Transwell for migration, Matrigel for tube formation [1]. | | Western Blot & qRT-PCR | Downregulated pro-angiogenic proteins/mRNA (VEGF-A, Ang2, HIF-1α, VE-PTP). Upregulated stabilizing proteins/mRNA (Ang1, Tie2, VE-cadherin) [1]. | - Protein Analysis: Western blotting with specific antibodies (e.g., Ang1, Ang2, VEGF-A, Tie2).
  • Gene Expression: qRT-PCR to quantify mRNA levels of the same targets [1]. |

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways modulated by this compound, based on the data from the research.

G Hypoxia Hypoxic Stress HIF1a HIF-1α ↑ Hypoxia->HIF1a VEGF_Ang2 VEGF-A & Ang2 ↑ HIF1a->VEGF_Ang2 ProAngio Pro-Angiogenic Signaling Destabilization Vessel Destabilization & Pathological Angiogenesis ProAngio->Destabilization VEGF_Ang2->ProAngio Stabilization Vessel Stabilization Ang1_Tie2 Ang1 & Tie2 Activation Ang1_Tie2->Stabilization VECadherin VE-cadherin ↑ VECadherin->Stabilization This compound This compound (SCU) This compound->HIF1a Downregulates This compound->ProAngio Inhibits This compound->VEGF_Ang2 Downregulates This compound->Ang1_Tie2 Upregulates / Activates This compound->VECadherin Upregulates

This diagram summarizes the dual mechanism of this compound, which simultaneously suppresses a key pathological pathway while enhancing a parallel vascular stabilization pathway [1].

Key Takeaways for Researchers

  • A Complementary Mechanism: this compound's action complements and extends the mechanism of Faricimab. While both inhibit VEGF-A and Ang2, this compound goes a step further by positively upregulating Ang1 and Tie2, actively promoting vascular stability and integrity [1].
  • Potential for Broader Application: Its multi-target and stabilizing profile suggests potential in diseases where vascular leakage and fragility are concerns, beyond what pure VEGF inhibition can address.
  • Areas for Further Investigation: While these in vitro and early experimental results are promising, key questions remain for drug development, including the pharmacokinetics, bioavailability, and optimal delivery of this compound for ocular diseases, which are critical steps before clinical application [6].

References

scutellarin Faricimab comparative study angiogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Mechanisms and Efficacy at a Glance

The table below summarizes the core characteristics and experimental findings for Scutellarin and Faricimab based on the identified study.

Feature This compound (SCU) Faricimab
Molecular Type Natural flavonoid [1] Bispecific monoclonal antibody [1]
Primary Targets VEGF-A, Ang2, Tie2, VE-PTP, HIF-1α [1] VEGF-A and Ang2 [1]
Proposed Mechanism "Bidirectional" modulation: inhibits pro-angiogenic factors (VEGF-A, Ang2) and promotes vascular stability (↑Ang1, ↑Tie2) [1] Dual inhibition: blocks VEGF-A and Ang2 pathways simultaneously [1]
Key Experimental Model CoCl2-induced hypoxic rat retinal microvascular endothelial cells (rRMECs) [1] CoCl2-induced hypoxic rat retinal microvascular endothelial cells (rRMECs) [1]
Efficacy on Cellular Processes Dose-dependently suppressed rRMEC proliferation, migration, and tube formation under hypoxia [1] Suppressed rRMEC proliferation, migration, and tube formation under hypoxia [1]
Comparative Efficacy Effects were comparable to Faricimab at higher concentrations [1] Served as a benchmark for efficacy in the study [1]
Effect on Vascular Stability Upregulated Ang1 and Tie2; promoted vascular endothelial cadherin (VE-cadherin) [1] The study did not report evidence of Faricimab activating Tie2 or enhancing stability factors [1]

Detailed Experimental Data and Workflows

For research replication and validation, here is a detailed breakdown of the key experimental methodologies and results from the comparative study.

In Vitro Models and Treatment Protocols

The comparative data comes from a well-established in vitro model of retinal neovascularization.

  • Cell Model: Primary rat retinal microvascular endothelial cells (rRMECs) were isolated, cultured, and identified using immunofluorescent staining for von Willebrand factor (vWF) [1].
  • Hypoxia Model: A chemical hypoxia model was induced by treating rRMECs with Cobalt Chloride (CoCl2) [1].
  • Treatment Groups: Hypoxic rRMECs were treated with various concentrations of this compound (SCU) or Faricimab for comparison [1].
  • Assays: The anti-angiogenic effects were quantitatively evaluated using:
    • CCK-8 assay for cell proliferation [1].
    • Migration assays (method not specified in detail) [1].
    • Tube formation assay on Matrigel to assess the ability of endothelial cells to form capillary-like structures [1].
Molecular Mechanism Analysis

The study employed a combination of computational and experimental methods to elucidate the mechanism of action for this compound.

  • Network Pharmacology: Identified 43 potential overlapping targets between this compound and retinal neovascularization (RNV). Pathway analysis highlighted involvement of VEGF, MAPK, and Ras signaling pathways [1].
  • Molecular Docking: Simulations showed strong binding affinities between this compound and key angiogenic targets, including VEGF-A, Ang2, Tie2, and VE-PTP [1].
  • Experimental Validation (Western Blot & qRT-PCR): Confirmed that this compound treatment in hypoxic rRMECs led to [1]:
    • Downregulation of pro-angiogenic proteins: VEGF-A, Ang2, HIF-1α, VE-PTP.
    • Upregulation of vascular-stability proteins: Ang1, Tie2, VE-cadherin.

This bidirectional regulation of the VEGF/Ang/Tie2 pathway is highlighted as a key differentiator from Faricimab's mechanism.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the proposed mechanism of this compound and the key experimental workflow used in the comparative study.

G cluster_pathway Proposed this compound Mechanism on VEGF/Ang/Tie2 Pathway cluster_workflow Key Experimental Workflow Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a ProAngio Pro-angiogenic Factors (VEGF-A, Ang2) HIF1a->ProAngio RNV Retinal Neovascularization ProAngio->RNV Promotes Stability Vascular Stability Factors (Ang1, Tie2, VE-cadherin) Stability->RNV Inhibits SCU This compound (SCU) SCU->HIF1a Downregulates SCU->ProAngio Downregulates SCU->Stability Upregulates Model In Vitro Model Setup (CoCl₂-induced hypoxia in rRMECs) Treatment Treatment (SCU vs. Faricimab) Model->Treatment Phenotype Phenotypic Assays (Proliferation, Migration, Tube Formation) Treatment->Phenotype Analysis Molecular Analysis (Network Pharmacology, Docking, WB/qPCR) Phenotype->Analysis

Key Insights for Researchers

  • A Complementary Mechanism: While Faricimab is a potent dual inhibitor, this compound's potential to simultaneously inhibit pathological angiogenesis and enhance vascular stabilization offers a complementary approach. This could be relevant for diseases where vascular leakage and instability are major concerns [1].
  • Consider the Delivery Challenge: A significant hurdle for this compound's therapeutic development is its low oral bioavailability and short half-life [2] [3] [4]. Successful translation may require advanced formulation strategies like liposomes, nanoparticles, or prodrugs [2] [3].
  • Preclinical Evidence Gap: The identified study is a robust preclinical comparison. However, no clinical data comparing this compound to Faricimab in humans was found, highlighting an area for future research.

References

scutellarin efficacy validation different disease models

Author: Smolecule Technical Support Team. Date: February 2026

Scutellarin Efficacy in Different Disease Models

The following tables summarize the experimental evidence for this compound's efficacy in various cancer and neurological disease models.

Table 1: Anticancer Efficacy of this compound

Cancer Type Experimental Model Key Findings & Efficacy Metrics Proposed Mechanism of Action

| Acute Myeloid Leukemia (AML) | - In vitro: HL-60, THP-1 cell lines

  • In vivo: Mouse xenograft model [1] | - Inhibited cell proliferation
  • Induced apoptosis
  • Suppressed tumor growth in vivo | Mediated through JNK/Caspase-3 signaling pathway [1] | | Ovarian Cancer | - In vitro: SKOV3, A2780, OVCAR3, OVCAR8 cell lines
  • Ex vivo: Patient-derived organoids [2] | - Inhibited cell proliferation & migration (IC50 values determined)
  • Reduced organoid growth & ATP levels | Targeted downregulation of METTL5 expression [2] | | Fibrosarcoma (via its aglycone, Scutellarein) | - In vitro: HT1080 cell line
  • In vivo: Mouse model [3] | - Suppressed cell proliferation
  • Induced apoptosis
  • Reduced tumor volume & weight in vivo
  • Inhibited cell migration & invasion | Downregulation of NF-κB activation, inhibiting MMP-2, MMP-9, and MMP-14 [3] |

Table 2: Neuroprotective Efficacy of this compound

Disease Model Experimental Model Key Findings & Efficacy Metrics Proposed Mechanism of Action

| Focal Cerebral Ischemia | - In vivo: MCAO Rat Model

  • In vitro: BV-2 microglia, TNC-1 astrocytes [4] | - Reduced cerebral infarct volume
  • Improved neurological function | Activation of the astrocyte JAK2/STAT3 signaling pathway [4] | | Hypoxia-Induced Cognitive Deficits | - In vivo: Mouse hypoxia model
  • In vitro: Neural Stem Cell (NSC) cultures [5] | - Alleviated cognitive impairment (Morris water maze)
  • Promoted NSC proliferation & neuronal differentiation | Phosphorylation of ERK1/2; Altered expression of differentiation-related genes [5] | | Alzheimer's Disease (via its aglycone, Scutellarein) | - In vitro: Aβ42 peptide aggregation assay
  • In vivo: C. elegans model [6] | - Delayed Aβ42 peptide aggregation (amyloidogenesis) | Direct interaction with Aβ oligomers (suggested by molecular dynamics) [6] |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the methodologies for key experiments cited above.

1. In Vitro Cancer Cell Proliferation and Viability (CCK-8 Assay) [2]

  • Cell Lines: Human ovarian cancer cells (e.g., SKOV3, A2780).
  • Procedure: Seed cells in 96-well plates. After attachment, treat with a gradient of this compound concentrations for 24 hours. Add CCK-8 reagent and incubate for 2-4 hours. Measure the optical density (OD) at 450 nm using a microplate reader.
  • Data Analysis: Calculate cell viability (%) relative to the control group. Plot viability against drug concentration to determine the half-maximal inhibitory concentration (IC50).

2. In Vitro Cell Migration (Wound Healing/Scratch Assay) [3] [2]

  • Cell Culture: Grow cancer cells (e.g., HT1080 fibrosarcoma or SKOV3 ovarian) to 90-100% confluence in a 24-well plate.
  • Wounding: Create a straight "wound" by scratching the cell monolayer with a sterile pipette tip.
  • Treatment: Wash away detached cells and add fresh medium containing this compound.
  • Imaging & Quantification: Capture images of the wound at 0 hours and 24 hours under a microscope. Measure the change in wound width using image analysis software (e.g., ImageJ) to calculate the percentage of wound closure.

3. In Vivo Anti-Tumor Efficacy (Mouse Xenograft Model) [1]

  • Animal Model: Immunodeficient mice (e.g., nude mice).
  • Tumor Inoculation: Subcutaneously inject human cancer cells (e.g., AML cells) into the flanks of mice to form tumors.
  • Drug Administration: Once tumors are palpable, randomly divide mice into control and treatment groups. Administer this compound or vehicle via intraperitoneal injection or oral gavage for a set period.
  • Evaluation: Monitor and record tumor volumes and body weights regularly. At the endpoint, harvest tumors for weighing and further analysis (e.g., immunohistochemistry, Western blot).

4. In Vivo Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO) [4]

  • Animal Model: Rats or mice.
  • Surgery: Anesthetize the animal. Make a neck incision to expose the common, external, and internal carotid arteries. Insert a silicone-coated filament via the external carotid into the internal carotid to block the Middle Cerebral Artery for a defined period (e.g., 60-90 minutes) to induce ischemia. For reperfusion, the filament is removed.
  • Drug Treatment: Administer this compound at various time points post-reperfusion.
  • Outcome Measures: Assess neurological deficit scores, sacrifice animals, and slice brains to measure infarct volume (e.g., using TTC staining).

Signaling Pathways of this compound

The therapeutic effects of this compound are mediated through multiple signaling pathways. The diagrams below illustrate two key mechanisms validated in the cited research.

scutellarin_aml This compound in Acute Myeloid Leukemia (AML) This compound This compound JNK JNK This compound->JNK Activates Caspase3 Caspase3 JNK->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

  • Title: this compound Induces Apoptosis in AML
  • Description: This graph illustrates the pro-apoptotic mechanism of this compound in Acute Myeloid Leukemia (AML). Evidence shows that this compound activates the JNK signaling pathway, which in turn activates Caspase-3, a key executioner protein that ultimately leads to programmed cell death (apoptosis) in AML cells [1]. Inhibiting JNK was shown to rescue cells from this compound-induced apoptosis, confirming the pathway's critical role.

scutellarin_stroke This compound in Cerebral Ischemia This compound This compound Microglia Microglia This compound->Microglia Modulates Astrocyte Astrocyte Microglia->Astrocyte Cross-talk JAK2 JAK2 Astrocyte->JAK2 Activates pJAK2 pJAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylates Neuroprotection Neuroprotection pSTAT3->Neuroprotection Promotes

  • Title: this compound Neuroprotection in Ischemic Stroke
  • Description: This graph outlines the neuroprotective mechanism of this compound in ischemic stroke. This compound modulates activated microglia, which cross-talk with astrocytes. In astrocytes, this compound promotes the phosphorylation and activation of the JAK2/STAT3 signaling pathway. The activation of this pathway is associated with the therapeutic effects observed in treating cerebral ischemia [4].

Key Insights and Future Directions

  • Multi-Target Potential: this compound demonstrates efficacy across a wide range of diseases, from cancer to neurodegenerative disorders, by interacting with distinct signaling pathways (e.g., JNK in AML, JAK2/STAT3 in stroke, METTL5 in ovarian cancer) [1] [2] [4].
  • Bioavailability Challenge: A significant hurdle for its development is its low oral bioavailability (reportedly ~0.4% in Beagle dogs) [7]. Future research is crucial to overcome this.
  • Innovative Formulations: Promising strategies to enhance its therapeutic potential include nanoformulations, liposomes, and prodrugs to improve solubility, stability, and targeted delivery [8] [7].

References

scutellarin synergistic effects combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Scutellarin's Synergistic Effects

The following table outlines the core findings from studies on this compound used in combination with various therapeutic agents [1] [2] [3].

Combination Drug Cancer/Disease Model Key Synergistic Effects & Mechanisms Experimental Models
Cisplatin [1] Ovarian Cancer Enhances cisplatin-induced apoptosis; increases platinum-DNA adducts; alters DNA conformation. In vitro (Ovarian cancer cells)
Lidocaine [2] Glioma Jointly suppresses proliferation & migration; induces apoptosis; represses EGFR signaling. In vitro (U251, LN229 cells), In vivo (Mouse xenograft)
Bleomycin (BLM) [3] H22 Ascites Tumor Enhances BLM's antitumor effect; reduces BLM-induced pulmonary fibrosis; modulates p53, TGF-β1. In vitro (H22, MRC-5 cells), In vivo (Mouse model)

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key experimental methodologies used in the cited literature.

Study Focus Cell Lines & Models Treatment Protocols Key Assays & Endpoints

| Glioma (with Lidocaine) [2] | - Human glioma: U251, LN229

  • Normal: Rat astrocytes, cortical neurons | - SCU: 5, 10, 20, 40, 80 µM
  • Lidocaine: 5, 10, 20, 40, 80 µM
  • Combination: e.g., 10µM SCU + 10µM Lidocaine | - Viability: CCK-8, xCELLigence RTCA, EdU, plate clone formation
  • Apoptosis: TUNEL staining, flow cytometry
  • Migration: Transwell assay
  • Target: Western blot (EGFR protein) | | Ascites Tumor (with Bleomycin) [3] | - Mouse liver cancer: H22
  • Human lung fibroblast: MRC-5
  • In vivo: KM mice with H22 ascites tumor | - In vivo: BLM (7.5 mg/kg, i.p.) + SCU (30, 60, 90 mg/kg, p.o.) for 7 days | - Efficacy: Mouse survival time, ascites volume, tumor cell apoptosis (Annexin V-FITC)
  • Toxicity: Lung fibrosis score, inflammatory cytokines (TNF-α, IL-6 ELISA), oxidative stress (MDA, MPO levels)
  • Mechanism: Western blot (cleaved-caspases, p53), qPCR (miR-29b, TGF-β1) | | Ovarian Cancer (with Cisplatin) [1] | In vitro (Ovarian cancer cells) | Combination treatment of SCU and cisplatin | - Apoptosis: Increased Bax/Bcl-2 ratio
  • DNA Interaction: UV-visible spectra, pBR322 plasmid DNA digestion assay |

Mechanisms of Action: Signaling Pathways

This compound exerts its synergistic effects through the modulation of multiple signaling pathways. The diagram below synthesizes the key mechanisms identified across the studies.

G This compound This compound Combo_Therapy Combination Therapy This compound->Combo_Therapy Cisplatin Cisplatin Cisplatin->Combo_Therapy Lidocaine Lidocaine Lidocaine->Combo_Therapy Bleomycin Bleomycin Bleomycin->Combo_Therapy EGFR EGFR Signaling Combo_Therapy->EGFR Represses Apoptosis Apoptosis Pathways Combo_Therapy->Apoptosis Activates DNA_Add DNA Adduct Formation Combo_Therapy->DNA_Add Enhances Fibrosis Fibrosis Pathway (TGF-β1) Combo_Therapy->Fibrosis Inhibits Effect1 Inhibited Proliferation & Migration EGFR->Effect1 Effect2 Enhanced Cancer Cell Death Apoptosis->Effect2 DNA_Add->Effect2 Effect3 Reduced Chemotherapy Toxicity Fibrosis->Effect3

This diagram illustrates how this compound, when combined with different drugs, influences key cellular pathways to achieve synergistic outcomes. The primary mechanisms include repressing EGFR signaling to inhibit proliferation, activating apoptosis pathways and enhancing DNA adduct formation to kill cancer cells, and inhibiting the TGF-β1 fibrosis pathway to protect healthy tissue [1] [2] [3].

Research Considerations & Challenges

Despite its promise, translating this compound's synergistic potential into clinical applications faces hurdles that are important for professionals to consider [4] [5] [6]:

  • Bioavailability Challenges: this compound has low oral bioavailability (reportedly ~0.4% in Beagle dogs) and a short elimination half-life, limiting its therapeutic efficacy [6].
  • Innovative Formulations: Research is exploring strategies to overcome these limitations, including:
    • Nanoformulations (e.g., liposomes, polymeric nanoparticles)
    • Prodrugs (e.g., triglyceride mimetic prodrugs)
    • Novel delivery systems (e.g., β-cyclodextrin polymers, self-microemulsions, nasal gels) [5] [6].

References

scutellarin different extraction methods yield comparison

Author: Smolecule Technical Support Team. Date: February 2026

Scutellarin Extraction Methods at a Glance

Extraction Method Key Solvent / Conditions This compound Yield / Content Key Advantages Key Disadvantages
Ultrasonic-Assisted Extraction (UAE) with DES [1] [2] ChCl-Acetamide (1:4) with 30% water Purification content up to 71.2% [1] [2] Green, high efficiency, good antioxidant activity preservation [1] [2] DES removal can be challenging; requires anti-solvent for recovery [1]
Microwave-Assisted Extraction (MAE) [3] 50% Ethanol-water, 2.5:100 solid-liquid ratio Higher yield and recovery vs. heat-reflux [3] Rapid, reduced solvent consumption, cell rupture enhances yield [3] -
Heat Reflux Extraction (HRE) [3] Methanol or Ethyl Acetate Baseline for comparison (conventional method) [3] Standard, well-established method [3] Time-consuming, high solvent use, high energy consumption [3]

The experimental workflows for the two most prominent advanced methods are detailed below.

Detailed Experimental Protocols

Protocol 1: Ultrasonic-Assisted Deep Eutectic Solvent (UAE-DES) Extraction [1] [2]

This method uses green solvents and ultrasound for efficient extraction, with anti-solvent purification.

G start Start: Prepare Erigerontis Herba (EH) Powder prepare_des Prepare DES (ChCl & Acetamide, 1:4 molar ratio) start->prepare_des add_water Add 30% Water (w/w) to DES prepare_des->add_water mix Mix EH Powder with DES add_water->mix ultrasonic_bath Ultrasonic-Assisted Extraction (40 kHz, 300 W, 30°C, 40 min) mix->ultrasonic_bath centrifuge Centrifuge Mixture ultrasonic_bath->centrifuge collect_supernatant Collect Supernatant (DES Extract) centrifuge->collect_supernatant anti_solvent Anti-Solvent Purification (Add Water) collect_supernatant->anti_solvent recover Recover Precipitated this compound anti_solvent->recover end End: Obtain Purified this compound (Purification Content up to 71.2%) recover->end

Protocol 2: Microwave-Assisted Extraction (MAE) [3]

This method uses microwave energy to rapidly heat the solvent and rupture plant cells.

G start Start: Prepare Erigeron breviscapus Powder prepare_solvent Prepare 50% Ethanol-Water Solvent start->prepare_solvent mix Mix Plant Material with Solvent (Solid-Liquid Ratio 2.5:100 g/mL) prepare_solvent->mix microwave Microwave-Assisted Extraction (Specific power and time optimized) mix->microwave cool Cool Extract microwave->cool filter Filter the Mixture cool->filter analyze Analyze Filtrate via HPLC filter->analyze end End: Obtain this compound Extract (Higher yield vs. HRE) analyze->end

Interpretation of Findings and Recommendations

Based on the current data, your choice of method depends on the priorities of your research or development project:

  • For Maximum Purity & Green Chemistry: The Ultrasonic-Assisted DES method is the most promising. It offers a high purification content and uses environmentally friendly solvents, aligning with modern green chemistry principles [1] [2].
  • For Speed & Efficiency: Microwave-Assisted Extraction provides a significant advantage in reducing extraction time and solvent consumption compared to traditional methods, while also achieving a high yield through effective cell rupture [3].
  • As a Baseline: Heat Reflux Extraction remains a relevant benchmark for evaluating the performance of novel techniques, despite its traditional drawbacks [3].

References

Quantitative Comparison of Scutellarin Content

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key factors affecting scutellarin accumulation based on experimental findings.

Factor Condition with Higher this compound Condition with Lower this compound Key Quantitative Findings
Plant Part Aerial Parts (leaves and stems) [1] Roots [1] Aerial parts primarily accumulate 4'-hydroxyl flavonoids like this compound; roots accumulate different flavonoids (e.g., baicalin) [1].
Season (S. barbata) Spring (Aerial parts) [1] Autumn (Aerial parts) [1] This compound and total flavonoids in aerial parts peak during spring during vigorous vegetative growth [1].
Season (E. breviscapus) August [2] Shorter or longer cycles [2] Optimal harvest window is 30-50 days; longer growth duration reduces this compound levels [2].
Altitude 1,400 - 1,600 m [2] > 1,600 m [2] Highest this compound concentrations found at mid-range altitudes [2].
Temperature Higher average temperature [2] Large day-night differences (>10°C) [2] This compound accumulation increases with average temperature but is inhibited by large diurnal temperature swings [2].
UV Radiation < 100 J/cm² [2] > 100 J/cm² [2] High UV flux is a critical factor that suppresses this compound accumulation [2].

Detailed Experimental Protocols

The comparative data was generated through standardized analytical techniques. Here are the detailed methodologies from the key studies:

  • Plant Material Preparation: The entire Scutellaria barbata plant was collected biweekly. Samples were washed and divided into aerial parts (mainly leaves and stems) and roots, then dried according to the methods outlined in the Chinese Pharmacopoeia [1].

  • Chemical Profile Analysis (UPLC-QTOF-MS/MS):

    • Instrument: Waters ACQUITY UPLC system with an AB SCIEX Triple TOF 5600 mass spectrometer [1].
    • Chromatography: Separation used a UPLC BEH-C18 column with a gradient mobile phase of 0.1% formic acid in water and methanol [1].
    • Mass Spectrometry: Analysis was conducted in both positive and negative ion modes with a mass range of 100-2,000 m/z to identify compound structures [1].
  • Quantitative Analysis of this compound:

    • Instrument: Agilent Series 1260 LC system [1].
    • Chromatography: Similar C18 column with a gradient of 0.1% formic acid in water and methanol over a 75-minute run time [1].
    • Quantification: this compound content in aerial parts was determined using a reference standard [1].
  • Pharmacological Activity Assays:

    • Antioxidant Activity: Evaluated using standard antioxidant assays [1].
    • Anti-Cancer Activity: The inhibitory effect on cancer cell proliferation was measured using a CCK-8 assay [1].

Seasonal & Environmental Influence Diagram

The following diagram illustrates the logical relationship between environmental factors, plant parts, and the resulting this compound content, as revealed by the research.

Environmental & Developmental Factors Environmental & Developmental Factors Season Season Environmental & Developmental Factors->Season Altitude Altitude Environmental & Developmental Factors->Altitude Temperature Temperature Environmental & Developmental Factors->Temperature UV Radiation UV Radiation Environmental & Developmental Factors->UV Radiation Spring (High in Aerial Parts) Spring (High in Aerial Parts) Season->Spring (High in Aerial Parts) S. barbata Autumn (High in Roots) Autumn (High in Roots) Season->Autumn (High in Roots) S. barbata August (Peak) August (Peak) Season->August (Peak) E. breviscapus 1,400-1,600 m (Optimal) 1,400-1,600 m (Optimal) Altitude->1,400-1,600 m (Optimal) High Avg. Temp, Low Diurnal Swing High Avg. Temp, Low Diurnal Swing Temperature->High Avg. Temp, Low Diurnal Swing Low (< 100 J/cm²) Low (< 100 J/cm²) UV Radiation->Low (< 100 J/cm²) High this compound Accumulation High this compound Accumulation Spring (High in Aerial Parts)->High this compound Accumulation Low this compound in Aerial Parts Low this compound in Aerial Parts Autumn (High in Roots)->Low this compound in Aerial Parts August (Peak)->High this compound Accumulation 1,400-1,600 m (Optimal)->High this compound Accumulation High Avg. Temp, Low Diurnal Swing->High this compound Accumulation Low (< 100 J/cm²)->High this compound Accumulation

Key Implications for Research & Development

  • Standardized Cultivation and Harvesting: The data provides a scientific basis for standardizing agricultural practices. To maximize this compound yield from aerial parts, targeted harvesting in spring is critical [1]. Cultivation should be planned in regions with altitudes of 1,400-1,600 m and low UV exposure to optimize content [2].

  • Precise Quality Control for Drug Development: The stark difference in flavonoid profiles between aerial parts and roots underscores that these are not interchangeable. Quality control protocols must specify the plant part and harvest time to ensure batch-to-batch consistency and efficacy of raw materials [1].

  • Guiding Further Research: The identified environmental drivers, such as temperature and UV stress, offer clues about the biological pathways involved in this compound synthesis. Future research could focus on these pathways to develop enhanced plant strains or cultivation techniques [2] [3].

References

scutellarin anti-cancer activity comparison standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Scutellarin's Anticancer Mechanisms of Action

This compound exerts its anti-cancer effects through multiple pathways, as summarized in the table below. Its multi-target mechanism is a key differentiator from many standard targeted therapies [1] [2] [3].

Mechanism of Action Biological Effect Relevant Cancer Types (from studies)
Inhibition of PI3K/Akt, NF-κB, MAPK pathways [1] [3] Reduces cell proliferation, inflammation, and promotes apoptosis. Broad-spectrum (based on pathway ubiquity)
Inhibition of JAK/STAT3, β-catenin/Wnt pathways [1] [2] Suppresses tumor growth, cell cycle progression, and metastasis. Broad-spectrum (based on pathway ubiquity)
Activation of Nrf2/ARE pathway [1] [3] Induces cellular antioxidant response, protecting against oxidative stress. Broad-spectrum (based on pathway ubiquity)
Induction of Apoptosis (intrinsic & extrinsic pathways) [1] [2] Directly triggers programmed cell death in cancer cells. Broad-spectrum
Inhibition of METTL5 [4] Suppresses a protein that promotes cancer progression; inhibits cell migration and proliferation. Ovarian Cancer

The following diagram synthesizes this compound's primary mechanisms of action into a central signaling pathway map.

G cluster_1 Functional Anti-Cancer Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt NF_kB NF-κB Pathway This compound->NF_kB MAPK MAPK Pathway This compound->MAPK JAK_STAT JAK/STAT3 Pathway This compound->JAK_STAT Wnt β-catenin/Wnt Pathway This compound->Wnt METTL5 ↓ METTL5 Expression This compound->METTL5 Nrf2 Nrf2/ARE Pathway This compound->Nrf2 Proliferation ↓ Cell Proliferation PI3K_Akt->Proliferation Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis NF_kB->Proliferation Inflammation ↓ Inflammation NF_kB->Inflammation MAPK->Proliferation MAPK->Inflammation JAK_STAT->Proliferation CycleArrest Cell Cycle Arrest JAK_STAT->CycleArrest Wnt->Proliferation Metastasis ↓ Metastasis Wnt->Metastasis Migration ↓ Cell Migration METTL5->Migration OxidativeStress ↓ Oxidative Stress Nrf2->OxidativeStress

Experimental Efficacy Data and Protocols

Experimental data from in vitro and organoid models demonstrates this compound's potent anti-cancer activity. The table below quantifies its efficacy in various ovarian cancer models [4].

Cancer Type Model System Assay Type Key Metric This compound Efficacy (Dose)
Ovarian Cancer SKOV3 cell line CCK-8 (Proliferation) IC50 27.3 µM [4]
Ovarian Cancer A2780 cell line CCK-8 (Proliferation) IC50 33.8 µM [4]
Ovarian Cancer OVCAR8 cell line CCK-8 (Proliferation) IC50 31.1 µM [4]
Ovarian Cancer OVCAR3 cell line CCK-8 (Proliferation) IC50 36.7 µM [4]
Ovarian Cancer Patient-derived organoids ATP Assay (Viability) Significant reduction at 50 µM [4]
Ovarian Cancer SKOV3 cell line Colony Formation Significant inhibition at 10, 25, 50 µM [4]
Ovarian Cancer SKOV3 cell line Wound Healing / Transwell (Migration) Significant inhibition at 10, 25, 50 µM [4]

Summary of Key Experimental Protocols [4]:

  • Cell Viability (CCK-8 Assay): Cells are seeded in 96-well plates and treated with this compound. After 24 hours, the CCK-8 reagent is added. The optical density (OD) at 450nm is measured to calculate cell viability and the half-maximal inhibitory concentration (IC50).
  • Colony Formation Assay: Cells are seeded in 24-well plates and treated with this compound for 10-14 days. The resulting colonies are fixed, stained with crystal violet, and counted.
  • Migration Assay (Wound Healing): A scratch is made in a confluent cell monolayer. The rate of wound closure is measured after 24 hours of this compound treatment.
  • Organoid Activity (ATP Assay): Patient-derived organoids are treated with this compound. A luminescent ATP assay is used to quantify cell viability, as ATP levels directly indicate metabolic activity.

Pharmacological Profile & Development Challenges

A critical aspect of comparing any drug candidate is its pharmacological profile. For this compound, this presents both a challenge and an area of active research.

Parameter Profile & Comparison
Bioavailability Extremely low oral bioavailability (~0.4% in Beagle dogs) [1] [2]. This is a major disadvantage compared to standard small-molecule drugs.
Half-life Short elimination half-life (approx. 52 minutes after IV injection) [1] [2].
Solubility Poor water solubility, which contributes to its low bioavailability [1] [3].
Formulation Strategies Active research using liposomes, β-cyclodextrin polymers, nanoformulations, and prodrugs to enhance solubility, stability, and targeted delivery [1] [2] [3].

Knowledge Gaps and Future Research

While the preclinical data is promising, several key questions remain unanswered, which are crucial for researchers to contextualize these findings:

  • Lack of Direct Comparative Studies: The search results do not contain direct in vivo or clinical studies comparing this compound's efficacy and toxicity head-to-head with standard chemotherapy (e.g., platinum agents) or targeted therapies in ovarian or other cancers.
  • Early-Stage Research: The evidence is primarily from in vitro and organoid models. The critical step to validating these results in animal models and humans is needed.
  • Clinical Data Scarcity: One source mentions only a single successful clinical trial for this compound in breast cancer, but details are not provided [2]. This highlights the significant gap between preclinical promise and clinical proof.

Conclusion for Researchers

  • Strengths: this compound is a multi-targeting natural compound with compelling in vitro efficacy, particularly in ovarian cancer models, and it appears to work through a novel mechanism involving METTL5 inhibition [4].
  • Weaknesses: Its poor pharmacokinetic profile (low bioavailability, short half-life) is a major current limitation for systemic therapy [1] [2]. The absence of direct comparative clinical data with standard-of-care drugs makes it difficult to assess its potential competitive advantage.
  • Research Opportunities: The most promising development path lies in advanced drug delivery systems (nano-formulations) to overcome its pharmacological drawbacks and in further exploration of its synergistic potential with existing chemotherapies or immunotherapies [1] [3].

References

scutellarin signaling pathway inhibition NF-κB MAPK PI3K

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Signaling Pathways

Scutellarin's anti-inflammatory, antioxidant, and anti-apoptotic properties are mediated through the modulation of several critical signaling pathways [1] [2] [3].

The following diagram illustrates how this compound interacts with these key pathways to produce its therapeutic effects.

G This compound This compound NFkB_Pathway NF-κB Pathway Inhibition This compound->NFkB_Pathway MAPK_Pathway MAPK Pathway Inhibition This compound->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway Inhibition This compound->PI3K_Pathway Nrf2_Pathway Nrf2/ARE Pathway Activation This compound->Nrf2_Pathway NLRP3_Inflammasome NLRP3 Inflammasome Inhibition This compound->NLRP3_Inflammasome InflammatoryMediators ↓ Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) NFkB_Pathway->InflammatoryMediators MAPK_Pathway->InflammatoryMediators Apoptosis ↓ Apoptosis PI3K_Pathway->Apoptosis OxidativeStress ↓ Oxidative Stress ↓ ROS Nrf2_Pathway->OxidativeStress NLRP3_Inflammasome->InflammatoryMediators InflammatoryMediators->Apoptosis ECM_Degradation ↓ ECM Degradation InflammatoryMediators->ECM_Degradation OxidativeStress->Apoptosis

Experimental Evidence and Quantitative Data

The efficacy of this compound and its mechanisms have been validated across various disease models. The table below summarizes key experimental findings.

Disease Model Key Findings Signaling Pathways Involved References
Intervertebral Disc Degeneration Attentated inflammatory response, reduced ROS, alleviated mitochondrial damage, decreased apoptosis. NF-κB, MAPK (JNK, p38), NLRP3 inflammasome [3]. [3]
Diabetic Retinopathy Inhibited pyroptosis (a form of inflammatory cell death) in retinal ganglion cells. Caspase-1, IL-1β, IL-18, GSDMD, NLRP3 [4]. [4]
Cerebral Ischemia Inhibited neuronal death, exerted neuroprotective effects, downregulated inflammation. MAPK (p-p38, p-JNK), JAK2/STAT3, PI3K/Akt (leading to Nrf2 activation) [2]. [2]
Ovarian Cancer Significantly inhibited cancer cell proliferation and migration. Downregulation of METTL5 [5]. [5]
Myocardial Injury (High Glucose) Reduced ROS production and cell apoptosis; promoted Bcl-2, inhibited Bax and caspases. Inhibition of oxidative stress and apoptosis pathways [6]. [6]
LPS-Induced Inflammation Reduced expression of inflammatory mediators. NF-κB (p-p65, p-IκBα), MAPK (JNK, ERK) [7]. [7]

Key Experimental Protocols

To facilitate your own research, here are methodologies commonly used to investigate this compound's mechanisms.

  • In Vitro Inflammation Model (e.g., RAW264.7 Macrophages)

    • Cell Stimulation: Use Lipopolysaccharide (LPS) (e.g., 1 μg/mL) to induce an inflammatory response [7].
    • This compound Treatment: Pre-treat or co-treat cells with this compound (e.g., 25, 50, 75 μM) for a set period (e.g., 48 hours) [7].
    • Viability Assessment: Use MTT assay to ensure this compound concentrations are non-toxic [7].
    • Mechanism Analysis:
      • Western Blot: Analyze protein expression and phosphorylation of pathway components (e.g., p-p65, p-IκBα for NF-κB; p-JNK, p-ERK for MAPK; iNOS) [7] [3].
      • qRT-PCR: Measure mRNA levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and antioxidant genes [1].
  • In Vivo Disease Models

    • Animal Models: Rat tail puncture model for intervertebral disc degeneration [3] or STZ-induced diabetic rat model for retinopathy [4].
    • Drug Administration: this compound is often administered via intraperitoneal injection. Doses of 50-100 mg/kg are commonly used and show efficacy [2] [3] [4].
    • Tissue Analysis: Post-sacrifice, target tissues (e.g., intervertebral disc, retina) are collected for:
      • Histological Staining: HE staining, Nissl staining to observe tissue morphology and cell death [4].
      • Immunofluorescence: Detect localization and expression of specific proteins (e.g., Caspase-1, NLRP3) [4].
      • Molecular Analysis: Western blot and qRT-PCR to validate pathway modulation [3] [4].

Research Considerations and Challenges

  • Bioavailability: A significant challenge for this compound is its low bioavailability and short half-life [1]. Researchers are exploring innovative formulations like β-cyclodextrin polymers, liposomes, and nanoparticles to overcome this limitation [1].
  • Multi-Target Action: The therapeutic effect of this compound is likely due to its action on multiple pathways simultaneously. This polypharmacology is an advantage for treating complex diseases but requires careful experimental design to deconvolute its primary mechanisms [1] [8].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

462.07982601 Da

Monoisotopic Mass

462.07982601 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

16IGP0ML9A

Other CAS

116122-36-2

Wikipedia

Scutellarin

Dates

Last modified: 08-15-2023
1. Sun, C., Li, C., Li, X., et al. Scutellarin induces apoptosis and autophagy in NSCLC cells through ERK1/2 and AKT Signaling Pathways in vitro and in vivo. J. Cancer 9(18), 3247-3256 (2018).
2. Zhang, X., Ji, R.R., Sun, H., et al. Scutellarin ameliorates nonalcoholic fatty liver disease through the PPARγ/PGC-1α-Nrf2 pathway. Free Radic Res. 52(2), 198-211 (2018).
3. Baluchnejadmojarad, T., Zinali, H., and Roghani, M. Scutellarin alleviates lipopolysaccharide-induced cognitive deficits in the rat: Insights into underlying mechanisms. Int. Immunopharmacol. 54, 311-319 (2018).

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